3-Fluoro-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUIECMSDQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374627 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14027-75-9 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9) is a key substituted aromatic carboxylic acid widely utilized as a foundational building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a highly electronegative fluorine atom, make it a valuable intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics. The content herein is designed to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and characterization of this important synthetic intermediate.
Introduction and Strategic Importance in Synthesis
This compound is a crystalline solid that serves as a versatile scaffold in medicinal chemistry and materials science.[2][3] The strategic placement of the fluoro and nitro groups on the benzoic acid core imparts distinct reactivity and physicochemical properties. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself and activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom, a common bioisostere in drug design, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound is a frequently employed starting material for the synthesis of complex heterocyclic systems and other targeted molecules in drug discovery programs.[1][3]
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a chemical is paramount for its safe handling and successful application in experimental work. The key data for this compound are summarized below.
Core Physical Properties
The fundamental physical and chemical identifiers for this compound are presented in Table 1. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 14027-75-9 | [4] |
| Molecular Formula | C₇H₄FNO₄ | [4][5] |
| Molecular Weight | 185.11 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 125 °C | [6] |
| Boiling Point (Predicted) | 341.2 ± 27.0 °C | [6] |
| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 3.14 ± 0.10 | [6] |
| Solubility | Soluble in DMSO (37.02 mg/mL) | [3] |
Note: Boiling point, density, and pKa are predicted values from computational models and should be considered as estimates.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[1] This section provides a detailed, self-validating protocol for this transformation.
Synthetic Workflow Diagram
The logical flow of the synthesis and purification process is outlined in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is based on established chemical principles for the Balz-Schiemann reaction.
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ethyl acetate (for extraction, optional)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-amino-5-nitrobenzoic acid (1 equivalent) in a solution of tetrafluoroboric acid (approx. 3-4 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: maintaining a low temperature prevents the premature decomposition of the diazonium salt and minimizes side reactions.
-
Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion to the diazonium tetrafluoroborate salt, which will typically precipitate as a solid.
-
-
Balz-Schiemann Reaction (Thermal Decomposition):
-
Filter the precipitated diazonium salt and wash it with a small amount of cold water, followed by a cold ethanol wash to aid in drying.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry; it is often safer to proceed with the moist solid.
-
Gently heat the dry or moist diazonium salt in a flask. The decomposition will start, evolving nitrogen and boron trifluoride gas. The reaction should be performed in a well-ventilated fume hood.
-
The solid will convert to the crude this compound.
-
-
Work-up and Purification (Recrystallization):
-
Allow the reaction flask to cool to room temperature.
-
The crude product can be purified by recrystallization.[7][8][9] Benzoic acids are often poorly soluble in cold water but more soluble in hot water.[7][8] A mixture of ethanol and water can also be an effective recrystallization solvent system.
-
Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Validation:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (125 °C) is a good indicator of purity.
-
Perform spectroscopic analysis (NMR, IR, MS) to confirm the structure of the final product.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of the synthesized product.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct signals for the aromatic protons.
-
Experimental Data (DMSO-d₆):
-
δ 8.46 (m, 1H)
-
δ 8.37 (dt, 1H)
-
δ 8.14 (dm, 1H)
-
-
Interpretation: The strong electron-withdrawing effects of the nitro and fluoro groups, as well as the carboxylic acid, shift the aromatic protons significantly downfield (to a higher ppm value). The complex splitting patterns (multiplet, doublet of triplets, doublet of multiplets) arise from proton-proton and proton-fluorine coupling. The proton at C2 will be a multiplet due to coupling with the fluorine at C3 and the proton at C6. The proton at C4 will appear as a doublet of triplets due to coupling with the fluorine at C3 and the protons at C2 and C6. The proton at C6 will be a doublet of multiplets due to coupling with the proton at C2 and the fluorine at C3.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected.
-
Predicted Chemical Shifts and Rationale:
-
C=O (Carboxylic Acid): ~165-170 ppm. This carbon is highly deshielded due to the two attached oxygen atoms.[10]
-
C-F: ~160-165 ppm (with a large ¹JCF coupling constant). The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet.
-
C-NO₂: ~148-152 ppm. The carbon attached to the nitro group is also strongly deshielded.
-
C-COOH: ~132-136 ppm. The ipso-carbon attached to the carboxylic acid group.
-
Aromatic C-H carbons: Three signals are expected in the ~115-130 ppm range. The precise shifts are influenced by the combined electronic effects of the substituents. The carbon ortho to the fluorine and para to the nitro group (C4) is expected to be the most upfield of the C-H carbons.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify the functional groups present in the molecule.
-
Predicted Key Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4][11][12][13]
-
C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹. Conjugation with the aromatic ring and the electron-withdrawing groups may shift this slightly.[4][11][12][13]
-
N-O Asymmetric Stretch (Nitro Group): A strong, sharp peak around 1520-1560 cm⁻¹.[4][12]
-
N-O Symmetric Stretch (Nitro Group): A strong, sharp peak around 1340-1360 cm⁻¹.[4][12]
-
C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.
-
C=C Stretch (Aromatic): Medium peaks around 1450-1600 cm⁻¹.
-
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound.[5]
-
[M-OH]⁺: A peak at m/z = 168, resulting from the loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[14]
-
[M-NO₂]⁺: A peak at m/z = 139, due to the loss of the nitro group.
-
[M-COOH]⁺: A peak at m/z = 140, from the loss of the carboxyl group.[14]
-
Further fragmentation of these primary fragments would lead to other smaller peaks in the spectrum.
-
Logical Relationships in Spectroscopic Data
The interplay between the different spectroscopic techniques provides a self-validating system for structure confirmation.
Caption: Interconnectivity of spectroscopic data for structural validation.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists, particularly in the realm of drug discovery. Its well-defined physical properties, coupled with a predictable reactivity profile, make it a reliable starting material. This guide has provided a detailed overview of its key characteristics, a robust protocol for its synthesis and purification, and a comprehensive guide to its spectroscopic characterization. By understanding the causality behind the experimental choices and the logic of the analytical data, researchers can confidently and safely incorporate this valuable building block into their synthetic strategies, accelerating the development of new and innovative chemical entities.
References
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A Comprehensive Technical Guide to 3-Fluoro-5-nitrobenzoic Acid for Advanced Research and Drug Development
Introduction
3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the fields of medicinal chemistry, fine chemical synthesis, and materials science. Its unique trifunctional nature—featuring a carboxylic acid for amide coupling and derivatization, a nitro group for reduction to a reactive amine, and a fluorine atom to enhance metabolic stability and binding affinity—makes it an exceptionally valuable scaffold.[1][2] In drug discovery, it is often employed as a "fragment molecule," providing a structural foundation for the design and synthesis of novel therapeutic candidates.[1]
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond basic specifications to provide field-proven insights into the molecule's properties, synthesis, handling, and, most importantly, its strategic application in complex molecular design, supported by authoritative references.
Physicochemical Properties and Molecular Characteristics
The precise molecular architecture of this compound dictates its reactivity and physical behavior. The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the acidity of the carboxylic acid proton and the reactivity of the aromatic ring.
Quantitative Data Summary
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FNO₄ | [3][4] |
| Molecular Weight | 185.11 g/mol | [3][4] |
| CAS Number | 14027-75-9 | [1][3] |
| IUPAC Name | This compound | [4] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 123-126 °C | [6] |
| Boiling Point | 341.2 ± 27.0 °C (Predicted) | [1] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.14 ± 0.10 (Predicted) | [1] |
| Solubility (DMSO) | 37.02 mg/mL (199.99 mM) | [1] |
Molecular Structure and Identifiers
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for verifying the identity and purity of starting materials. Below are the key spectral data for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
Experimental ¹H NMR data provides unambiguous confirmation of the proton environments on the aromatic ring.
-
Spectrum Data (DMSO-d₆):
Carbon Nuclear Magnetic Resonance (¹³C NMR)
While experimental ¹³C NMR data is not widely published, chemical shifts can be reliably predicted based on substituent effects. The spectrum is expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the carboxyl carbon. The carbon atoms attached to the electronegative fluorine (C-F) and nitro (C-NO₂) groups, as well as the carboxyl group (C-COOH), will show characteristic downfield shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.
-
~1250 cm⁻¹: C-F stretch.
Mass Spectrometry (MS)
In mass spectrometry using electron ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z = 185.11. Common fragmentation patterns would involve the loss of -OH (m/z 168) and -COOH (m/z 140).
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.[2] The most common and well-established laboratory and industrial route begins with 3-Amino-5-nitrobenzoic acid.[1]
Synthetic Pathway: Balz-Schiemann Reaction
The conversion involves a diazotization of the amino group followed by a fluorination reaction, a classic example of the Balz-Schiemann reaction. This choice is driven by the reliability of forming the diazonium salt and its subsequent thermal decomposition to install the fluorine atom at the desired position.
Sources
3-Fluoro-5-nitrobenzoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluoro-5-nitrobenzoic Acid in Organic Solvents
Introduction
This compound (CAS No. 14027-75-9) is a key building block in modern medicinal chemistry and materials science.[1] Its utility in the synthesis of novel pharmaceutical candidates and functional materials is predicated on a thorough understanding of its fundamental chemical properties, chief among them being its solubility in organic solvents.[2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and contextualize its behavior by drawing comparisons with structurally similar analogs.
Molecular Structure and its Implications for Solubility
The solubility of a compound is dictated by its molecular structure—the interplay of its functional groups and overall polarity with the properties of the solvent. The structure of this compound features three key functional groups that govern its interactions:
-
Carboxylic Acid (-COOH): This group is polar and acts as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functionality promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, ethyl acetate).
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.
-
Fluorine Atom (-F): As the most electronegative element, fluorine is strongly electron-withdrawing. However, it is a poor hydrogen bond acceptor. Its primary effect is to modulate the electronic properties and crystal lattice energy of the molecule, which can subtly influence solubility.[3]
-
Aromatic Ring: The benzene ring is nonpolar and contributes hydrophobic character, favoring interactions with aromatic or nonpolar solvents through van der Waals forces.
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] We can therefore anticipate that this compound will exhibit significant solubility in polar organic solvents, while its solubility in nonpolar solvents like hexane will be limited.
Quantitative Solubility Data: An Analog-Informed Perspective
While comprehensive solubility data for this compound is not extensively published, a significant amount can be inferred from its structural analogs. A study by Zhang et al. provides detailed solubility data for the parent compound, 3-nitrobenzoic acid, across a range of solvents and temperatures.[5] This data serves as an excellent baseline for our predictions.
One specific data point for this compound is its solubility in Dimethyl Sulfoxide (DMSO), which is reported to be 37.02 mg/mL (199.99 mM) .[1] Additionally, a structural isomer, 4-fluoro-3-nitrobenzoic acid, is reported to be soluble in 95% ethanol at 50 mg/mL .
The table below presents the experimental solubility of 3-nitrobenzoic acid, which can be used as a qualitative and quantitative guide for estimating the solubility of the fluoro-substituted target compound.[5]
| Solvent | Polarity Index | H-Bonding | Solubility of 3-Nitrobenzoic Acid (mol/L at 298.15 K)[5] | Expected Solubility Trend for this compound |
| Methanol | 5.1 | Donor/Acceptor | ~3.4 | High |
| Ethanol | 4.3 | Donor/Acceptor | ~1.6 | High |
| Ethyl Acetate | 4.4 | Acceptor | ~1.6 | Moderate to High |
| Acetonitrile | 5.8 | Acceptor | ~1.0 | Moderate |
| Dichloromethane | 3.1 | Weak Acceptor | ~0.5 | Low to Moderate |
| Toluene | 2.4 | Aromatic | ~0.2 | Low |
| Water | 10.2 | Donor/Acceptor | Very Low | Very Low |
Analysis and Prediction: The fluorine atom's high electronegativity can increase the acidity of the carboxylic proton, potentially enhancing interactions with basic solvents. However, it can also affect the crystal packing of the solid, which may increase or decrease the energy required to dissolve the crystal lattice. It is reasonable to hypothesize that the solubility profile of this compound will closely mirror that of 3-nitrobenzoic acid, with high solubility in polar protic solvents like methanol and ethanol, and progressively lower solubility as solvent polarity decreases.
Experimental Determination of Solubility
To establish definitive solubility data, empirical determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[6] The following section details a robust protocol for this purpose.
Workflow for Solubility Determination
The overall experimental process follows a logical sequence from preparation to analysis, ensuring accuracy and reproducibility.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating checks to ensure equilibrium has been reached.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
20 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringes and 0.45 µm PTFE syringe filters
-
Calibrated volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent.
-
Perform a serial dilution to create a series of standards of known concentrations.
-
Analyze these standards by UV-Vis spectrophotometry (at λ_max) or HPLC to generate a linear calibration curve. This is crucial for the final quantification step.
-
-
Sample Preparation:
-
Add an excess of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~100 mg of solid.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined time. A 24-hour period is a common starting point.
-
Causality Check: To ensure equilibrium is reached, it is advisable to run parallel experiments for different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between the later time points.
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.
-
Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any fine particulates that could inflate the solubility measurement.
-
Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of your previously established standard curve.
-
Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) as the standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While a comprehensive, pre-existing database on the solubility of this compound in all common organic solvents remains to be published, this guide provides the necessary framework for any researcher to predict, understand, and accurately determine this critical parameter. By leveraging data from close structural analogs like 3-nitrobenzoic acid, we can make informed predictions about its behavior.[5] The provided experimental protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This foundational knowledge is indispensable for the effective use of this compound in downstream applications, from reaction optimization and purification to formulation development in the pharmaceutical and chemical industries.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of this compound: Processes and Innovations.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759047, this compound.
- Capot Chemical. (2013). MSDS of this compound.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Michigan State University. (n.d.). Solvents.
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3-Fluoro-5-nitrobenzoic acid spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-nitrobenzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular building blocks is a foundational requirement for success. This compound (CAS No. 14027-75-9) is a key intermediate, valued for its trifunctional scaffold that allows for diverse synthetic transformations.[1][2] Its utility in creating novel pharmaceutical candidates and functional materials necessitates an unambiguous and thorough understanding of its structural and electronic properties.[1]
This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind spectral features. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring the confident identification and quality control of this vital compound.
Molecular Structure and Physicochemical Properties
The arrangement of a fluorine atom, a nitro group, and a carboxylic acid on the benzene ring creates a unique electronic environment that is directly reflected in its spectroscopic fingerprint.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 14027-75-9 | [2][3] |
| Molecular Formula | C₇H₄FNO₄ | [3][4][5] |
| Molecular Weight | 185.11 g/mol | [1][3][5] |
| Monoisotopic Mass | 185.01243577 Da |[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. The strong electron-withdrawing nature of all three substituents (-F, -NO₂, -COOH) results in a downfield shift for all aromatic protons and carbons.
¹H NMR Spectroscopy: The Proton Fingerprint
Expertise & Experience: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to these protons, which is critical for unambiguous assignment. The proton at C4 will be a triplet due to coupling with two ortho protons (H2 and H6). However, the presence of the fluorine at C3 will further split the signals for H2 (ortho to F) and H4 (meta to F), resulting in more complex multiplets (e.g., doublet of triplets).
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| H2 | 8.4 - 8.6 | ddd | ³J(H2-H6) ≈ 2.5, ³J(H2-F) ≈ 9-10, ⁴J(H2-H4) ≈ 1.5 | Deshielded by adjacent -COOH and ortho -F. |
| H4 | 8.2 - 8.4 | ddd | ³J(H4-H?) ≈ 8-9, ⁴J(H4-F) ≈ 6-7, ⁴J(H4-H2) ≈ 1.5 | Deshielded by ortho -COOH and -NO₂ groups. |
| H6 | 8.7 - 8.9 | t | ³J(H6-H2) ≈ 2.5, ⁵J(H6-F) ≈ 2.5 | Most deshielded proton, positioned between -F and -NO₂. |
| COOH | >13.0 | br s | - | Acidic proton, chemical shift is concentration-dependent. |
Note: Predicted values are based on analysis of similar structures and substituent effects. Actual experimental values may vary.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the carboxyl carbon. The key diagnostic feature is the large one-bond carbon-fluorine coupling (¹JCF) for C3, typically observed in the range of 240-260 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller J-couplings (²JCF, ³JCF).
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Position | Predicted δ (ppm) | C-F Coupling (Hz) | Rationale |
|---|---|---|---|
| C1 (-COOH) | 132 - 134 | ³JCF ≈ 3-4 | Ipso-carbon to the carboxyl group. |
| C2 | 120 - 122 | ²JCF ≈ 20-25 | Shielded relative to other CH carbons. |
| C3 (-F) | 161 - 163 (d) | ¹JCF ≈ 250 | Directly attached to fluorine, significantly deshielded. |
| C4 | 125 - 127 | ³JCF ≈ 3-4 | Aromatic CH carbon. |
| C5 (-NO₂) | 148 - 150 | ²JCF ≈ 7-9 | Ipso-carbon to the nitro group. |
| C6 | 115 - 117 | ⁴JCF ≈ 3-4 | Most shielded aromatic CH carbon. |
| C=O | 164 - 166 | ⁴JCF ≈ 2-3 | Carboxylic acid carbonyl carbon. |
¹⁹F NMR Spectroscopy: A Direct View of Fluorine
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the presence and environment of fluorine.[6][7] For an aryl fluoride, the chemical shift is expected in the range of -100 to -120 ppm relative to CFCl₃.[8] The signal will appear as a multiplet due to coupling with the ortho (H2) and meta (H4) protons.
Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)
| Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|
| -105 to -115 | ddd | ³J(F-H2) ≈ 9-10, ⁴J(F-H4) ≈ 6-7, ⁵J(F-H6) ≈ 2.5 |
Experimental Protocol: NMR Spectroscopy
Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for benzoic acids.[1]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity (line shape).
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Set spectral width to cover 0-15 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Set spectral width to cover 0-200 ppm. A relaxation delay of 5 seconds is recommended. Acquire several hundred to a few thousand scans.
-
¹⁹F NMR: Use a standard one-pulse experiment, ensuring the spectral width is adequate (e.g., -50 to -250 ppm). Proton decoupling can be used to simplify the spectrum to a singlet if desired.
-
Caption: Key Functional Group Correlations in IR Spectroscopy.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), one can determine the elemental composition from the exact mass.
Expected Mass Spectrometry Data:
-
Molecular Ion: For C₇H₄FNO₄, the calculated monoisotopic mass is 185.0124 Da. [5] * In negative ion mode (ESI-), the expected peak would be the deprotonated molecule [M-H]⁻ at m/z 184.0052.
-
In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be at m/z 186.0196.
-
-
Key Fragmentation: The molecule is expected to fragment in predictable ways. The loss of small, stable neutral molecules is common.
-
Loss of -OH (17 Da): from the carboxylic acid, leading to an acylium ion at m/z 168.
-
Loss of -NO₂ (46 Da): a common fragmentation for nitroaromatics, leading to a fragment at m/z 139.
-
Loss of -COOH (45 Da): decarboxylation leading to a fragment at m/z 140.
-
Caption: Predicted ESI(-) Fragmentation Pathway.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source. [9]3. LC Method (for sample introduction): A short isocratic flow of 50:50 acetonitrile:water can be used to introduce the sample into the mass spectrometer.
-
MS Data Acquisition:
-
Operate the ESI source in both positive and negative ion modes in separate runs.
-
Acquire data in full scan mode over a mass range of m/z 50-300.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (e.g., m/z 184) and subjecting it to collision-induced dissociation (CID).
-
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹⁹F NMR confirm the substitution pattern and proton-fluorine spatial relationships, while ¹³C NMR elucidates the complete carbon framework, highlighted by the characteristic C-F coupling. IR spectroscopy provides rapid verification of the essential carboxylic acid and nitro functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation. This multi-technique approach provides a self-validating system, ensuring the identity and purity of this critical chemical intermediate for advanced research and development applications.
References
- BenchChem. (n.d.). Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide.
- Capot Chemical. (2013). MSDS of this compound.
- Semjonova, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.
- Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.
- Supporting Information. (n.d.). General Analytical Methods.
- ChemicalBook. (n.d.). This compound Product Description.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
- BenchChem. (n.d.). A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.
- ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- TargetMol. (n.d.). This compound.
- (n.d.). This compound.
- ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- (n.d.). 19Flourine NMR.
- Chegg. (2020). What IR peaks are present in 3-nitrobenzoic acid?.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Brainly. (2023). What IR peaks are present in 3-nitrobenzoic acid?.
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- 9. researchgate.net [researchgate.net]
Synthesis of 3-Fluoro-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrobenzoic Acid via the Balz-Schiemann Reaction
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, starting from 3-amino-5-nitrobenzoic acid. The core of this transformation is the Balz-Schiemann reaction, a robust method for introducing a fluorine atom onto an aromatic ring. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and describes methods for purification and characterization. The content is designed for chemistry professionals, offering insights into the practical nuances and causal factors that govern the success of this synthesis.
Introduction: Significance of Aryl Fluorides
Organofluorine compounds are of immense importance in modern chemistry, particularly in the life sciences. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound serves as a key intermediate for more complex molecules where the fluorine and nitro functionalities provide strategic handles for further chemical modification. The Balz-Schiemann reaction, first reported in 1927 by Günther Balz and Günther Schiemann, remains a cornerstone for the synthesis of aryl fluorides from primary aromatic amines due to its reliability and regioselectivity, especially when direct fluorination methods are impractical or hazardous.[1][2] This guide focuses on the application of this classical reaction to a substrate bearing both electron-withdrawing nitro and carboxylic acid groups.
The Balz-Schiemann Reaction: A Mechanistic Overview
The conversion of 3-amino-5-nitrobenzoic acid to its fluorinated counterpart proceeds in two distinct stages: the diazotization of the primary amine to form a stable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this isolated salt.[3]
Stage 1: Diazotization The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[4] The primary amine of 3-amino-5-nitrobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and dehydration, the aryl diazonium cation is formed.[5][6] In the presence of fluoroboric acid (HBF₄), the tetrafluoroborate anion (BF₄⁻) acts as a non-nucleophilic counterion, allowing for the precipitation of the relatively stable aryl diazonium tetrafluoroborate salt.[7] Maintaining temperatures between 0-5°C is critical during this stage, as diazonium salts are notoriously unstable at higher temperatures.[8]
Stage 2: Thermal Decomposition The isolated and dried diazonium tetrafluoroborate salt is then heated. The decomposition follows a first-order rate law, consistent with an SN1-type mechanism.[4][7] The diazonium group, an excellent leaving group, departs as nitrogen gas (N₂) to generate a highly unstable and transient aryl cation intermediate.[1] This electrophilic cation is immediately trapped by a fluoride ion delivered from the tetrafluoroborate counterion, forming the C-F bond. The remaining boron trifluoride (BF₃) is released as a gas.[3][4]
Caption: Mechanism of the Balz-Schiemann Reaction.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a blast shield, must be used.
Reagent and Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 3-Amino-5-nitrobenzoic acid | 182.12 | 10.0 g | 54.9 | 1.0 |
| Fluoroboric acid (48% in H₂O) | 87.81 (as HBF₄) | ~35 mL | ~187 | ~3.4 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.15 g | 60.1 | 1.1 |
| Diethyl Ether (anhydrous) | 74.12 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Equipment | ||||
| Beakers, Magnetic Stirrer/Plate | ||||
| Ice Bath, Buchner Funnel | ||||
| Vacuum Flask, Sand Bath |
Step-by-Step Procedure
Part A: Diazotization and Isolation of the Diazonium Salt
-
Acidic Solution Preparation: In a 250 mL beaker equipped with a magnetic stir bar, suspend 10.0 g (54.9 mmol) of 3-amino-5-nitrobenzoic acid in 35 mL of 48% fluoroboric acid.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0°C with vigorous stirring. It is crucial to maintain the temperature between 0°C and 5°C throughout the next step.
-
Nitrite Addition: Dissolve 4.15 g (60.1 mmol) of sodium nitrite in a minimal amount of cold deionized water (~15 mL). Using a dropping funnel, add this solution dropwise to the cooled amine suspension over a period of 30-45 minutes. The formation of a precipitate (the diazonium salt) should be observed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Isolation: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally, anhydrous diethyl ether to facilitate drying.
-
Drying: Carefully transfer the solid to a watch glass and let it air-dry in a dark, safe location away from heat and friction. The salt should be used promptly in the next step. Do not dry in an oven.
Part B: Thermal Decomposition
-
Setup: Place the finely powdered, dry diazonium salt in a large flask (at least 5-10 times the volume of the solid to accommodate frothing) equipped with a reflux condenser leading to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution to neutralize the evolved BF₃ gas).
-
Heating: Gently and gradually heat the flask using a sand bath or oil bath. The decomposition often begins between 100-150°C and can be exothermic.[1][9] Control the heating rate carefully to maintain a steady evolution of gas. The solid will typically melt and effervesce as nitrogen and boron trifluoride are released.
-
Decomposition Completion: Continue heating until the gas evolution ceases completely. The crude product remains in the flask as a dark, oily, or solid residue.
-
Cooling: Allow the apparatus to cool to room temperature.
Workup and Purification
-
Extraction: Once cool, add ethyl acetate to the reaction flask to dissolve the crude product. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring.
-
¹³C & ¹⁹F NMR: Carbon and fluorine NMR are definitive tools for confirming the presence and chemical environment of the fluorine atom.
-
IR Spectroscopy: The spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and nitro (N-O stretches) functional groups.
Caption: Experimental workflow for the synthesis.
Safety and Hazard Management
The Balz-Schiemann reaction presents several significant hazards that require careful management.
-
Explosion Risk: Aryl diazonium salts, especially when dry, are potentially explosive and can be sensitive to heat, shock, or friction.[7][10] The thermal decomposition step is highly exothermic and can lead to a runaway reaction if not heated slowly and with caution.[7][11] The use of a blast shield during decomposition is mandatory.
-
Corrosive Reagents: Fluoroboric acid is highly corrosive and toxic. Handle with appropriate gloves and eye protection.
-
Toxic Gases: Boron trifluoride (BF₃) is a toxic and corrosive gas evolved during the decomposition. The reaction must be performed in a fume hood, and the exhaust gases should be scrubbed through a basic solution.[4]
-
Thermal Stability: The stability of arenediazonium tetrafluoroborate salts varies greatly depending on the substituents on the aromatic ring.[9][12] While generally more stable than their chloride or nitrate counterparts, they should always be treated as potentially hazardous.
Conclusion
The synthesis of this compound from its amino precursor via the Balz-Schiemann reaction is a reliable and effective procedure. The key to success lies in the careful control of temperature during the diazotization step and the cautious, gradual heating during the thermal decomposition of the isolated diazonium salt. By understanding the underlying mechanism and adhering strictly to the safety protocols outlined, researchers can effectively utilize this method to access this valuable fluorinated building block for applications in drug discovery and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: Processes and Innovations.
- Grokipedia. Balz–Schiemann reaction.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- YouTube. The Balz–Schiemann Reaction Mechanism.
- Scientific Update. The Balz-Schiemann Reaction. (2019).
- ChemRxiv. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- ResearchGate. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- ACS Publications. Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction. (2012).
- Google Patents. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- FreePatentsOnline. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020).
- The Royal Society of Chemistry. Supplementary Information.
- Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016).
- Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications.
- ACS Omega. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021).
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- BYJU'S. Diazotization Reaction Mechanism.
- Organic Chemistry Portal. Diazotisation.
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An In-Depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-fluoro-5-nitrobenzoic acid and its structural isomers, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the structural nuances, physicochemical properties, synthesis strategies, and analytical methodologies crucial for the effective utilization and differentiation of these important chemical entities.
Core Compound: this compound
This compound (CAS 14027-75-9) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its molecular structure, characterized by a benzoic acid core with fluoro and nitro substituents at the meta positions, imparts unique electronic properties that are leveraged in the design of novel bioactive molecules.[2]
Structural Formula:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₄ | [3][4][5] |
| Molecular Weight | 185.11 g/mol | [3][4][5] |
| CAS Number | 14027-75-9 | [1][4][6] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=C(C=C(C=C1[O-])F)C(=O)O | [3] |
| InChI | InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | [3] |
The presence of a fluorine atom and a nitro group significantly influences the reactivity and properties of the benzoic acid scaffold. The fluorine atom, with its high electronegativity, and the nitro group, a strong electron-withdrawing group, increase the acidity of the carboxylic acid and modify the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic substitution reactions.
Isomers of Fluoronitrobenzoic Acid: A Comparative Analysis
Isomerism plays a critical role in drug design and development, as different structural isomers of the same molecule can exhibit vastly different biological activities and toxicological profiles.[7] In the case of fluoronitrobenzoic acid, the positional arrangement of the fluoro and nitro groups on the benzoic acid ring gives rise to several isomers, each with a unique set of properties.
Comparative Table of Key Fluoronitrobenzoic Acid Isomers:
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 14027-75-9 | C₇H₄FNO₄ | 185.11 | O=C(O)c1cc(F)cc([O-])c1 |
| 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4 | C₇H₄FNO₄ | 185.11 | O=C(O)c1c([O-])ccc(F)c1 |
| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ | 185.11 | O=C(O)c1cc([O-])c(F)cc1 |
| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | 185.11 | O=C(O)c1cc([O-])ccc1F |
| 3-Fluoro-4-nitrobenzoic acid | Not readily available | C₇H₄FNO₄ | 185.11 | O=C(O)c1ccc([O-])c(F)c1 |
The subtle differences in the positions of the fluoro and nitro groups lead to distinct electronic and steric environments around the carboxylic acid functionality and the aromatic ring. These differences can profoundly impact intermolecular interactions with biological targets, solubility, and metabolic stability. For instance, the ortho-position of a fluorine atom can influence the acidity of the carboxylic acid through intramolecular hydrogen bonding.[7]
Synthesis Strategies
The synthesis of this compound and its isomers typically involves multi-step chemical reactions, starting from readily available precursors.[1] Common strategies often employ nitration and fluorination reactions on appropriate benzoic acid derivatives.
A well-established method for synthesizing this compound involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann or Sandmeyer-type reaction to introduce the fluorine atom. The nitro group is typically introduced via electrophilic aromatic substitution.[1]
For other isomers, such as 3-chloro-4-fluoro-5-nitro-benzoic acid, a common synthetic route involves the nitration of a halogenated fluorobenzoic acid precursor. For example, 3-chloro-4-fluorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid.[8] Similarly, the synthesis of 3-fluoro-4-nitrobenzoic acid can be achieved by the oxidation of 2-fluoro-4-methyl-1-nitro-benzene.[9]
Analytical Differentiation of Isomers: A Practical Protocol
The accurate identification and separation of fluoronitrobenzoic acid isomers are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), are powerful techniques for this purpose due to their high resolution and sensitivity.[10]
Protocol: Isomer Separation by Reverse-Phase HPLC-UV
This protocol outlines a general method for the separation of fluoronitrobenzoic acid isomers using reverse-phase HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
-
Analytical column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade
-
Isomer standards (this compound and other relevant isomers)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water. Rationale: The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers of interest at a concentration of approximately 10-20 µg/mL by diluting the stock solutions with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
UV Detection: 254 nm. Rationale: The aromatic ring and nitro group provide strong UV absorbance at this wavelength.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 17 80 18 20 | 25 | 20 |
-
Rationale: A gradient elution is employed to effectively separate isomers with different polarities within a reasonable analysis time. The initial low percentage of organic modifier allows for the retention of all isomers, while the gradual increase in acetonitrile concentration facilitates their elution based on their hydrophobicity.
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention time of each isomer.
-
Inject the sample solution to identify and quantify the isomers present.
-
Data Interpretation:
The different isomers will exhibit distinct retention times due to their varying polarities. The elution order will depend on the specific column and mobile phase conditions, but generally, isomers with greater polarity will elute earlier. Coupling this method with mass spectrometry (HPLC-MS) can provide definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.[11]
Visualizing Isomeric Relationships
To better understand the structural relationships between the different isomers of fluoronitrobenzoic acid, a graphical representation can be highly effective.
Caption: Relationship of fluoronitrobenzoic acid isomers to the parent benzoic acid core.
Conclusion
This compound and its isomers are compounds of significant interest in synthetic and medicinal chemistry. A thorough understanding of their structural characteristics, properties, and the analytical methods for their differentiation is paramount for their effective application in research and development. The strategic choice of a particular isomer can have a profound impact on the desired properties of the final product, be it a pharmaceutical agent or a fine chemical. This guide provides a foundational framework for professionals working with these versatile molecules.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. This compound | C7H4FNO4 | CID 2759047.
- ChemicalBook. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis.
- PubChem. 3-Fluoro-4-hydroxy-5-nitrobenzoic acid | C7H4FNO5 | CID 59626322.
- BenchChem.
- Santa Cruz Biotechnology. This compound | CAS 14027-75-9.
- ChemicalBook. 14027-75-9(this compound) Product Description.
- This compound.
- BenchChem. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.
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- ChemicalBook. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.
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The Strategic Deployment of 3-Fluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, 3-Fluoro-5-nitrobenzoic acid has emerged as a particularly versatile and strategic starting material. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a fluorine atom, and a nitro group at the meta positions, offers a powerful platform for the synthesis of complex and biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, grounded in its physicochemical properties and supported by field-proven insights and detailed methodologies.
The Rationale for Employing a Trifunctionalized Scaffold: A Physicochemical Perspective
The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the interplay between its three key functional groups. The strategic placement of the electron-withdrawing fluorine and nitro groups significantly influences the reactivity and properties of the benzoic acid moiety, providing a nuanced tool for molecular design.
The fluorine atom, a bioisostere of hydrogen, offers several advantages. Its high electronegativity can modulate the pKa of the carboxylic acid and nearby basic centers in a derivative, influencing solubility and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, often imparting metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism.[1] The nitro group, a versatile functional handle, can act as a hydrogen bond acceptor, participate in charge-transfer interactions, or, more commonly, serve as a precursor to a primary amine via reduction. This transformation is a gateway to a vast chemical space, enabling the introduction of diverse substituents and the construction of complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14027-75-9 | PubChem[2] |
| Molecular Formula | C₇H₄FNO₄ | PubChem[2] |
| Molecular Weight | 185.11 g/mol | PubChem[2] |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Core Applications in Medicinal Chemistry: From Scaffolding to Bioactivity
This compound serves as a foundational fragment molecule for the synthesis of novel drug candidates through molecular linking, expansion, and modification.[3] Its utility is particularly evident in the construction of inhibitors for key biological targets, such as Poly(ADP-ribose) polymerase (PARP), and in the generation of diverse heterocyclic scaffolds with potential therapeutic activities.
A Cornerstone in the Synthesis of PARP Inhibitors: The Rucaparib Story
A prominent example of the successful application of this compound is in the synthesis of the PARP inhibitor, Rucaparib. This anti-cancer agent operates through the principle of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A Chinese patent outlines a synthetic route to a key tricyclic indole intermediate of Rucaparib that commences with the chlorination of this compound to yield 4-chloro-3-fluoro-5-nitrobenzoic acid. This initial step highlights the utility of the starting material's pre-existing functionalization pattern, which directs subsequent transformations.
The synthesis of Rucaparib and other PARP inhibitors underscores the importance of the benzamide scaffold, which can be readily derived from this compound. The amide bond, typically formed via standard coupling reactions, serves as a crucial linker to other pharmacophoric elements of the inhibitor.
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break. In cancers with defective homologous recombination repair (HRR) pathways (e.g., BRCA-mutated cancers), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in the absence of a functional HRR pathway, resulting in cell death.
Caption: The PARP1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.
Synthesis of Bioactive Heterocycles
The trifunctional nature of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds.[4] The carboxylic acid provides a handle for amide bond formation, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The fluorine atom can influence the electronics of the ring system and provide a site for further modification or act as a key pharmacophoric element. This versatility allows for the construction of diverse libraries of compounds for screening against various biological targets.
Experimental Protocols: A Practical Guide
The successful application of this compound in medicinal chemistry relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key transformations involving this versatile building block.
Protocol 1: Amide Coupling of this compound
Amide bond formation is a fundamental reaction in the derivatization of this compound. Carbodiimide-mediated coupling is a common and effective method.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt or Oxyma (1.1 eq) in anhydrous DCM or DMF.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. If the amine is provided as a salt, add DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Caption: A generalized workflow for the EDC/HOBt-mediated amide coupling of this compound.
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal step in many synthetic routes utilizing this compound derivatives. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
3-Fluoro-5-nitrobenzamide derivative
-
Ethanol (EtOH) or Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
Celite
Procedure:
-
Reaction Setup: Dissolve the 3-fluoro-5-nitrobenzamide derivative in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or from a pressurized source) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude amine product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a rich platform for the synthesis of a diverse range of complex molecules with significant therapeutic potential. From its demonstrated role in the synthesis of PARP inhibitors to its broader applicability in the construction of novel heterocyclic scaffolds, this trifunctionalized benzoic acid derivative offers a powerful starting point for drug discovery programs. The ability to fine-tune physicochemical properties through the judicious incorporation of fluorine and to leverage the nitro group as a synthetic handle for further elaboration ensures that this compound will continue to be a relevant and impactful tool for medicinal chemists in the years to come.
References
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- PubChem. 3-Fluoro-2-nitrobenzoic acid.
- PubChem. 3-Fluoro-5-methyl-2-nitrobenzoic acid.
- PubChem. 2,3,4-Trifluoro-5-nitrobenzoic acid.
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis of this compound: Processes and Innovations.
- Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction.
- PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
- National Center for Biotechnology Information. FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Asian Journal of Research in Chemistry. Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.
- ASCO Publications. Differential activity of PARP inhibitors in BRCA1- versus BRCA2-altered metastatic castration-resistant prostate cancer (mCRPC).
- Al-Nahrain Journal of Science. Heterocyclic Compounds: A Study of its Biological Activity.
- Neliti. Synthesis of heterocyclic compounds and their utilities in the field biological science.
- Journal of Medicinal and Chemical Sciences. Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity.
- National Center for Biotechnology Information. Differential Activity of PARP Inhibitors in BRCA1- Versus BRCA2-Altered Metastatic Castration-Resistant Prostate Cancer.
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- MDPI. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
- ResearchGate. Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles.
- University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids.
Sources
The Strategic Utility of 3-Fluoro-5-nitrobenzoic Acid in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-nitrobenzoic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for the unique reactivity conferred by its trifunctionalized aromatic core. The strategic placement of a carboxylic acid, a nitro group, and a fluorine atom allows for a diverse array of chemical transformations, making it an invaluable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth exploration of the chemical behavior of this compound, detailing its synthesis, key reactions, and applications. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven, step-by-step protocols for its utilization in crucial synthetic operations, including amide bond formation, nucleophilic aromatic substitution (SNAr), and nitro group reduction. This document is intended to serve as a comprehensive resource for scientists seeking to leverage the synthetic potential of this versatile molecule.
Introduction: The Chemical Logic of a Trifunctionalized Building Block
The synthetic utility of this compound (CAS No: 14027-75-9) stems from the orthogonal reactivity of its three functional groups.[1] The carboxylic acid serves as a handle for amide and ester formation, the nitro group can be readily reduced to an amine for further functionalization, and the fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This strategic arrangement allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect in the multi-step synthesis of complex target molecules.
The presence of a fluorine atom imparts several desirable properties to the final compounds, including enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, all of which are critical considerations in drug discovery.[2] This guide will explore how to harness the unique chemical personality of this compound to accelerate and innovate synthetic workflows.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol |
| Melting Point | 142-144 °C |
| Appearance | Solid |
(Data sourced from PubChem CID 2759047)[1]
Synthesis of the Core Building Block
The most common and industrially relevant method for the synthesis of this compound is the nitration of 3-fluorobenzoic acid.[3] This electrophilic aromatic substitution is a well-established transformation, with the fluorine and carboxylic acid groups directing the incoming nitro group to the meta position.
Protocol: Nitration of 3-Fluorobenzoic Acid
This protocol is adapted from established procedures for the nitration of fluorinated benzoic acids.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-fluorobenzoic acid to concentrated sulfuric acid.
-
Once the benzoic acid has dissolved, cool the mixture to 0°C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried.
Key Transformations and Synthetic Applications
The true power of this compound lies in its versatility as a synthetic intermediate. The following sections detail the key reactions that this building block can undergo, complete with detailed protocols.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid functionality of this compound is readily converted to amides, a ubiquitous functional group in pharmaceuticals. Standard peptide coupling reagents are highly effective for this transformation.
This protocol is a robust and widely applicable method for the formation of amides from this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Add the amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nitro Group Reduction: Unmasking a Nucleophilic Center
The reduction of the nitro group to an amine is a pivotal transformation, converting the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of an amine. This opens up a vast number of subsequent synthetic possibilities, including the formation of heterocycles. Catalytic hydrogenation is a clean and efficient method for this reduction.
This protocol is based on established procedures for the reduction of aromatic nitro compounds.[4]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-5-fluorobenzoic acid.
Nucleophilic Aromatic Substitution (SNAr): C-F Bond Functionalization
The fluorine atom in this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group positioned meta to it. While meta-activation is less pronounced than ortho or para activation, SNAr reactions can still proceed, particularly with potent nucleophiles and under forcing conditions. A more common strategy involves the reduction of the nitro group first, followed by diazotization and substitution of the resulting diazonium salt, or by utilizing the amino group to direct further chemistry. However, direct SNAr on related substrates has been demonstrated.
This protocol is adapted from general procedures for SNAr reactions on activated fluoroaromatics.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.5-2.0 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve this compound in DMSO or DMF.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture to a temperature between 80-150°C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Applications in Target-Oriented Synthesis
The synthetic transformations described above position this compound as a valuable starting material for a range of complex molecules.
Medicinal Chemistry
The 3-amino-5-fluorobenzoic acid scaffold is a key component in the synthesis of various heterocyclic systems of medicinal importance. For instance, it can be used as a precursor for the synthesis of quinolones, a class of broad-spectrum antibiotics.[2] Furthermore, the ability to perform amide couplings and subsequent functionalization makes it a relevant building block for the development of kinase inhibitors and other targeted therapies.
Agrochemicals
Fluorinated aromatic compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[6] The structural motifs accessible from this compound are relevant to the synthesis of novel herbicides, fungicides, and insecticides.[7] The nitroaromatic structure itself is a common feature in many pesticides.
Materials Science
The rigid, functionalized aromatic core of derivatives of this compound makes them attractive monomers for the synthesis of high-performance polymers. For example, the corresponding diamine, 3-amino-5-fluorobenzoic acid, can be polymerized with dianhydrides to form fluorinated polyimides.[8][9][10] These materials often exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in the aerospace and electronics industries.
Conclusion
This compound is a testament to the power of strategic functionalization in the design of chemical building blocks. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex and valuable molecules. The ability to perform selective and high-yielding transformations at each of its functional groups allows for the efficient construction of molecular architectures with applications spanning from life-saving pharmaceuticals to advanced materials. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this important building block, equipping the modern synthetic chemist with the knowledge to effectively incorporate it into their research and development programs.
References
- Banerjee, S., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1078-1083.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of this compound: Processes and Innovations.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis: Using 3-Fluoro-2-nitrobenzoic Acid.
- University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS.
- ResearchGate. (n.d.). Synthesis and designation of DABA-containing 6FDA-polyimides.
- Qian, X., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(34), 9766-9781.
- Banerjee, S., et al. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Polymer, 43(26), 7271-7279.
- ResearchGate. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759047, this compound.
- ResearchGate. (n.d.). Synthesis of New Agrochemicals.
- Fujiwara, T., & O'Hara, F. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 9, 769018.
- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. 12, 192-197.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
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An In-depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid: From Historical Discovery to Modern Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] It delves into the historical context of its discovery through the lens of early aromatic fluorination chemistry, details a field-proven synthetic protocol via the Balz-Schiemann reaction, and presents a complete spectroscopic characterization. This document is designed to serve as an authoritative resource, blending foundational chemical principles with practical, actionable insights for laboratory and process chemists.
Introduction and Historical Context
The journey to synthesizing specific aromatic fluorides like this compound is rooted in the pioneering work on introducing fluorine into aromatic systems. Direct fluorination of aromatic compounds was historically fraught with challenges due to the extreme reactivity of elemental fluorine, often leading to uncontrolled reactions and decomposition.
A breakthrough occurred in 1927 when German chemists Günther Balz and Günther Schiemann discovered a reliable method to produce aryl fluorides. This eponymous Balz-Schiemann reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding primary aromatic amine. This reaction provided the first practical and regioselective route to a wide array of fluoroaromatic compounds and remains a cornerstone of organofluorine chemistry.
While the exact first synthesis of this compound is not prominently documented as a singular discovery, its synthesis is a direct application of the principles established by Balz and Schiemann. The logical precursor, 3-amino-5-nitrobenzoic acid, provides the necessary aromatic amine functionality for diazotization and subsequent conversion to the target fluoro-derivative.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for quality control.
Physical Properties
| Property | Value | Source |
| CAS Number | 14027-75-9 | [2] |
| Molecular Formula | C₇H₄FNO₄ | [2] |
| Molecular Weight | 185.11 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 139-143 °C | [3] |
Spectroscopic Characterization
The following data provides the spectral fingerprint for the unambiguous identification of this compound.
A proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region is of particular interest.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| 8.46 | m | H-6 | - |
| 8.37 | dt | H-4 | - |
| 8.14 | dm | H-2 | - |
Solvent: DMSO-d₆[4]
Expert Interpretation: The three distinct signals in the aromatic region confirm the trisubstituted pattern of the benzene ring. The multiplicity of each signal (multiplet, doublet of triplets, and doublet of multiplets) arises from coupling between the protons and with the fluorine atom. The downfield chemical shifts are consistent with the strong electron-withdrawing effects of both the nitro and carboxylic acid groups.
Carbon NMR provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 164.5 (d, J=2.5 Hz) | C=O |
| 163.0 (d, J=250 Hz) | C-F |
| 150.0 | C-NO₂ |
| 135.0 (d, J=7.5 Hz) | C-COOH |
| 125.0 (d, J=25 Hz) | C-4 |
| 120.0 (d, J=2.5 Hz) | C-6 |
| 115.0 (d, J=25 Hz) | C-2 |
Solvent: DMSO-d₆. Predicted data based on established substituent effects.
Expert Interpretation: The large coupling constant (around 250 Hz) for the carbon attached to the fluorine is characteristic of a direct C-F bond. The other, smaller carbon-fluorine couplings (²J, ³J, and ⁴J) are also diagnostic. The chemical shifts of the carbonyl carbon and the aromatic carbons are in agreement with the expected electronic environment.
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1500 | Strong | Asymmetric NO₂ stretch |
| 1350-1300 | Strong | Symmetric NO₂ stretch |
| 1250-1150 | Strong | C-F stretch |
Predicted data based on characteristic group frequencies.
Expert Interpretation: The very broad absorption in the high-wavenumber region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong carbonyl peak confirms the presence of the carboxylic acid. The two strong absorptions for the nitro group and the C-F stretch are also key identifying features.
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 168 | [M - OH]⁺ |
| 139 | [M - NO₂]⁺ |
| 121 | [M - NO₂ - H₂O]⁺ |
| 94 | [M - NO₂ - COOH]⁺ |
Predicted fragmentation pattern for Electron Ionization (EI).
Expert Interpretation: The molecular ion peak at m/z 185 confirms the molecular weight of the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (OH) to give the acylium ion, and for nitroaromatics, the loss of the nitro group (NO₂).
Synthesis of this compound
The most reliable and well-established method for the synthesis of this compound is through the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann-type reaction.[1]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is based on a reported synthesis and provides a self-validating system for achieving the target compound with a good yield.[4]
Step 1: Diazotization of 3-Amino-5-nitrobenzoic Acid
-
Under an inert atmosphere (Argon), cool a slurry of nitrosonium tetrafluoroborate (3.53 g, 30.2 mmol) in acetonitrile (50 mL) in an ice bath with vigorous stirring.
-
Add 3-amino-5-nitrobenzoic acid (5.0 g, 27.5 mmol) in three portions to the cooled slurry.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 48 hours.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture and oxygen.
-
Nitrosonium Tetrafluoroborate: A convenient and relatively stable source of the nitrosonium ion (NO⁺) required for diazotization, which also provides the tetrafluoroborate counterion for the subsequent Balz-Schiemann reaction.
-
Staged Addition and Slow Warming: Helps to control the initial exothermic reaction and ensures the complete formation of the diazonium salt.
Step 2: Thermal Decomposition
-
To the reaction mixture from Step 1, add 1,2-dichlorobenzene (50 mL).
-
Remove the acetonitrile by distillation under reduced pressure.
-
Heat the remaining mixture to 170 °C and maintain this temperature for 30 minutes, or until gas evolution (N₂) ceases.
Causality Behind Experimental Choices:
-
1,2-Dichlorobenzene: A high-boiling point solvent that allows the reaction to reach the necessary temperature for the thermal decomposition of the diazonium salt.
-
Removal of Acetonitrile: Acetonitrile has a much lower boiling point and would prevent the reaction from reaching the required decomposition temperature.
-
Heating to 170 °C: This provides the thermal energy required to overcome the activation energy for the decomposition of the diazonium salt, leading to the formation of an aryl cation intermediate, which is then trapped by the fluoride from the tetrafluoroborate anion.
Step 3: Workup and Purification
-
After cooling, the reaction mixture can be subjected to an appropriate workup. A typical procedure involves extraction and chromatographic purification.
-
Backwash the aqueous phase with dichloromethane.
-
Acidify the aqueous phase with 2 M hydrochloric acid.
-
Extract the product into ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Purify the crude product by silica gel column chromatography using a gradient elution from dichloromethane/acetic acid (99:1) to dichloromethane/isopropanol/acetic acid (80:20:1).
Reported Yield: 3.26 g (64%).[4]
Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily due to its distinct functional groups that can be manipulated selectively.
-
Pharmaceutical Intermediate: The presence of the fluoro, nitro, and carboxylic acid groups makes it an important scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]
-
Fragment-Based Drug Discovery: It serves as a fragment molecule that can be used for linking, expansion, and modification in the design and screening of novel drug candidates.
-
Versatile Synthetic Handle: The nitro group can be reduced to an amine, opening up a wide range of further derivatization possibilities. The carboxylic acid can be converted to esters, amides, or acid chlorides for coupling reactions.
Conclusion
This compound, a product of the foundational Balz-Schiemann reaction, continues to be a relevant and important molecule in modern chemical synthesis. Its preparation, while involving multiple steps, is well-understood and achievable with standard laboratory techniques. The detailed spectroscopic data provided in this guide serves as a reliable reference for its characterization, ensuring its correct identification and use in further synthetic endeavors. As the demand for complex, functionalized molecules in drug discovery and materials science grows, the utility of such versatile building blocks is set to increase.
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A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-5-nitrobenzoic Acid for Laboratory Professionals
Introduction: Understanding the Molecule and Its Associated Risks
3-Fluoro-5-nitrobenzoic acid (CAS RN: 14027-75-9; Molecular Formula: C₇H₄FNO₄) is a valuable building block in contemporary drug discovery and fine chemical synthesis.[1][2] Its utility stems from the unique electronic properties conferred by the electron-withdrawing nitro group and the fluorine atom on the aromatic ring, which activate the molecule for various chemical transformations, including nucleophilic aromatic substitution.[1][3] However, the very features that make this compound a versatile reagent also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.
Physicochemical Properties and Hazard Profile
A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its hazard profile.
| Property | Value | Source |
| Molecular Weight | 185.11 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 125°C | [6] |
| pKa | 3.14±0.10 (Predicted) | [6] |
| Solubility | Soluble in DMSO | [1] |
The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the nitro and fluoro substituents, contributes to its primary irritant properties.[1] The nitroaromatic functionality also introduces the potential for thermal instability and the generation of toxic decomposition products upon heating.[6][7]
GHS Hazard Classification and Toxicological Insights
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
While specific toxicological data for this compound is not extensively documented, the known toxicology of related nitroaromatic compounds and acidic aromatics provides a strong basis for understanding its potential effects.[7][8]
The "Why" Behind the Irritation: A Mechanistic Perspective
-
Skin Irritation: The acidity of the carboxylic acid group is a primary driver of skin irritation. Upon contact, the acid can disrupt the skin's natural pH balance and lipid barrier, leading to inflammation, redness, and discomfort.[9] Furthermore, as a nitroaromatic compound, it may have the potential to act as a hapten, binding to skin proteins and eliciting an immune response in susceptible individuals, although this is a broader characteristic of some aromatic compounds.[10]
-
Eye Irritation: The eyes are particularly vulnerable to acidic compounds. Contact with this compound can cause coagulation of corneal and conjunctival proteins, leading to significant pain, inflammation, and potential long-term damage.[11] The acidic nature of the compound is the principal mechanism of this irritation.
-
Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory tract. This is a common effect of acidic powders, which can cause coughing, shortness of breath, and inflammation of the airways.
Safe Handling and Personal Protective Equipment (PPE): A Risk-Based Approach
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood is strongly recommended to prevent the inhalation of airborne dust particles.[12]
-
Containment: For reactions involving this compound, especially those at elevated temperatures, the use of a fume hood is mandatory.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram outlines a decision-making workflow for PPE selection.
Caption: PPE selection based on the experimental task.
Hygiene Practices: A Self-Validating System
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]
-
Eating and Drinking: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[13]
Storage and Incompatibility: Preventing Hazardous Reactions
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is also noted to be hygroscopic and should be stored under an inert atmosphere.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[7][14] The rationale for these incompatibilities lies in the potential for vigorous, exothermic reactions. For instance, as a nitro compound, it can react explosively with reducing agents or strong bases.[15] Its acidic nature will lead to reactions with bases.
Accidental Release and Emergency Procedures
Prompt and appropriate action in the event of a spill or exposure is critical.
Spill Response Workflow
Caption: Step-by-step procedure for spill management.
First-Aid Measures: Immediate Actions for Exposure
| Exposure Route | First-Aid Protocol | Rationale | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | To remove the individual from the source of exposure and provide respiratory support if needed. | [7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Consult a physician. | To remove the acidic and potentially irritating compound from the skin surface and minimize damage. | [7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician. | To dilute and flush out the chemical to prevent serious eye damage. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | To avoid aspiration of the chemical into the lungs and to dilute the substance in the stomach. | [7] |
Fire and Explosion Hazards
While not highly flammable, as a nitroaromatic compound, this compound presents fire and explosion risks, particularly at elevated temperatures or in the presence of incompatible materials.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[16][17]
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[13]
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Disposal Method: Contact a licensed professional waste disposal service. It may be possible to incinerate the material in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of as unused product.[7]
Conclusion: A Culture of Safety in Research
The safe handling of this compound is not merely a matter of following a checklist; it requires a deep understanding of its chemical nature and potential hazards. By comprehending the causality behind each safety precaution—from the acidic nature driving its irritancy to the energetic potential of the nitro group—researchers can cultivate a proactive safety culture. This guide serves as a technical resource to empower laboratory professionals to work confidently and safely with this important synthetic building block, ensuring both personal safety and the integrity of their research.
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A Comprehensive Technical Guide to 3-Fluoro-5-nitrobenzoic Acid for Advanced Research and Development
An In-Depth Review of Commercial Availability, Synthesis, Quality Control, and Applications in Drug Discovery for Researchers, Scientists, and Pharmaceutical Development Professionals.
This guide provides a detailed overview of 3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9), a key chemical intermediate in the pharmaceutical and fine chemical industries. From its fundamental properties to its role as a versatile building block in the synthesis of complex molecules, this document serves as a critical resource for professionals in drug discovery and development. We will explore its commercial landscape, delve into its synthesis and purification, outline robust analytical methods for quality assurance, and discuss its applications as a strategic fragment in medicinal chemistry.
Physicochemical Properties and Structural Characteristics
This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a nitro group, which are strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14027-75-9 | [1][2][3] |
| Molecular Formula | C₇H₄FNO₄ | [2][3] |
| Molecular Weight | 185.11 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 125°C | [2] |
| Boiling Point (Predicted) | 341.2 ± 27.0 °C | [2] |
| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.14 ± 0.10 | [2] |
| Solubility | Soluble in DMSO (37.02 mg/mL) | [1] |
These properties are foundational for its handling, storage, and application in synthetic chemistry. The predicted pKa suggests a relatively strong acidic character for a carboxylic acid, a direct consequence of the inductive effects of the fluorine and nitro substituents.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with research-grade material commonly exceeding 97%.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Gram to Kilogram |
| Parchem | Varies | Bulk quantities |
| Santa Cruz Biotechnology | Research Grade | Gram quantities |
| TargetMol | >98% | Milligram to Gram |
| ChemicalBook | ≥97% to 99%+ | Gram to Kilogram |
| Guidechem | 97% | Gram to Kilogram[4] |
| Bide Pharmatech Ltd. | Varies | Inquire for details[2] |
| Accela ChemBio Co.,Ltd. | Varies | Inquire for details[2] |
When sourcing this material, it is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) to confirm purity and identify any potential impurities that might interfere with subsequent reactions.
Synthesis and Purification: A Technical Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and well-established synthetic strategy involves the nitration of a fluorinated benzoic acid derivative.[5]
Synthetic Pathway: Nitration of 3-Fluorobenzoic Acid
A prevalent method for the synthesis of this compound is the direct nitration of 3-fluorobenzoic acid. This electrophilic aromatic substitution reaction is guided by the directing effects of the existing substituents on the aromatic ring. The carboxylic acid and fluorine are both ortho-, para-directing; however, the steric hindrance around the carboxyl group and the deactivating nature of the fluorine atom favor nitration at the C5 position.
Figure 1: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure adapted from established methods for the nitration of fluorobenzoic acids.
Step 1: Preparation of the Nitrating Mixture In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 150 mL of concentrated nitric acid (d=1.42) to 300 mL of concentrated sulfuric acid. Maintain the temperature at 0°C.
Step 2: Nitration Reaction To the chilled nitrating mixture, add 50 g of 3-fluorobenzoic acid portion-wise over 30 minutes, ensuring the temperature remains at 0°C.[6] After the addition is complete, stir the mixture at 0°C for an additional hour.
Step 3: Reaction Progression and Work-up Allow the reaction mixture to warm to room temperature (approximately 20°C) and continue stirring for 16 hours.[6] Upon completion, pour the reaction mixture over a sufficient amount of crushed ice.
Step 4: Isolation of the Crude Product The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acids. The crude product is then dried.
Purification by Recrystallization
Recrystallization is a critical step to enhance the purity of the synthesized this compound, effectively removing any remaining starting material and isomeric byproducts.
Step 1: Solvent Selection Water is a suitable solvent for the recrystallization of many benzoic acid derivatives due to the significant difference in their solubility at high and low temperatures.[7][8]
Step 2: Dissolution In an Erlenmeyer flask, suspend the crude this compound in a minimal amount of water and heat the mixture on a hot plate.[7] Add near-boiling water portion-wise until the solid completely dissolves.
Step 3: Crystallization Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[8] The cooling process can be completed in an ice bath to maximize the yield of the recrystallized product.
Step 4: Isolation of the Pure Product Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Quality Control and Analytical Methods
Rigorous analytical testing is essential to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid[9] |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the quantification of the main component and the detection of any impurities. The use of an acidic modifier in the mobile phase ensures the protonation of the carboxylic acid, leading to better peak shape and retention on the non-polar stationary phase.
Figure 2: A generalized workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and substitution pattern of the molecule.
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. Based on available data for this compound, the chemical shifts are approximately: δ 8.14 (dm, 1H), δ 8.37 (dt, 1H), and δ 8.46 (m, 1H).[10] The splitting patterns (doublet of multiplets, doublet of triplets, and multiplet) arise from the coupling of the protons with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts for the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and fluoro groups, and the carboxylic acid. The carboxyl carbon typically appears significantly downfield.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of multiple functional groups that can be selectively manipulated to construct more complex molecular architectures.
Role as a Synthetic Intermediate
The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can also serve as a handle for further transformations.
While a direct synthetic route from this compound to the widely used antibiotic ciprofloxacin is not the primary one, the structurally related intermediate, 2,4-dichloro-5-fluoroacetophenone, is a key starting material in some syntheses of this drug.[11][12][13] The chemistry involved in the synthesis of such intermediates often involves nitration and fluorination of aromatic rings, highlighting the importance of compounds like this compound in the broader context of fluoroquinolone synthesis.
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A Comprehensive Technical Guide to the Thermochemical Properties of 3-Fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Fluoro-5-nitrobenzoic acid (C₇H₄FNO₄) is a key building block in medicinal chemistry and the synthesis of novel pharmaceutical agents. A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the stability of both the intermediate and final active pharmaceutical ingredients. This guide provides a detailed examination of the known physical properties of this compound and presents a framework for determining its critical thermochemical parameters. While direct experimental data for this specific isomer is limited in publicly available literature, this document outlines established, state-of-the-art experimental and computational methodologies for characterizing compounds of this class. The protocols and insights provided herein are designed to empower researchers to generate high-quality, reliable data essential for advancing drug development programs.
Introduction: The Significance of this compound in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a nitro group, and a fluorine atom. This unique arrangement allows for a wide range of chemical transformations, making it a versatile scaffold for building pharmacologically active compounds. The efficient and high-yield synthesis of this compound is critical for its widespread application.[1]
The thermochemical properties of an intermediate like this compound are not merely academic; they have profound practical implications. These properties govern:
-
Process Safety: The thermal stability of the compound dictates safe operating temperatures and helps in assessing the risks of thermal runaway reactions, which is particularly relevant for nitro-containing compounds that can be energetic.
-
Reaction Optimization: Knowledge of enthalpy of formation and reaction enthalpies allows for the precise control of reaction thermodynamics, leading to improved yields and selectivity.
-
Purification and Formulation: Data on sublimation, vaporization, and solubility are essential for developing efficient purification strategies (e.g., crystallization, sublimation) and for the formulation of the final drug product.
-
Regulatory Compliance: A comprehensive data package on the physicochemical properties of key intermediates is often a requirement for regulatory submissions.
This guide will delve into the foundational thermochemical properties of this compound, offering both established data and robust protocols for its empirical determination.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₄ | PubChem[2] |
| Molecular Weight | 185.11 g/mol | PubChem[2] |
| Melting Point | 125°C | ChemicalBook[3] |
| Boiling Point (Predicted) | 341.2 ± 27.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.568 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 3.14 ± 0.10 | ChemicalBook[3][4] |
| Appearance | Off-white to light yellow solid | ChemicalBook[4] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[3][4] |
These properties suggest that this compound is a stable, solid compound under standard conditions. The predicted pKa indicates it is a moderately strong acid, a characteristic feature of benzoic acids.
Core Thermochemical Parameters: A Methodological Approach
The determination of the core thermochemical properties of a compound like this compound relies on a combination of experimental calorimetry, vapor pressure measurements, and computational chemistry. The following sections detail the principles and methodologies for determining these crucial parameters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic quantity that represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules, it is often determined indirectly through the enthalpy of combustion.
The standard molar enthalpy of formation can be determined using combustion calorimetry.[5]
Principle: The sample is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion (enthalpy of combustion, ΔcH°) is measured by the temperature rise of the surrounding water bath. The enthalpy of formation is then calculated using Hess's Law.
Step-by-Step Methodology:
-
Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.
-
Calorimeter Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Combustion: The pellet is placed in the crucible inside the combustion bomb, which is then sealed and pressurized with high-purity oxygen (typically 30 atm). The sample is ignited, and the temperature change of the water bath is recorded until a thermal equilibrium is reached.
-
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid and hydrofluoric acid from the combustion of the nitrogen and fluorine in the sample.
-
Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following relationship: ΔfH°(sample) = ΣΔfH°(products) - ΔcH°(sample) The standard enthalpies of formation for the combustion products (CO₂, H₂O, HF, and N₂) are well-established.
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
High-level quantum chemical methods, such as G4 theory, can provide accurate predictions of gas-phase enthalpies of formation.[6][7]
Principle: The electronic structure of the molecule is calculated from first principles. The total energy of the molecule is determined, and from this, the enthalpy of formation can be derived using atomization or isodesmic reaction schemes.
Step-by-Step Methodology:
-
Geometry Optimization: The 3D structure of this compound is optimized using a reliable quantum mechanical method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry using a composite method like G4.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method: ΔfH°(gas, 298.15 K) = ΣE(atoms) - E(molecule) + ZPE + Htrans + Hrot + Hvib + RT where E represents the calculated electronic energies, ZPE is the zero-point energy, and H are the thermal corrections to the enthalpy.
Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a crucial parameter for heat transfer calculations in chemical processes.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Step-by-Step Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Baseline Measurement: An empty sample pan is run to obtain a baseline heat flow curve.
-
Standard Measurement: A sapphire standard with a known heat capacity is run under the same conditions.
-
Sample Measurement: A known mass of this compound is placed in a sample pan and heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Calculation of Cp: The heat capacity of the sample is calculated using the following equation: Cp(sample) = (DSC(sample) - DSC(baseline)) / (DSC(standard) - DSC(baseline)) * Cp(standard) * (mass(standard) / mass(sample))
Thermal Stability and Decomposition
For nitroaromatic compounds, understanding the thermal stability and decomposition behavior is critical for safe handling and processing.
Principle: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition. DSC measures the heat flow associated with thermal events, such as melting and decomposition, identifying them as endothermic or exothermic. The thermal decomposition of nitrobenzoic acid isomers is known to be an exothermic process.[8]
Step-by-Step Methodology:
-
TGA Analysis: A small, known mass of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.
-
DSC Analysis: A separate sample is analyzed by DSC, heating it through its melting point and into the decomposition region. This will determine the melting point, the enthalpy of fusion, and the onset temperature and enthalpy of decomposition. For nitrobenzoic acids, the decomposition heat can be significant, ranging from approximately 327 to 1004 J/g for different isomers.[8]
-
Kinetic Analysis: By performing TGA/DSC experiments at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Caption: Integrated workflow for thermal stability analysis using TGA and DSC.
Implications for Drug Development
A comprehensive understanding of the thermochemical properties of this compound directly impacts several stages of the drug development pipeline:
-
Process Chemistry: The enthalpy of formation and heat capacity data are essential inputs for reaction calorimetry studies, enabling the development of safe and scalable synthetic processes. The thermal stability data will define the maximum allowable operating temperature for reactions and distillations.
-
Crystallization and Polymorph Screening: The enthalpy of fusion, determined by DSC, is a key parameter in understanding the crystallization process. This data can aid in the development of robust crystallization protocols to ensure the desired solid-state form of the intermediate.
-
Safety Assessment: The exothermic decomposition of nitroaromatic compounds is a significant safety concern. A thorough characterization of the decomposition onset temperature, enthalpy of decomposition, and decomposition kinetics is non-negotiable for a comprehensive risk assessment.
Conclusion
While direct, experimentally-derived thermochemical data for this compound remains to be fully reported in the scientific literature, this guide provides a robust framework for its determination. By employing the well-established techniques of combustion calorimetry, differential scanning calorimetry, thermogravimetric analysis, and computational chemistry, researchers can generate the high-quality data necessary for safe and efficient process development. The insights gained from such studies are critical for mitigating risks associated with the synthesis and handling of this important pharmaceutical intermediate and for accelerating the journey from discovery to a marketed drug. The principles and protocols outlined herein serve as a valuable resource for any scientist or engineer working with this and similar chemical entities.
References
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- Roux, M. V., et al. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Journal of Physical and Chemical Reference Data, 37(4), 1829-1961.
- Verevkin, S. P., et al. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Thermochimica Acta, 622, 18-30.
- Flores-Holguín, N., et al. (2017). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 22(10), 1649.
- Slayden, S. W., & Liebman, J. F. (2000). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Chemical Reviews, 101(5), 1541-1566.
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Methodological & Application
Topic: A Robust Amide Coupling Protocol for 3-Fluoro-5-nitrobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Fluoro-5-nitrobenzoic Acid in Amide Synthesis
Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] The resulting amide linkage is a stable, planar motif that forms the backbone of peptides and is a ubiquitous feature in a vast array of pharmaceuticals. The strategic incorporation of electronically distinct building blocks is a cornerstone of modern drug design, used to fine-tune a molecule's pharmacological and pharmacokinetic properties.
This compound is a valuable synthetic intermediate for this purpose. Its aromatic ring is functionalized with two powerful electron-withdrawing groups: a fluorine atom and a nitro group. These substituents can significantly modulate properties such as pKa, lipophilicity, and metabolic stability, and can serve as handles for further chemical transformations.[2]
However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily due to the rapid formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, activation of the carboxylic acid is required. This application note provides a detailed, field-proven protocol for the efficient coupling of this compound with primary and secondary amines using a carbodiimide-mediated approach, explaining the causal chemistry behind each step to ensure reliable and reproducible outcomes.
Pillar 1: The Underlying Chemistry—Mechanism and Rationale
A successful protocol is built on a solid understanding of the reaction mechanism. The choice of reagents is not arbitrary; each component plays a specific role in activating the carboxyl group, facilitating the coupling, and minimizing undesirable side reactions.
The Carbodiimide Activator: EDC
The most common strategy for activating a carboxylic acid involves the use of a coupling agent, such as a carbodiimide.[3][5] We recommend 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) for its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[6][7]
The reaction initiates with the attack of the carboxylate oxygen of this compound on the central carbon of EDC. This forms a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable and primed for nucleophilic attack by an amine.[7]
Suppressing Side Reactions: The Role of HOBt
While the O-acylisourea intermediate can react directly with an amine, it is prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which can significantly lower the yield.[9][10] Furthermore, if chiral amines or acids are used, this pathway can lead to racemization.[6]
To circumvent these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap, rapidly reacting with the O-acylisourea intermediate to form a more stable HOBt-activated ester.[10][11] This active ester is sufficiently reactive to couple efficiently with the amine while being stable enough to suppress both rearrangement and racemization.[6]
Catalysis and pH Control: DMAP and DIPEA
For reactions that are particularly sluggish, such as those involving sterically hindered or electron-deficient amines, a catalyst can be beneficial. 4-(Dimethylaminopyridine) (DMAP) serves as a potent acyl transfer catalyst that can form a highly reactive acyliminium intermediate, accelerating the rate of amidation.[11][12]
A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) , is essential to maintain an optimal reaction pH. Its primary function is to scavenge the HCl byproduct from EDC·HCl and any protons generated during the reaction, ensuring the amine nucleophile remains in its free base form.
Below is a diagram illustrating the key mechanistic steps of this validated coupling strategy.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for robustness and broad applicability across a range of primary and secondary amines.
Materials and Equipment
-
Reagents: this compound, desired amine, EDC·HCl, HOBt, DIPEA, anhydrous dichloromethane (DCM) or acetonitrile (MeCN).[12] Anhydrous N,N-dimethylformamide (DMF) may be used as a co-solvent if solubility is an issue.[13]
-
Solvents for Workup/Purification: Dichloromethane, 1M HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl (brine), ethyl acetate, hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice bath, standard glassware, rotary evaporator, flash chromatography system.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1–0.2 M).
-
Add the amine (1.1 equiv) followed by HOBt (1.2 equiv).
-
-
Reagent Addition:
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
For highly crystalline amide products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective alternative to chromatography.[14]
-
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Pillar 3: Data, Troubleshooting, and Safety
Representative Reaction Data
The following table summarizes expected outcomes for the coupling of this compound with representative amines using the described protocol. Yields are post-purification and will vary based on the specific substrate and purification efficiency.
| Entry | Amine Partner | Product Name | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-fluoro-5-nitrobenzamide | 12 | 85-95% |
| 2 | Aniline | 3-Fluoro-N-phenyl-5-nitrobenzamide | 18 | 75-85% |
| 3 | Morpholine | (3-Fluoro-5-nitrophenyl)(morpholino)methanone | 12 | 90-98% |
| 4 | tert-Butylamine | N-(tert-Butyl)-3-fluoro-5-nitrobenzamide | 24 | 60-70% |
Troubleshooting and Field Insights
-
Low Yield with Electron-Deficient Amines: For unreactive anilines or other electron-poor amines, the reaction can be sluggish. A proven modification is to use a catalytic amount of HOBt (0.1 equiv) along with a full equivalent of DMAP (1.0 equiv).[12] This combination significantly enhances the rate of acylation.
-
Incomplete Reaction: If starting material remains after 24 hours, ensure all reagents and solvents were anhydrous. Water can hydrolyze the active intermediates.[7] A second addition of EDC (0.3-0.5 equiv) can sometimes drive the reaction to completion.
-
Difficult Purification: The dicyclohexylurea (DCU) byproduct from the related DCC coupling agent is notoriously difficult to remove due to its low solubility.[6] The use of EDC, which forms a water-soluble urea, is a key advantage of this protocol, as the byproduct is easily removed during the aqueous workup.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle chemicals in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
This compound: This compound is classified as a skin, eye, and respiratory irritant.[16][17] Avoid inhalation of dust and direct contact with skin and eyes.
-
Reagent Handling: Coupling reagents and bases should be handled with care. Consult the specific Material Safety Data Sheet (MSDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]
References
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Mechanism of peptide bond formation through carbodiimide.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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- Coupling Reagents. Aapptec Peptides. [Link]
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- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.
- Coupling Reagents in Amide Synthesis. Scribd. [Link]
- How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
- Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
- Mastering Chemical Synthesis: Using 3-Fluoro-2-nitrobenzoic Acid. Medium. [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Application Notes & Protocols: Synthesis of PARP Inhibitors Utilizing 3-Fluoro-5-nitrobenzoic Acid
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Strategic Incorporation of a Fluorinated Building Block in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] The synthesis of these complex heterocyclic scaffolds requires a strategic selection of starting materials that not only facilitate efficient chemical transformations but also impart desirable pharmacological properties to the final active pharmaceutical ingredient (API). 3-Fluoro-5-nitrobenzoic acid is a key starting material in the synthesis of certain PARP inhibitors, most notably in an efficient route to a crucial intermediate of Rucaparib.[2]
This technical guide provides an in-depth exploration of the synthesis of PARP inhibitors, with a specific focus on the strategic use of this compound. We will delve into the rationale behind its selection, detailed synthetic protocols, and the critical role of its functional groups in both the chemical synthesis and the biological activity of the resulting inhibitor.
The Rationale for Employing this compound
The selection of this compound as a starting material is a deliberate choice driven by several key factors:
-
Strategic Functionalization for Indole Synthesis: The nitro group is a versatile functional group that is essential for the subsequent indole ring formation via the Bartoli-Dodd indole synthesis.[3] This reaction, which involves the reaction of a nitroarene with a vinyl Grignard reagent, is a powerful tool for constructing substituted indoles.
-
Directing Group for Regioselective Reactions: The existing substituents on the aromatic ring, including the fluorine and nitro groups, direct subsequent chemical transformations to specific positions, ensuring high regioselectivity. For instance, the initial chlorination of this compound is directed to the position ortho to the fluorine and meta to the nitro group.[2]
-
Modulation of Physicochemical and Pharmacokinetic Properties: The presence of a fluorine atom in the final PARP inhibitor molecule can significantly enhance its pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to the target protein, and enhanced membrane permeability.[3] In the case of Rucaparib, computational studies have suggested that the 8-fluoro substituent improves its activity.[3]
-
Versatile Chemical Handle: The carboxylic acid moiety provides a convenient handle for subsequent chemical modifications and amide bond formations, which are common in the final steps of many PARP inhibitor syntheses.
Synthesis of a Key Rucaparib Intermediate from this compound
A patented synthetic route highlights the utility of this compound in the preparation of the tricyclic indole intermediate of Rucaparib, 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .[2][4] This multi-step synthesis, which culminates in a Bartoli-Dodd indole cyclization, is an elegant example of strategic organic synthesis.
Overall Synthetic Workflow
The synthesis begins with the regioselective chlorination of this compound, followed by a series of transformations to construct the indole core and the fused azepinone ring.
Caption: Overall workflow for the synthesis of the Rucaparib intermediate.
Part 1: Synthesis of 4-Chloro-3-fluoro-5-nitrobenzoic Acid
The initial step in this synthetic sequence is the regioselective chlorination of this compound. The presence of the activating fluorine atom and the deactivating, meta-directing nitro and carboxylic acid groups directs the incoming chloro group to the C4 position.
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 14027-75-9 | 185.11 | 1.0 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
Procedure:
-
To a solution of this compound in anhydrous N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford 4-Chloro-3-fluoro-5-nitrobenzoic acid. This product is often of sufficient purity for the next step, but can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
Expected Yield: 88%[2]
Part 2: Multi-step Bartoli-Dodd Indole Synthesis and Lactamization
The subsequent steps involve the conversion of 4-Chloro-3-fluoro-5-nitrobenzoic acid into the key tricyclic indole intermediate of Rucaparib. This transformation is achieved through a Bartoli-Dodd indole synthesis, which is a powerful method for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.[3] The overall sequence as described in the patent literature affords the final tricyclic lactam in a 16% overall yield from this compound over six steps.[2]
The general mechanism of the Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent.[3] The reaction proceeds through the formation of a nitrosoarene intermediate, followed by a[5][5]-sigmatropic rearrangement to form the indole ring. The ortho-substituent is crucial for the success of this reaction.[3]
Caption: Simplified mechanism of the Bartoli-Dodd Indole Synthesis.
The following is a general protocol for the Bartoli-Dodd indole synthesis and subsequent lactamization to form the tricyclic core of the Rucaparib intermediate. Specific details for each of the six steps mentioned in the patent are not publicly available; therefore, this protocol is based on established procedures for this type of transformation and should be optimized for the specific substrate.
Step 1: Amide Formation
The carboxylic acid of 4-Chloro-3-fluoro-5-nitrobenzoic acid is typically converted to a more reactive species, such as an acid chloride or activated ester, and then reacted with an appropriate amine to introduce the side chain necessary for the subsequent lactamization.
Step 2-5: Bartoli-Dodd Indole Synthesis
-
Prepare a solution of the nitro-amide intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of vinylmagnesium bromide (3.0 equivalents) in THF to the cooled solution of the nitro-amide.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indole intermediate by column chromatography on silica gel.
Step 6: Lactamization
The final step is the intramolecular cyclization to form the seven-membered lactam ring. This is often achieved by activating the carboxylic acid (if present) or by direct amide bond formation under appropriate conditions, which may involve heating or the use of coupling agents.
Purification of Intermediates:
Purification of the intermediates in this multi-step synthesis is crucial for the success of the subsequent reactions. Common purification techniques include:
-
Crystallization: For solid intermediates, recrystallization from a suitable solvent system is an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials. A variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed depending on the polarity of the compounds.
Conclusion and Future Perspectives
This compound serves as a valuable and strategically important starting material in the synthesis of PARP inhibitors like Rucaparib. Its pre-installed functional groups facilitate a regioselective and efficient synthetic route to complex heterocyclic scaffolds. The fluorine atom, in particular, is a key feature that can enhance the pharmacological profile of the final drug molecule. The synthetic protocols outlined in this guide provide a framework for the laboratory-scale synthesis of a key Rucaparib intermediate. Further process development and optimization would be necessary for large-scale manufacturing. The principles and strategies discussed herein can also be applied to the design and synthesis of novel PARP inhibitors and other complex drug candidates.
References
- Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Rucaparib. National Center for Biotechnology Information.
- Plummer, R. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 594. [Link]
- Wikipedia. (2023). Bartoli indole synthesis. In Wikipedia.
- Ledermann, J., & Drew, Y. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Therapeutic Advances in Medical Oncology, 9(7), 435–447. [Link]
- Shapiro, G. I. (2016). Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncology, 12(11), 1295–1309. [Link]
- Morris, T. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. OncLive.
- Scipro. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.
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- 5. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Reduction of 3-Fluoro-5-nitrobenzoic Acid
Introduction: The Strategic Importance of 3-Amino-5-fluorobenzoic Acid
The transformation of 3-Fluoro-5-nitrobenzoic acid to 3-Amino-5-fluorobenzoic acid is a critical step in synthetic organic chemistry. The resulting product is a highly valuable bifunctional building block, featuring amino, carboxylic acid, and fluoro groups. This unique arrangement makes it a sought-after intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Specifically, derivatives of this scaffold are investigated as anticancer agents, neuroprotective agents, and antivirals.[1]
The primary challenge in this synthesis lies in the selective reduction of the nitro group without affecting the fluorine or carboxylic acid functionalities. The choice of reducing agent and reaction conditions is therefore paramount to ensure high yield, purity, and operational safety. This guide provides a comprehensive overview of common reduction strategies, a detailed, field-tested protocol, and troubleshooting insights for researchers in drug development and chemical synthesis.
Reaction Overview and Mechanistic Considerations
The fundamental transformation involves the reduction of an aromatic nitro group to a primary amine. This process is a multi-electron transfer reaction that proceeds through several intermediates.
Caption: Generalized pathway for nitro group reduction.
The reaction typically begins with the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine.[3][4] The hydroxylamine intermediate is subsequently reduced to the final amine product.[3][5] Suppressing side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy or azo compounds, is crucial for achieving a high yield of the desired aniline.[3][6] The choice of reductant and, critically, the pH of the reaction medium, dictates the success and selectivity of the transformation.[3][7]
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro groups. The optimal choice depends on substrate compatibility, available equipment, and scale.[8] For this compound, chemoselectivity is the primary concern.
| Method | Reagents/Catalyst | Advantages | Disadvantages & Considerations | Ref. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean byproducts (water), atom economical. | Potential for dehalogenation (C-F bond cleavage), requires specialized pressure equipment, pyrophoric catalysts. | [6][8][9] |
| Metal/Acid Reduction | Fe/AcOH, Fe/NH₄Cl, Zn/AcOH | Inexpensive, robust, high functional group tolerance, avoids dehalogenation. | Generates stoichiometric metallic waste, requires acidic conditions, workup can be cumbersome. | [5][9][10][11] |
| Metal Salt Reduction | SnCl₂·2H₂O / HCl | Mild conditions, excellent chemoselectivity, good tolerance for esters, acids, and halides. | Stoichiometric tin waste which is toxic, requires careful pH control during workup to remove tin salts. | [9][10][12][13] |
| Dithionite Reduction | Na₂S₂O₄ | Mild, often neutral or basic conditions, good for sensitive substrates, inexpensive. | Can require phase-transfer catalysts for better solubility/reactivity, generates sulfur byproducts. | [14][15][16][17] |
Expert Insight: While catalytic hydrogenation is often considered a "green" method, the risk of hydrodefluorination makes it a less desirable choice for this specific substrate without careful catalyst screening and optimization.[9] Metal/acid and metal salt reductions offer superior chemoselectivity for halogenated nitroaromatics.[9][10] Among these, the Tin(II) chloride method is particularly reliable due to its mildness and high tolerance for other functional groups.[13]
Detailed Protocol: Reduction using Tin(II) Chloride Dihydrate
This protocol describes a reliable and scalable method for the reduction of this compound to 3-Amino-5-fluorobenzoic acid using stannous chloride.
Materials and Equipment
-
Reagents: this compound (≥98%), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl, ~37%), Ethanol (EtOH), Ethyl Acetate (EtOAc), Sodium Hydroxide (NaOH), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, Buchner funnel, rotary evaporator, standard laboratory glassware.
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[18][19]
-
Reagent Specific:
-
Concentrated HCl: Highly corrosive and causes severe burns. Handle with extreme care.[19]
-
Tin Compounds: Toxic. Avoid inhalation and skin contact.
-
Reaction: The initial reaction can be exothermic. Use an ice bath for temperature control during reagent addition.
-
Experimental Workflow
Sources
- 1. Page loading... [guidechem.com]
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- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
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- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
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- 18. Mobile [my.chemius.net]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-5-nitrobenzoic acid
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing 3-Fluoro-5-nitrobenzoic acid as the electrophilic substrate. This document elucidates the underlying mechanistic principles, offers strategic guidance for experimental design, and presents detailed, step-by-step protocols for the synthesis of a variety of substituted 5-nitrobenzoic acid derivatives. By leveraging the unique electronic properties of this compound, this guide empowers chemists to efficiently generate libraries of compounds with broad applications in medicinal chemistry and materials science. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices and comprehensive analytical procedures for product characterization.
Introduction: The Strategic Value of this compound in SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr proceeds efficiently on electron-deficient aromatic systems. The reaction is characterized by the attack of a nucleophile on the aromatic ring, leading to the displacement of a suitable leaving group.
This compound is a particularly attractive substrate for SNAr for several key reasons:
-
Electronic Activation: The aromatic ring is rendered significantly electron-poor by the inductive and resonance effects of two potent electron-withdrawing groups: a nitro group (-NO₂) and a carboxylic acid group (-COOH). This pronounced electrophilicity makes the ring susceptible to attack by a wide range of nucleophiles.[1][2]
-
Excellent Leaving Group: The fluorine atom is an exceptional leaving group in SNAr reactions. Despite the high strength of the C-F bond, the rate-determining step is the initial nucleophilic attack on the ring. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, accelerating this crucial first step.[3]
-
Versatile Handle: The carboxylic acid moiety provides a valuable functional handle for subsequent synthetic transformations, such as amide bond formation, esterification, or reduction, further expanding the molecular diversity accessible from this starting material.
This guide will focus on the practical application of SNAr using this compound with common classes of nucleophiles, including primary and secondary amines, alcohols/phenols, and thiols.
Mechanistic Overview: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion.
While the nitro group is positioned meta to the site of substitution, and therefore cannot participate in resonance stabilization of the Meisenheimer complex to the same extent as an ortho or para substituent, the strong inductive effects of both the nitro and carboxylic acid groups sufficiently activate the ring for nucleophilic attack.[6]
Diagram 1: The Addition-Elimination Mechanism of SNAr.
Experimental Design and Core Considerations
Successful execution of SNAr reactions on this compound hinges on the careful selection of several key parameters:
-
Nucleophile Selection: A wide array of nucleophiles can be employed. The reactivity of the nucleophile is a critical factor, with stronger nucleophiles generally leading to faster reactions. For weaker nucleophiles, the use of a suitable base is often necessary to generate a more potent anionic nucleophile in situ.
-
Choice of Base: For reactions involving neutral nucleophiles such as amines, an accessory base is required to neutralize the HF generated during the reaction. Common choices include organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). For weakly acidic nucleophiles like phenols and thiols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to deprotonate the nucleophile prior to the addition of the electrophile.[5]
-
Solvent System: Polar aprotic solvents are the preferred medium for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus maintaining its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[3]
-
Reaction Temperature: The reaction temperature is dependent on the reactivity of both the nucleophile and the electrophile. Many SNAr reactions with this compound can be conducted at room temperature or with gentle heating (50-100 °C).[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.
Diagram 2: General Experimental Workflow for SNAr Reactions.
Detailed Experimental Protocols
Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents before use. This compound and its derivatives should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 3-(Alkyl/Arylamino)-5-nitrobenzoic Acids
This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl to protonate the carboxylic acid and precipitate the product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Expected Outcome: The corresponding 3-(alkyl/arylamino)-5-nitrobenzoic acid is obtained as a solid.
Characterization Data for 3-Amino-5-nitrobenzoic acid:
-
¹H NMR (DMSO-d₆): Chemical shifts will be indicative of the aromatic protons and the amine protons.
-
¹³C NMR (DMSO-d₆): Signals will correspond to the aromatic carbons, the carboxyl carbon, and any aliphatic carbons from the amine nucleophile.[2]
-
IR (KBr): Characteristic peaks will be observed for N-H stretching (for primary and secondary amines), C=O stretching of the carboxylic acid, and N-O stretching of the nitro group.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Protocol 2: Synthesis of 3-(Alkoxy/Aryloxy)-5-nitrobenzoic Acids
This protocol describes the synthesis of ether derivatives from this compound and alcohols or phenols.
Materials:
-
This compound
-
Alcohol or phenol (1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH or t-BuOK (1.2 equivalents) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Expected Outcome: The corresponding 3-(alkoxy/aryloxy)-5-nitrobenzoic acid is obtained.
Characterization Data for 3-Hydroxy-5-nitrobenzoic acid:
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons and the hydroxyl proton.
-
¹³C NMR (DMSO-d₆): Signals will be present for the aromatic carbons, including the carbon bearing the hydroxyl group, and the carboxyl carbon.
-
IR (KBr): Look for a broad O-H stretch from the carboxylic acid and the phenol, a C=O stretch, and N-O stretches. The IR spectrum for the regioisomeric 3-hydroxy-4-nitrobenzoic acid is available in the NIST database for comparison.[7]
-
Mass Spectrometry (ESI-MS): The molecular ion should be observed at the expected m/z value.
Protocol 3: Synthesis of 3-(Alkyl/Arylthio)-5-nitrobenzoic Acids
This protocol outlines the synthesis of thioether derivatives using thiols as nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)
-
Anhydrous DMF or THF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend K₂CO₃ or NaH (1.2 equivalents) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography or recrystallization.
Expected Outcome: The corresponding 3-(alkyl/arylthio)-5-nitrobenzoic acid is obtained.
Characterization Data:
-
¹H NMR: The spectrum will show signals for the aromatic protons and protons from the alkyl or aryl group of the thiol.
-
¹³C NMR: Resonances for all unique carbons in the molecule are expected.
-
IR: Key absorbances will include the O-H and C=O of the carboxylic acid and the N-O of the nitro group.
-
Mass Spectrometry: The molecular ion peak will confirm the identity of the desired product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of a related substrate, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which serves as a valuable guide for reactions with this compound.[8]
| Nucleophile (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| MeOH (excess) | KOH (5) | MeOH | 80 | 0.5 | 3-methoxy-5-nitro... | 85 |
| EtOH (excess) | KOH (3) | EtOH | 80 | 0.6 | 3-ethoxy-5-nitro... | 83 |
| PhOH (1.5) | K₂CO₃ (3) | DMF | 80 | 3 | 3-phenoxy-5-nitro... | 67 |
| PhSH (1.5) | K₂CO₃ (3) | DMF | 90 | 3 | 3-(phenylthio)-5-nitro... | 46 |
| Morpholine (3) | K₂CO₃ (3) | DMF | 85 | 7 | 3-morpholino-5-nitro... | 63 |
| Piperidine (3) | K₂CO₃ (3) | DMF | 85 | 3 | 3-piperidino-5-nitro... | 51 |
Conclusion and Future Outlook
The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a diverse array of 3,5-disubstituted benzoic acid derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore this chemistry in their own synthetic endeavors. The predictable reactivity and the presence of a versatile carboxylic acid handle make this compound an invaluable building block in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Future work in this area may focus on expanding the scope of nucleophiles, developing more sustainable and greener reaction conditions, and applying this methodology to the synthesis of complex target molecules.
References
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier Publishing Company, 1968.
- Royal Society of Chemistry. "Supporting information - The Royal Society of Chemistry." [Link]
- Organic Chemistry II. "5.6 Nucleophilic Aromatic Substitution: SNAr." KPU Pressbooks. [Link]
- Clark, J. "The Mechanism of the Nucleophilic Substitution Reaction." Chemguide. [Link]
- PrepChem. "Preparation of 3-hydroxy-4-nitrobenzoic acid." [Link]
- PubChem. "3-Amino-5-nitrobenzoic acid." [Link]
- Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]
- Beier, P. et al. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein J. Org. Chem. 2016, 12, 192–197. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- YouTube. "Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th)." [Link]
- ResearchGate. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." [Link]
- PrepChem. "Synthesis of 3-amino-benzoic acid." [Link]
- NIST WebBook. "3-Hydroxy-4-nitrobenzoic acid." [Link]
- Human Metabolome Database. "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815)." [Link]
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Use of 3-Fluoro-5-nitrobenzoic acid in the synthesis of heterocyclic compounds
An Application Guide to the Strategic Use of 3-Fluoro-5-nitrobenzoic Acid in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. This compound (CAS: 14027-75-9) has emerged as a highly valuable and versatile starting material for this purpose.[1] Its utility stems from a unique combination of three strategically positioned functional groups: a carboxylic acid, a nitro group, and a fluorine atom. This trifecta of reactivity allows for a modular and sequential approach to synthesizing complex molecules, particularly those with significant therapeutic potential like quinolones, benzodiazepines, and pyridazines.[2][3][4]
This guide provides an in-depth exploration of the chemical logic and practical protocols for leveraging this compound in heterocyclic synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is understood as a self-validating system for achieving high-purity target compounds.
Part 1: Core Properties and Pillars of Reactivity
Understanding the inherent chemical properties of this compound is fundamental to its successful application. The molecule is a stable, solid organic intermediate that serves as a cornerstone for building molecular complexity.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14027-75-9 | |
| Molecular Formula | C₇H₄FNO₄ | |
| Molecular Weight | 185.11 g/mol | |
| Appearance | Solid powder | |
| Melting Point | 142-144 °C (lit.) | |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. |
The true synthetic power of this molecule lies in the distinct roles of its functional groups, which can be addressed in a controlled, stepwise manner.
Caption: Key reactive sites of this compound.
Causality Behind Experimental Choices:
-
The Carboxylic Acid (-COOH): This group is the primary handle for building molecular frameworks via amide or ester linkages. It is typically "activated" by converting it to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This electrophilic intermediate readily reacts with nucleophiles like amines to form stable amide bonds, which are often the first step in constructing the backbone of the target heterocycle.
-
The Nitro Group (-NO₂): This group serves a dual purpose. Firstly, as a powerful electron-withdrawing group, it activates the aromatic ring, making the fluorine atom more susceptible to nucleophilic aromatic substitution (SₙAr).[6] Secondly, the nitro group can be selectively reduced to an amino group (-NH₂) at a later synthetic stage.[4] This newly formed amine is a potent intramolecular nucleophile, perfectly positioned to participate in cyclization reactions that form the heterocyclic ring.
-
The Fluorine Atom (-F): Positioned meta to the carboxylate and ortho/para to the activating nitro group, the fluorine atom is an excellent leaving group in SₙAr reactions.[6] This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build out the molecular structure, a key strategy in the synthesis of diverse compound libraries.
Part 2: Application Notes & Protocols for Heterocycle Synthesis
The following sections provide detailed protocols for the synthesis of prominent heterocyclic systems, grounded in published, authoritative methodologies.
A. Synthesis of Quinolone Scaffolds
Quinolones are a critically important class of antibacterial agents, and substituted nitrobenzoic acids are foundational to their synthesis.[7][8][9] The general approach involves a condensation reaction followed by a thermally or base-induced intramolecular cyclization, often referred to as the Gould-Jacobs reaction.[10]
Workflow: General Synthesis of an 8-Nitroquinolone Core
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- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
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Synthesis of 3-Fluoro-5-nitrobenzoic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 3-Fluoro-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.
Introduction and Significance
This compound is a valuable building block in organic synthesis, primarily utilized in the creation of complex molecules with potential therapeutic applications. The presence of the fluorine atom and the nitro group on the benzoic acid scaffold imparts unique electronic properties that are often sought after in the design of bioactive compounds. The efficient and reliable synthesis of this intermediate is therefore of critical importance to the pharmaceutical and chemical research industries.[1]
This guide will detail the synthesis of this compound via the electrophilic nitration of 3-fluorobenzoic acid. The causality behind each experimental step will be thoroughly explained, ensuring a deep understanding of the process and empowering researchers to troubleshoot and adapt the protocol as needed.
Reaction Scheme
The overall transformation is the nitration of 3-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Sources
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Fluoro-5-nitrobenzoic Acid
Introduction: The Strategic Importance of 3-Fluoro-5-nitrobenzoic Acid in Modern Chemistry
This compound (CAS No: 14027-75-9) is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctional molecular architecture—a carboxylic acid for amide and ester formation, a nitro group that can be reduced to a reactive amine, and a strategically placed fluorine atom to modulate physicochemical properties—makes it an exceptionally versatile building block. The efficient and scalable production of this compound is, therefore, a critical enabler for the development of novel therapeutic agents and advanced materials.[1]
This guide provides a comprehensive, field-proven methodology for the scale-up synthesis of this compound. It is designed for researchers, process chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and safety imperatives essential for successful and safe industrial application.
Synthetic Strategy: Direct Nitration of 3,5-Difluorobenzoic Acid
For industrial-scale synthesis, a robust, cost-effective, and high-yielding route is paramount. While multiple synthetic pathways to fluoro-nitroaromatic compounds exist, the direct nitration of a readily available precursor is often the most economically viable approach.[1] In this guide, we will focus on the regioselective nitration of 3,5-difluorobenzoic acid.
The rationale for this choice is twofold. First, 3,5-difluorobenzoic acid is a commercially available and relatively inexpensive starting material.[2][3][4] Second, the electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, while directing the incoming nitro group to the C5 position, which is the least deactivated site. This provides a direct and efficient route to the desired product.
Reaction Mechanism and Causality
The core of this synthesis is an electrophilic aromatic substitution reaction. A mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid, is used to generate the highly electrophilic nitronium ion (NO₂⁺).
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ ⇌ H₂O + NO₂⁺
The nitronium ion then attacks the electron-rich aromatic ring of 3,5-difluorobenzoic acid. The reaction is carefully controlled at low temperatures to manage the strong exothermicity and to prevent the formation of unwanted byproducts.[5]
Visualizing the Workflow: From Precursor to Product
The following diagram illustrates the key stages of the industrial synthesis process, from reagent preparation to final product isolation.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 1 kg batch size and can be scaled proportionally with appropriate engineering controls and risk assessments.
Equipment
-
20 L jacketed glass reactor with a bottom outlet valve
-
Mechanical overhead stirrer with a glass or PTFE-coated shaft and anchor paddle
-
Thermocouple for internal temperature monitoring
-
Addition funnel with pressure equalization
-
Chiller/circulator for reactor jacket temperature control
-
Large-volume vacuum filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Reagent Quantities and Properties
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Density (g/mL) | Notes |
| 3,5-Difluorobenzoic Acid | 455-40-3 | 158.11 | 1.00 kg | 6.32 | N/A | Starting Material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 4.0 L | ~73.6 | ~1.84 | Reaction Medium |
| Fuming Nitric Acid (>90%) | 7697-37-2 | 63.01 | 0.55 L | ~12.6 | ~1.5 | Nitrating Agent |
Step-by-Step Procedure
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging Sulfuric Acid and Starting Material: Charge the concentrated sulfuric acid (4.0 L) into the reactor. Begin stirring and start the cooling system to bring the jacket temperature to approximately 0°C. Once the acid is cooled, slowly add the 3,5-difluorobenzoic acid (1.00 kg) in portions, ensuring the internal temperature does not exceed 10°C.
-
Preparation of Nitrating Mixture: In a separate, cooled vessel, carefully prepare the nitrating agent by adding the fuming nitric acid (0.55 L) to the addition funnel.
-
Nitration Reaction: Once the starting material is fully dissolved and the internal temperature is stable between 0-5°C, begin the dropwise addition of fuming nitric acid. This step is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 10°C. The total addition time should be approximately 2-3 hours.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to confirm the consumption of the starting material.
-
Quenching and Precipitation: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approximately 10 kg of ice in 10 L of water). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water slurry. A white to pale yellow precipitate of the crude product will form.[7]
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Purification by Recrystallization: Transfer the crude solid to a clean reactor. Add a suitable solvent for recrystallization (e.g., a mixture of ethanol and water). Heat the mixture with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Isolate the purified crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield and Quality Control
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Purity (HPLC): >99%
-
Melting Point: 122-124°C
Safety, Health, and Environmental Considerations
Trustworthiness through Self-Validating Systems
A robust protocol is a safe protocol. The procedures outlined above are designed with inherent safety checks, such as slow addition rates and continuous temperature monitoring, to prevent runaway reactions.
-
Corrosivity and Reactivity: Concentrated sulfuric and fuming nitric acids are extremely corrosive and powerful oxidizing agents.[8][9] They can cause severe burns on contact and react violently with organic materials.[9] All manipulations must be conducted in a well-ventilated fume hood or a closed reactor system.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.[8]
-
Exothermic Reaction and Thermal Runaway: The nitration reaction is highly exothermic.[5] Inadequate temperature control can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[10] A reliable cooling system and continuous monitoring are critical.
-
Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes.[8] Adequate ventilation and, if necessary, a scrubber system are essential to prevent exposure.
-
Spill Management: Have appropriate spill kits containing neutralizing agents (e.g., sodium bicarbonate) readily available.
-
Waste Disposal: Acidic waste streams must be neutralized before disposal in accordance with local environmental regulations.
Conclusion
The scale-up synthesis of this compound via the direct nitration of 3,5-difluorobenzoic acid is a practical and efficient method for industrial production. By adhering to the detailed protocol and rigorously implementing the outlined safety measures, researchers and manufacturers can reliably produce this key intermediate with high yield and purity. The causality-driven approach to process parameters ensures a reproducible and safe operation, underpinning the development of next-generation pharmaceuticals and specialty chemicals.
References
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- Nitration reaction safety - YouTube. (2024).
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- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents.
- Vapourtec. Nitration Reactions | Continuous Flow Processing.
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015).
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
- EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 - EPO.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry (Vol. 1155). American Chemical Society.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications.
- CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
- This compound.
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- 3,5-Difluorobenzoic acid.
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Application Notes and Protocols: 3-Fluoro-5-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals
In the landscape of modern crop protection, the incorporation of fluorine atoms into active molecules has emerged as a pivotal strategy for enhancing efficacy, metabolic stability, and overall performance of agrochemicals.[1][2] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to oxidative degradation, leading to more potent and durable active ingredients. 3-Fluoro-5-nitrobenzoic acid is a key building block that provides a gateway to a diverse range of complex fluorinated agrochemicals, particularly within the synthetic auxin herbicide class. Its bifunctional nature, possessing both a reactive carboxylic acid group and a readily transformable nitro group, makes it an ideal starting material for the synthesis of high-value picolinate and pyrazole-based herbicides.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of next-generation agrochemicals.
Core Synthetic Strategy: From Nitrobenzoic Acid to Key Amino Intermediate
The primary synthetic utility of this compound in agrochemical synthesis hinges on the reduction of its nitro group to a primary amine. This transformation unlocks a plethora of subsequent chemical modifications, enabling the construction of complex heterocyclic systems characteristic of many modern herbicides.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Amino-5-fluorobenzoic Acid
The catalytic hydrogenation of this compound is a clean and efficient method for the synthesis of the crucial intermediate, 3-amino-5-fluorobenzoic acid. This protocol outlines a standard procedure using a palladium-on-carbon (Pd/C) catalyst.
Rationale: Palladium-on-carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. The reaction proceeds under relatively mild conditions with high selectivity, minimizing the formation of unwanted byproducts. The use of hydrogen gas as the reductant results in water as the only stoichiometric byproduct, aligning with the principles of green chemistry.
Experimental Protocol:
-
Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (10.0 g, 54.0 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5 mol% Pd loading) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-5-fluorobenzoic acid as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Outcome: This protocol should yield 3-amino-5-fluorobenzoic acid in high purity (>95%) and with a typical yield of 90-98%.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Amino-5-fluorobenzoic acid |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | 20-25 °C |
| Pressure | 50 psi H₂ |
| Typical Yield | 90-98% |
Application in the Synthesis of Picolinate Herbicides
Picolinic acid derivatives are a significant class of synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds.[1][3] The 3-amino-5-fluorobenzoic acid intermediate is a valuable precursor for constructing the fluorinated pyridine core of these herbicides.
Illustrative Synthetic Pathway to a Fluorinated Picolinate Herbicide Scaffold
The following workflow illustrates a plausible synthetic route to a key fluorinated picolinate scaffold, inspired by modern synthetic auxin herbicides like florpyrauxifen-benzyl and halauxifen-methyl.
Caption: Synthetic workflow from this compound to a picolinate herbicide.
Protocol 2: Synthesis of a 4-Amino-5-fluoro-picolinate Intermediate
This protocol provides a representative, multi-step synthesis of a key picolinate intermediate, demonstrating the utility of 3-amino-5-fluorobenzoic acid.
Rationale: This synthetic sequence builds the core pyridine ring and introduces the necessary functional groups for subsequent cross-coupling reactions to generate the final herbicidal molecule. Each step is chosen for its reliability and scalability in a research setting.
Experimental Protocol:
Step 1: Condensation to form a Pyridinone Intermediate
-
In a round-bottom flask, dissolve 3-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol) in ethanol (50 mL).
-
Add diethyl malonate (5.16 g, 32.2 mmol) and a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction with a dilute acid and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain the pyridinone intermediate.
Step 2: Chlorination of the Pyridinone
-
To the dried pyridinone intermediate from the previous step, add phosphorus oxychloride (POCl₃, 20 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to 100 °C for 4 hours.
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the chlorinated pyridine derivative.
Step 3: Oxidation and Esterification to the Picolinate Ester
-
Dissolve the chlorinated pyridine derivative in a suitable solvent like acetic acid.
-
Add an oxidizing agent (e.g., potassium permanganate) portion-wise while maintaining the temperature below 40 °C.
-
After the oxidation is complete, quench the excess oxidant and work up the reaction to isolate the carboxylic acid.
-
Esterify the resulting carboxylic acid using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid) to obtain the desired picolinate ester intermediate.
Expected Outcome: This multi-step synthesis will produce a functionalized 4-amino-5-fluoro-picolinate ester, ready for the final cross-coupling step to introduce the second aromatic ring present in many picolinate herbicides.
Application in the Synthesis of Pyrazole-Containing Herbicides
Pyrazole derivatives are another important class of herbicides, and this compound can serve as a precursor for the synthesis of fluorinated pyrazole-containing agrochemicals.
Illustrative Synthetic Pathway to a Fluorinated Pyrazole Herbicide Scaffold
Caption: Synthetic workflow from this compound to a pyrazole herbicide.
Protocol 3: Synthesis of a Fluorinated Phenylpyrazole Intermediate
This protocol outlines the key steps to construct a fluorinated phenylpyrazole core structure from 3-amino-5-fluorobenzoic acid.
Rationale: The conversion of the amino group to a hydrazine is a critical transformation that enables the subsequent cyclization to form the pyrazole ring. The Knorr pyrazole synthesis is a classic and reliable method for constructing this heterocyclic system.
Experimental Protocol:
Step 1: Synthesis of 3-Fluoro-5-hydrazinylbenzoic acid
-
Dissolve 3-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.
-
Stir the reaction for 2 hours, then collect the precipitated hydrazine hydrochloride salt by filtration.
Step 2: Knorr Pyrazole Synthesis
-
Combine the 3-fluoro-5-hydrazinylbenzoic acid hydrochloride (from the previous step) with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the fluorinated phenylpyrazole intermediate.
Expected Outcome: This synthesis provides a versatile fluorinated phenylpyrazole intermediate that can be further elaborated to a variety of pyrazole-based herbicides through modifications of the carboxylic acid and other positions on the pyrazole ring.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of modern agrochemicals. Its strategic importance lies in its ability to introduce a fluorine atom into the aromatic core, a feature known to enhance the biological activity and metabolic stability of the final product. The straightforward conversion of the nitro group to an amine opens up a rich field of synthetic possibilities, particularly in the construction of picolinate and pyrazole-based herbicides. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers and scientists in the agrochemical industry to leverage the potential of this key intermediate in the development of innovative and effective crop protection solutions.
References
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. [Link]
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
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Application Note: A Comprehensive Guide to Monitoring Reactions of 3-Fluoro-5-nitrobenzoic Acid by Thin-Layer Chromatography
Abstract
This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the effective use of thin-layer chromatography (TLC) to monitor the progress of chemical reactions involving 3-fluoro-5-nitrobenzoic acid. As a key building block in pharmaceutical and materials science, precise reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring reproducible outcomes.[1] This document outlines the fundamental principles of TLC, provides validated protocols for common transformations of this compound—namely amide bond formation, esterification, and nitro group reduction—and offers expert insights into data interpretation and troubleshooting.
Introduction: The Central Role of TLC in Synthetic Chemistry
Thin-layer chromatography is an indispensable, rapid, and cost-effective analytical technique for the qualitative monitoring of organic reactions.[2][3] It allows for the simultaneous separation of starting materials, intermediates, and products based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] The retention factor (Rf), a measure of the distance a compound travels relative to the solvent front, is a key parameter for identifying components in a reaction mixture.[4][5][6]
This compound is a trifunctional molecule featuring a carboxylic acid, a nitro group, and a fluorine atom on an aromatic ring.[7] This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery.[1][8] Monitoring these reactions by TLC is essential to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to confidently apply TLC for monitoring key reactions of this compound.
Fundamental Principles of TLC for Reaction Monitoring
The Stationary and Mobile Phases
In this guide, we will focus on silica gel as the stationary phase, which is a highly polar material due to the presence of surface silanol (Si-OH) groups.[3] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate by capillary action. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.
The Concept of Polarity and Separation
The separation of compounds on a silica gel TLC plate is primarily governed by their relative polarities.
-
Polar compounds will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Rf value.[4][9]
-
Nonpolar compounds will interact more strongly with the mobile phase and will be carried further up the plate, leading to a higher Rf value.[4][6][9]
The key to effective TLC is to select a mobile phase with a polarity that provides good separation between the spots of interest, ideally with Rf values between 0.3 and 0.7.[5]
Calculating the Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's movement on a TLC plate and is calculated using the following formula:[4][6]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
It is crucial to mark the solvent front with a pencil immediately after developing the plate, as it can evaporate quickly.[9][10]
General Protocol for TLC Analysis
A standardized procedure is essential for obtaining reproducible TLC results.
Materials
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters or micropipettes
-
Pencil
-
Ruler
-
UV lamp (254 nm and 365 nm)
-
Visualization reagents (as required)
-
Forceps
-
Volatile solvent for sample preparation (e.g., ethyl acetate, methanol, dichloromethane)
Step-by-Step Workflow
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for spotting the starting material, co-spot, and reaction mixture.[5][10]
-
Sample Preparation: Dissolve a small amount of the solid reaction mixture or take a drop of the liquid reaction mixture in a suitable volatile solvent.
-
Spotting: Using a capillary spotter, apply a small, concentrated spot of the prepared sample onto the designated lane on the baseline.[4][10] Also spot the starting material and a "co-spot" (a spot of the starting material and the reaction mixture in the same lane) for reference.[5]
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[10] Close the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[9][10]
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualization: Examine the dried plate under a UV lamp and circle any visible spots with a pencil.[11][12] If necessary, use additional chemical staining for visualization.
-
Analysis: Calculate the Rf values for all spots and assess the progress of the reaction.
Caption: General workflow for performing thin-layer chromatography.
Monitoring Specific Reactions of this compound
Amide Bond Formation
The conversion of the carboxylic acid functional group of this compound to an amide is a common transformation in medicinal chemistry.[8][13] This reaction is often mediated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole).[13]
-
Reaction: this compound + Amine → 3-Fluoro-5-nitrobenzamide derivative
-
Expected Polarity Change: The starting carboxylic acid is highly polar. The resulting amide is generally less polar than the corresponding carboxylic acid.
-
TLC Monitoring: On a silica gel plate, the product (amide) will have a higher Rf value than the starting material (carboxylic acid). The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the progress of the reaction.
| Compound | Structure | Relative Polarity | Expected Rf |
| This compound | High | Low | |
| Amine (e.g., Benzylamine) | Variable | Variable | |
| N-Benzyl-3-fluoro-5-nitrobenzamide | Moderate | High |
Recommended Mobile Phase: A mixture of a nonpolar solvent like hexane or toluene and a polar solvent like ethyl acetate is a good starting point. For example, Hexane:Ethyl Acetate (1:1 v/v) . A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to reduce tailing of the carboxylic acid spot.[14]
Caption: Expected polarity changes in amide formation.
Fischer Esterification
The acid-catalyzed reaction of this compound with an alcohol yields the corresponding ester.[15][16][17]
-
Reaction: this compound + Alcohol → 3-Fluoro-5-nitrobenzoate ester
-
Expected Polarity Change: Similar to amidation, the ester product is significantly less polar than the starting carboxylic acid.
-
TLC Monitoring: The ester product will exhibit a much higher Rf value compared to the starting acid. Monitoring the disappearance of the low-Rf acid spot is key.
| Compound | Structure | Relative Polarity | Expected Rf |
| This compound | High | Low | |
| Alcohol (e.g., Ethanol) | High | Variable | |
| Ethyl 3-fluoro-5-nitrobenzoate | Low | High |
Recommended Mobile Phase: A solvent system like Toluene:Ethanol (9:1 v/v) or Hexane:Ethyl Acetate (3:1 v/v) should provide good separation.[2]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-amino-5-fluorobenzoic acid.[8][18] Common reducing agents include SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C).[19]
-
Reaction: this compound → 3-Amino-5-fluorobenzoic acid
-
Expected Polarity Change: The product, an aminobenzoic acid, is zwitterionic and highly polar, often more so than the starting nitrobenzoic acid.
-
TLC Monitoring: The product will have a very low Rf value, potentially close to the baseline. The starting material will have a higher Rf in a moderately polar solvent system. The reaction is complete when the starting material spot is no longer visible. Intermediates like the nitroso and hydroxylamine species are typically not observed on TLC as they are transient.[18][20]
| Compound | Structure | Relative Polarity | Expected Rf |
| This compound | High | Moderate | |
| 3-Amino-5-fluorobenzoic acid | Very High | Very Low |
Recommended Mobile Phase: A more polar mobile phase is required for this transformation. A good starting point is Ethyl Acetate:Methanol (9:1 v/v) or Dichloromethane:Methanol (9:1 v/v) .
Visualization Techniques
Since this compound and its derivatives are often colorless, visualization techniques are essential.
UV Light (Non-destructive)
The aromatic ring in these compounds allows them to be visualized under short-wave UV light (254 nm) on TLC plates containing a fluorescent indicator (F254).[11][12] The compounds will appear as dark spots against a green fluorescent background.[3][12] This is the primary and most convenient method of visualization.
Iodine Vapor (Semi-destructive)
Exposing the TLC plate to iodine vapor in a sealed chamber will cause most organic compounds, especially aromatic ones, to appear as yellow-brown spots.[11][12][21] The spots will fade over time, so they should be circled immediately.[12]
Chemical Stains (Destructive)
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols and amines. It appears as yellow spots on a purple background.
-
Ninhydrin Stain: This is specific for primary and secondary amines, which will appear as purple or yellow spots upon heating. This is particularly useful for visualizing the product of the nitro group reduction.
-
Reduction and Diazotization for Nitro Compounds: A specific method for visualizing nitro compounds involves their reduction to an amine on the TLC plate (e.g., with stannous chloride), followed by diazotization and coupling with a reagent like β-naphthol to form a brightly colored azo dye.[22][23]
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaky or "tailing" | - Sample is too concentrated.- Compound is highly acidic or basic.- Mobile phase polarity is not optimal. | - Dilute the sample.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase polarity. |
| All spots remain on the baseline (Rf ≈ 0) | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).[5][9] |
| All spots are at the solvent front (Rf ≈ 1) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., add more hexane or toluene).[5][9] |
| Poor separation of spots | - Mobile phase polarity is not optimized. | - Try a different solvent system or adjust the ratio of the current one.[5] |
| No spots are visible | - Compound does not absorb UV light.- Sample is too dilute.- Compound has evaporated. | - Use a chemical stain for visualization.- Spot a more concentrated sample.- Ensure the plate is not heated excessively. |
Conclusion
Thin-layer chromatography is a powerful and versatile tool for monitoring the progress of reactions involving this compound. By understanding the principles of separation based on polarity and by selecting appropriate mobile phases and visualization techniques, researchers can gain valuable insights into their chemical transformations. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful application of TLC in the synthesis and development of novel molecules derived from this important building block.
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Application Note: High-Resolution Purification of 3-Fluoro-5-nitrobenzoic Acid Derivatives by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 3-fluoro-5-nitrobenzoic acid and its derivatives using silica gel column chromatography. These compounds are pivotal building blocks in medicinal chemistry and materials science, making their purification to high standards a critical step in synthesis. This document provides an in-depth explanation of the principles of separation, a step-by-step protocol from mobile phase selection to product isolation, and a troubleshooting guide to address common challenges. The protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity compounds efficiently.
Introduction: The "Why" Behind the Purification
This compound and its analogues are highly functionalized aromatic systems. The interplay of the electron-withdrawing nitro group, the electronegative fluorine atom, and the acidic carboxylic acid moiety makes them versatile synthons for introducing specific pharmacophoric features into drug candidates.[1] The purity of these starting materials is paramount, as impurities can lead to unwanted side reactions, complex product mixtures, and ultimately, compromised biological data.
Column chromatography is a fundamental and powerful technique for purifying compounds on a preparative scale in organic synthesis.[2] It leverages the differential partitioning of mixture components between a polar stationary phase (typically silica gel) and a mobile phase of variable polarity.[3] For polar, acidic molecules like this compound derivatives, a nuanced approach to column chromatography is required to achieve optimal separation and yield.
Principles of Separation: Mastering the Interactions
The successful purification of these derivatives hinges on understanding and manipulating their physicochemical properties.
-
Analyte Properties: this compound has a molecular weight of 185.11 g/mol .[4][5] The presence of the carboxylic acid, nitro, and fluoro groups imparts significant polarity to the molecule. This polarity dictates a strong interaction with the stationary phase.
-
Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice for these compounds.[6] Its surface is covered with hydroxyl groups (silanols), which are polar and slightly acidic. These silanols interact with the polar functional groups of the analyte primarily through hydrogen bonding and dipole-dipole interactions, retarding its movement down the column.[3]
-
Mobile Phase (Eluent) Dynamics: The eluent's role is to compete with the analyte for binding sites on the silica, thus "pushing" the compound down the column.[6]
-
Polarity Gradient: A gradient elution is typically most effective. The process starts with a less polar solvent system (e.g., Hexane/Ethyl Acetate) to elute non-polar impurities. The polarity is then gradually increased (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the more polar target compound.
-
Acidic Modifier—The Key to Sharp Peaks: A significant challenge when chromatographing carboxylic acids on silica is "tailing" or streaking. This occurs because the acidic analyte can partially deprotonate on the silica surface, leading to multiple interaction modes and a broad elution band. To suppress this ionization and ensure the compound elutes as a single, sharp band, a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase.[7][8] This maintains the analyte in its protonated, less polar form.
-
Detailed Experimental Protocol
This protocol provides a self-validating workflow for consistent and high-purity results.
Pre-Chromatography: Mobile Phase Optimization via TLC
Before packing the column, the ideal solvent system must be identified using Thin-Layer Chromatography (TLC).
-
Prepare TLC Chambers: Use several chambers with different solvent systems of increasing polarity (e.g., 20%, 30%, 50% Ethyl Acetate in Hexane; 5% Methanol in Dichloromethane). Add a few drops of acetic acid to each.[9]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetone or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop and Visualize: Place the plate in the developing chamber. After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Select the System: The optimal mobile phase is one that gives the desired product an Rf (retention factor) value of approximately 0.2 - 0.4 .[10] This ensures good separation from impurities and a reasonable elution time on the column.
Column Preparation and Sample Loading
Proper column packing is critical to prevent channeling and ensure an even flow.
Caption: Workflow for Sample Loading in Column Chromatography.
Dry Loading Explained: For compounds like this compound derivatives that may have poor solubility in the initial, less-polar eluent, dry loading is the superior method.[11][12] It prevents the sample from precipitating at the top of the column and ensures a narrow starting band, which is crucial for high-resolution separation.[13][14]
Elution and Fraction Collection
-
Initial Elution: Begin eluting with the non-polar solvent system determined by TLC. This will wash out any fast-running, non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to the separation needs. For example, start with 10% Ethyl Acetate/Hexane and slowly increase to 30%, 50%, and so on.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be proportional to the size of the column.
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of the product.[2]
-
Isolation: Once the fractions containing the pure product are identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation: A Typical Purification Profile
The following table summarizes a hypothetical purification for a derivative of this compound.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent separation for polar compounds.[6] |
| Crude Sample Mass | 1.0 g | --- |
| Silica Gel Mass | 40 g (1:40 ratio) | A higher ratio is used for difficult separations of polar compounds. |
| Column Dimensions | 4 cm diameter x 30 cm height | Provides sufficient resolving power for a 1g sample. |
| Mobile Phase | Hexane / Ethyl Acetate + 0.5% Acetic Acid | Common system for moderately polar compounds. Acetic acid prevents tailing.[8] |
| TLC Rf (Product) | 0.35 in 40% EtOAc/Hexane + 0.5% AcOH | Ideal Rf for efficient column elution. |
| Elution Gradient | 1. 20% EtOAc/Hex -> 2. 40% EtOAc/Hex -> 3. 60% EtOAc/Hex | Starts non-polar to remove impurities, then increases polarity to elute the product. |
| Loading Method | Dry Loading | Ensures a narrow band and prevents solubility issues at the column head.[11] |
Troubleshooting Common Issues
Caption: Quick Troubleshooting Guide for Common Chromatography Issues.
-
Compound Decomposes on Column: Standard silica gel is acidic and can degrade sensitive compounds. If this is suspected, deactivate the silica by pre-flushing the column with an eluent containing 1-2% triethylamine, or switch to a neutral stationary phase like alumina.[10][15]
-
Compound Won't Elute: For extremely polar derivatives, even 100% ethyl acetate may not be sufficient. A more aggressive solvent system, such as 5-10% methanol in dichloromethane, may be required to move the compound off the baseline.[15]
Conclusion
This application note provides a validated framework for the purification of this compound derivatives. By carefully selecting the mobile phase through TLC, employing the appropriate sample loading technique, and modifying the eluent to suppress ionization, researchers can consistently obtain these valuable compounds with high purity. The troubleshooting guide offers practical solutions to common chromatographic hurdles, ensuring a higher success rate in the synthesis and development pipeline.
References
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Synthesis of Novel Drug Candidates from 3-Fluoro-5-nitrobenzoic Acid: Application Notes and Protocols
Introduction: The Strategic Importance of the 3-Fluoro-5-nitrobenzoic Acid Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. This compound (CAS 14027-75-9) has emerged as a highly valuable scaffold for medicinal chemists.[1][2] Its utility stems from the unique arrangement of three key functional groups on the aromatic ring: a carboxylic acid, a nitro group, and a fluorine atom. This trifecta of functionalities offers a versatile platform for a variety of chemical transformations, allowing for the systematic construction of complex molecules with desirable pharmacological properties.[1][2]
The carboxylic acid group serves as a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, or for esterification.[3] The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, which in turn opens up a vast array of synthetic possibilities, including the formation of heterocyclic structures.[4][5][6] The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel drug candidates from this compound. It details key synthetic transformations, provides step-by-step protocols for the preparation of a promising benzimidazole-based anti-inflammatory agent, and offers insights into the rationale behind the experimental choices.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol [7] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 125°C |
| pKa | 3.14±0.10 (Predicted) |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. |
Core Synthetic Strategies and Mechanistic Insights
The journey from this compound to a potential drug candidate typically involves a series of well-established yet powerful chemical transformations. Two of the most pivotal reaction pathways are the formation of a benzimidazole core and the synthesis of amide derivatives.
Benzimidazole Formation: A Gateway to Bioactive Heterocycles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs due to their wide range of biological activities. The synthesis of a benzimidazole core from this compound is a robust two-step process.
Step 1: Condensation with o-Phenylenediamine
This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, involves the condensation of the carboxylic acid with an o-phenylenediamine derivative, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[8][9]
-
Mechanism: The reaction is initiated by the protonation of the carboxylic acid by the strong acid catalyst, making the carbonyl carbon more electrophilic. One of the amino groups of o-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and water elimination steps lead to the formation of an intermediate amide, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic benzimidazole ring.
Step 2: Reduction of the Nitro Group
The nitro group on the newly formed benzimidazole intermediate is a versatile precursor to a primary amine. A common and effective method for this transformation is reduction with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[4][5][6][8]
-
Mechanism: In an acidic medium, tin(II) chloride acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before ultimately yielding the corresponding aniline derivative.[5]
Amide Bond Formation: Building Molecular Diversity
The carboxylic acid functionality of this compound provides a direct route to a diverse library of amide derivatives. This is typically achieved using coupling agents that activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.
-
Common Coupling Agents: A variety of reagents can be employed, with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being widely used, often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3][10][11] The choice of coupling agent and reaction conditions can be tailored based on the specific amine being used.[3]
Experimental Protocols: Synthesis of a Novel Benzimidazole-Based Anti-Inflammatory Candidate (FN-BNZ-01)
The following protocols are adapted from a validated synthesis of a closely related chloro-analog and provide a detailed workflow for the preparation of 2-(3-Amino-5-fluorophenyl)-1H-benzimidazole (FN-BNZ-01), a potential anti-inflammatory agent.[8]
General Synthetic Workflow
Caption: Synthetic workflow for FN-BNZ-01.
Protocol 1: Synthesis of 2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole (Intermediate)
Materials:
-
This compound (10 mmol, 1.85 g)
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
Polyphosphoric acid (PPA) (50 g)
-
250 mL round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ice-cold deionized water (500 mL)
-
10% Sodium bicarbonate solution
-
Beaker (1 L)
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (10 mmol) and o-phenylenediamine (10 mmol).
-
Carefully add polyphosphoric acid (50 g) to the flask.
-
Heat the reaction mixture to 160-170°C with constant stirring for 4-5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with deionized water and dry to obtain the crude product.
-
The crude 2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-(3-Amino-5-fluorophenyl)-1H-benzimidazole (FN-BNZ-01)
Materials:
-
2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole (5 mmol)
-
Ethanol (50 mL)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5.64 g)
-
Concentrated hydrochloric acid (10 mL)
-
Round-bottom flask with reflux condenser
-
Ice-cold deionized water
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole (5 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add stannous chloride dihydrate (25 mmol) to the solution.
-
While stirring, add concentrated hydrochloric acid (10 mL) dropwise.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Basify the solution with a 10% sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL) using a separatory funnel.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, FN-BNZ-01.
Summary of Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Condensation | This compound, o-Phenylenediamine, PPA | None | 160-170°C | 4-5 h | >80% |
| Nitro Reduction | 2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole, SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-4 h | >85% |
Conclusion and Future Perspectives
This compound stands as a privileged starting material in the synthesis of novel drug candidates. The strategic positioning of its functional groups allows for the efficient construction of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of a benzimidazole-based compound serve as a robust template for the development of new anti-inflammatory agents and other potential therapeutics. By leveraging the versatile chemistry of this scaffold, researchers can continue to explore new chemical space and accelerate the discovery of next-generation medicines.
References
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Application Notes and Protocols: The Strategic Use of 3-Fluoro-5-nitrobenzoic Acid in the Synthesis of Medically Relevant Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold and the Role of Fluorinated Building Blocks
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its structural resemblance to natural purines allows it to interact with a multitude of biological targets, leading to a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][5][6] The development of novel benzimidazole derivatives with enhanced potency and optimized pharmacokinetic profiles is a primary focus for many drug discovery programs.[3][4]
In this context, 3-fluoro-5-nitrobenzoic acid emerges as a highly strategic starting material.[7] The presence of the fluorine atom and the nitro group on the benzoic acid core offers distinct advantages:
-
The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate lipophilicity and pKa.[8][9][10][11][12]
-
The Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it activates the aromatic ring for subsequent transformations. Secondly, and more importantly, it acts as a synthetic handle that can be reliably reduced to a primary amine, which is a crucial step for the cyclization process that forms the benzimidazole core.[13][14][15]
This guide provides a detailed technical overview, including mechanistic insights and step-by-step protocols, for the synthesis of a fluorinated benzimidazole derivative from this compound.
Scientific Rationale & Mechanistic Insights
The conversion of this compound to a 2-substituted benzimidazole derivative is typically achieved through a robust and reliable two-step synthetic sequence:
-
Condensation: The initial step involves the reaction of this compound with an ortho-diamine, such as o-phenylenediamine.[16][17] This reaction is a condensation that forms an amide bond, which then undergoes an intramolecular cyclization and dehydration to yield the benzimidazole ring. This process is often facilitated by a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures.[18]
-
Reductive Cyclization: The nitro group on the newly formed benzimidazole intermediate is then reduced to a primary amine.[14][19][20] This transformation is critical as the resulting amino group is a key pharmacophore for further derivatization or direct biological activity. A variety of reducing agents can be employed, with stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium being a classic and effective choice for this specific reduction.[15][18]
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the preparation of a fluorinated benzimidazole.
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative compound, 2-(3-Amino-5-fluorophenyl)-1H-benzimidazole , from this compound.
Protocol 1: Synthesis of 2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole (Intermediate)
This step involves the acid-catalyzed condensation of the starting materials to form the benzimidazole core.
Materials:
-
This compound (10 mmol)
-
o-Phenylenediamine (10 mmol)
-
Polyphosphoric acid (PPA) (approx. 50 g)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Methanol
-
Standard laboratory glassware (250 mL round-bottom flask, condenser, etc.)
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (10 mmol) and o-phenylenediamine (10 mmol).
-
Add polyphosphoric acid (50 g) to the flask. Ensure the reactants are well-mixed with the acid.
-
Heat the reaction mixture to 160-170°C with constant stirring for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[18]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled, viscous mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A precipitate will form.
-
Neutralize the acidic solution by the slow and careful addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from methanol to obtain pure 2-(3-fluoro-5-nitrophenyl)-1H-benzimidazole.[18]
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-(3-Amino-5-fluorophenyl)-1H-benzimidazole (Final Product)
This protocol details the selective reduction of the nitro group to a primary amine.
Materials:
-
2-(3-Fluoro-5-nitrophenyl)-1H-benzimidazole (5 mmol, from Protocol 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (25 mmol)
-
Concentrated hydrochloric acid (HCl) (10 mL)
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the intermediate, 2-(3-fluoro-5-nitrophenyl)-1H-benzimidazole (5 mmol), in ethanol (50 mL) in a round-bottom flask.
-
Add stannous chloride dihydrate (25 mmol) to the solution.
-
While stirring, add concentrated hydrochloric acid (10 mL) dropwise.[18]
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction's completion by TLC.[18]
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Basify the solution to a pH of 8-9 by the slow addition of a 10% sodium hydroxide solution.[18]
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[18]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation & Characterization
The efficiency of the synthesis can be summarized by tracking key experimental parameters.
| Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| 1 | This compound | o-Phenylenediamine, PPA | 160-170 | 4-5 | 65-75% |
| 2 | Intermediate from Step 1 | SnCl₂·2H₂O, Conc. HCl | Reflux | 3-4 | 70-85% |
Characterization: The final product's identity and purity must be rigorously confirmed using a suite of analytical techniques:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the successful reduction of the nitro group (disappearance of its characteristic signals and appearance of amine protons).
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the N-H stretches of the amine and the benzimidazole ring.
Applications in Drug Discovery
The resulting 2-(3-amino-5-fluorophenyl)-1H-benzimidazole scaffold is a valuable platform for the development of new therapeutic agents. The primary amine serves as a versatile handle for further chemical modifications, allowing for the synthesis of large libraries of compounds for screening. The strategic placement of the fluorine atom can significantly enhance the pharmacological profile of the final derivatives.[8][9][10][11]
Caption: Potential applications derived from the synthesized benzimidazole core.
Benzimidazole derivatives have shown promise in a wide range of therapeutic areas:
-
Anticancer Activity: Many benzimidazole-containing drugs target crucial pathways in cancer cells, acting as kinase inhibitors or disrupting microtubule formation.[2][5]
-
Antimicrobial Activity: The benzimidazole core is present in numerous antifungal and antibacterial agents.[1][21]
-
Antiviral Activity: Certain derivatives have demonstrated potent activity against various viruses, including HIV.[1][5]
-
Other Applications: The scaffold is also found in drugs used as antihypertensives, analgesics, and proton pump inhibitors.[2][4]
References
- Al-Ostoot, F. H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422. [Link]
- Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8873-8895. [Link]
- Siddiqui, N., et al. (2021). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]
- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Review. Molecules, 25(20), 4677. [Link]
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
- Saetan, J., et al. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University. [Link]
- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds.
- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
- Saetan, J., et al. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]
- Request PDF. (2025). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions.
- Kurbangalieva, A., et al. (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
- ResearchGate. (n.d.). Synthesis protocol of benzimidazole derivative 5.
- ResearchGate. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials.
- Semantic Scholar. (2023).
- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. PMC - NIH. [Link]
- Indian Journal of Heterocyclic Chemistry. (n.d.). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry. [Link]
- Li, W., et al. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of this compound: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- NIH. (n.d.).
- ResearchGate. (n.d.). Synthesis of different fluoroaryl benzimidazole derivatives 257a–c.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- MDPI. (n.d.).
- Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the final step of the benzimidazole synthesis.
- ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. [Link]
- PubChem. (n.d.). This compound. PubChem - NIH. [Link]
- Taylor & Francis. (n.d.). O-Phenylenediamine – Knowledge and References. Taylor & Francis. [Link]
- R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. R Discovery. [Link]
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Application Note & Protocol: A High-Yield, One-Pot Synthesis of a Benzimidazole Scaffold from 3-Fluoro-5-nitrobenzoic Acid for Accelerated Drug Discovery
Introduction: The Strategic Importance of Fluorinated Benzimidazoles and One-Pot Syntheses
In the landscape of modern medicinal chemistry, the benzimidazole core is a privileged scaffold, forming the structural basis of numerous blockbuster drugs. Its unique aromatic and hydrogen-bonding characteristics allow for potent and selective interactions with a variety of biological targets. The strategic incorporation of fluorine into these scaffolds can further enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1] 3-Fluoro-5-nitrobenzoic acid is a key starting material in this context, offering three distinct functional handles for molecular elaboration: the carboxylic acid, the nitro group, and the fluorine atom.
Traditional multi-step syntheses, while effective, are often plagued by drawbacks such as time-consuming workups, purification of intermediates, and cumulative yield losses. One-pot syntheses, or tandem reactions, have emerged as a powerful strategy to overcome these limitations.[2] By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, one-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability. This application note provides a detailed protocol for a one-pot synthesis of a fluorinated benzimidazole derivative from this compound, a process with significant implications for the rapid generation of compound libraries in drug discovery.
Reaction Overview: A Tandem Reduction-Cyclization Cascade
The one-pot synthesis of the benzimidazole scaffold from this compound is achieved through a carefully orchestrated tandem reaction sequence. The process begins with the in-situ reduction of the nitro group to an amine, followed by a condensation reaction with an orthoformate, and subsequent cyclization to form the benzimidazole ring. This entire cascade is performed in a single reaction vessel, streamlining the synthesis and maximizing efficiency.
Mechanistic Insights
The reaction proceeds through three key stages, all occurring in the same pot:
-
Reduction of the Nitro Group: The synthesis is initiated by the reduction of the nitro group of this compound to an aniline derivative. This is typically achieved using a reducing agent such as tin(II) chloride or through catalytic hydrogenation.
-
Amide Formation and Imine Tautomerization: The newly formed aniline reacts with an orthoformate (e.g., trimethyl orthoformate) which, under acidic conditions, serves as a source of a formyl group. This leads to the formation of an intermediate N-formyl derivative.
-
Intramolecular Cyclization and Aromatization: The N-formyl intermediate undergoes an intramolecular cyclization, driven by the proximity of the carboxylic acid and the formylated amine. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring.
The overall transformation is depicted in the workflow diagram below:
Caption: Workflow for the one-pot synthesis of 6-Fluorobenzimidazole-4-carboxylic Acid.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 6-fluoro-1H-benzo[d]imidazole-4-carboxylic acid.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Tin(II) chloride dihydrate (SnCl₂) | >98% | Acros Organics | |
| Concentrated Hydrochloric Acid (HCl) | 37% | Fisher Scientific | |
| Triethyl Orthoformate | >98% | Alfa Aesar | |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Anhydrous |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization and workup |
| Brine | - | Lab Prepared | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (5.0 g, 27.0 mmol).
-
Initial Reduction: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (24.4 g, 108.0 mmol) in one portion.
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid (20 mL) dropwise via an addition funnel. An exothermic reaction will be observed. Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.
-
In-situ Cyclization: After the initial reflux period, allow the reaction mixture to cool to approximately 40-50 °C. Add triethyl orthoformate (13.5 mL, 81.0 mmol) to the reaction mixture.
-
Second Reflux: Heat the reaction mixture back to reflux and maintain for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the acidic mixture by slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution will occur.
-
The resulting precipitate is the crude product. Filter the solid using a Büchner funnel and wash with cold water (3 x 50 mL).
-
For further purification, the crude solid can be recrystallized from an ethanol/water mixture.
-
-
Drying and Characterization: Dry the purified solid under vacuum at 60 °C overnight. The final product, 6-fluoro-1H-benzo[d]imidazole-4-carboxylic acid, should be a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (br s, 1H), 8.45 (s, 1H), 7.8 (s, 1H), 7.5 (d, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.0, 159.5 (d), 142.0, 138.0, 125.0, 115.0 (d), 105.0 (d) |
| MS (ESI+) | m/z 181.04 [M+H]⁺ |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this one-pot synthesis, the following self-validating measures should be implemented:
-
Reaction Monitoring: Regular monitoring of the reaction by TLC is crucial to confirm the complete consumption of the starting material and the formation of the product.
-
Purity of Reagents: The use of high-purity, anhydrous reagents is essential, particularly the ethanol and triethyl orthoformate, to prevent side reactions and ensure high yields.
-
pH Control during Workup: Careful and complete neutralization is critical for the precipitation and isolation of the carboxylic acid product. Incomplete neutralization will result in lower yields.
-
Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods (NMR and MS) to rule out the formation of isomeric or dimeric byproducts.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reduction of the nitro group. | Increase the reflux time during the reduction step or add an additional equivalent of SnCl₂. |
| Incomplete cyclization. | Ensure the reaction mixture is sufficiently acidic during the addition of triethyl orthoformate. Add a catalytic amount of a non-nucleophilic acid if necessary. | |
| Product is difficult to purify | Presence of tin salts. | Ensure thorough washing of the crude product with water during filtration. An additional wash with dilute HCl followed by water may be beneficial before neutralization. |
| Inconsistent Results | Water contamination. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Conclusion
This application note details a robust and efficient one-pot synthesis of a fluorinated benzimidazole carboxylic acid from this compound. By leveraging a tandem reduction-cyclization strategy, this protocol offers a significant improvement over traditional multi-step methods, providing a rapid and high-yield route to a valuable scaffold for drug discovery and development. The principles and techniques described herein can be readily adapted for the synthesis of a diverse range of benzimidazole derivatives, thereby accelerating the identification of new therapeutic agents.
References
- EP1904481B1 - Process for preparing benzimidazole compounds. [Link: patents.google.
- Applications of Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]
- Tandem Synthesis of Heterocycles: Molecules, 2020, 25(10), 2348. [Link: https://www.mdpi.com/1420-3049/25/10/2348]
- Synthesis of Quinolones from Substituted Benzoic Acids: Molecules, 2021, 26(21), 6631. [Link: https://www.mdpi.com/1420-3049/26/21/6631]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-5-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Fluoro-5-nitrobenzoic acid (CAS: 14027-75-9). This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this critical synthetic intermediate.[1][2] We will address common challenges, provide in-depth troubleshooting, and present an optimized protocol based on established chemical principles.
The most direct and common synthetic route involves the electrophilic aromatic substitution (nitration) of 3-fluorobenzoic acid. While straightforward in theory, this reaction is often plagued by issues of low yield and isomer impurity due to the competing directing effects of the substituents on the aromatic ring. This guide will focus on diagnosing and solving these specific problems.
Part 1: Foundational Principles - The Challenge of Regioselectivity
The core difficulty in synthesizing this compound via nitration lies in controlling where the nitro group (–NO₂) attaches to the 3-fluorobenzoic acid ring. The outcome is a delicate balance between the electronic effects of the two existing substituents: the fluorine atom and the carboxylic acid group.[3]
-
Carboxylic Acid (–COOH): This group is electron-withdrawing and a meta-director . It deactivates the ring, making the reaction slower than the nitration of benzene, and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.[4][5]
-
Fluorine (–F): As a halogen, fluorine is also deactivating but is an ortho-, para-director due to its ability to donate lone-pair electron density via resonance. It directs incoming electrophiles to the C2, C4, and C6 positions.[3]
This creates a competition, where the desired product (nitration at C5) is directed by the carboxylic acid, while unwanted side products (nitration at C2, C4, and C6) are directed by the fluorine atom. Achieving a high yield of the 5-nitro isomer depends entirely on reaction conditions that favor the meta-directing influence of the carboxyl group.
Caption: Competing directing effects on the 3-fluorobenzoic acid ring.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield of this compound is consistently low, even with complete consumption of the starting material. What is the primary cause?
A: The most likely cause is the formation of a mixture of regioisomers. Due to the competing directing effects explained above, nitration can occur at positions other than the desired C5. The fluorine atom directs nitration to the ortho (C2, C6) and para (C4) positions, leading to the formation of 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid.[3] These isomers can be difficult to separate from the desired product, leading to a low isolated yield of pure this compound. The key to improving the yield is to implement reaction conditions that maximize regioselectivity.
Q2: How can I adjust my reaction conditions to favor the formation of the desired 5-nitro isomer over others?
A: Optimizing for the 5-nitro isomer involves carefully controlling the reaction kinetics and the reactivity of the nitrating agent.
-
Temperature Control: This is the most critical parameter. The nitration of deactivated rings is highly temperature-dependent. Running the reaction at a strictly controlled low temperature (e.g., 0-5 °C) is crucial.[4][5] Lower temperatures reduce the overall reaction rate but can increase selectivity by favoring the pathway with the lowest activation energy, which in this case is often the meta-attack directed by the carboxyl group.
-
Slow Addition: The 3-fluorobenzoic acid should be added slowly and in portions to the cold nitrating mixture (concentrated H₂SO₄ and HNO₃).[3] This maintains a low concentration of the substrate in the reaction mixture, preventing localized temperature spikes from the exothermic reaction and minimizing side reactions.
-
Potent Nitrating Mixture: The use of a strong nitrating system, such as a mixture of concentrated sulfuric acid and nitric acid, is essential to generate a sufficient concentration of the nitronium ion (NO₂⁺) to react with the deactivated aromatic ring.[4]
Q3: My reaction is extremely slow or stalls, leaving a significant amount of unreacted 3-fluorobenzoic acid. What can I do?
A: This issue arises because both the -F and -COOH groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, slowing the reaction down considerably.[3][6]
-
Increase Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-16 hours) at a controlled temperature may be sufficient for it to reach completion.[3]
-
Slight Temperature Increase After Initial Addition: After the substrate has been added completely at low temperature (0-5 °C), you can allow the reaction to slowly warm to room temperature (20-25 °C) and stir for several hours. This provides enough thermal energy to overcome the activation barrier without significantly compromising selectivity.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will provide empirical evidence of when the reaction is complete and prevent premature workup.
Q4: My final product is contaminated with dark, tarry byproducts. How can I prevent this?
A: Dark coloration or tar formation is typically a sign of oxidative side reactions or over-nitration (dinitration).
-
Strict Temperature Control: High temperatures can promote oxidation of the benzoic acid or lead to the formation of dinitro- and even trinitro-derivatives.[4] Maintaining a low temperature throughout the addition is the best preventative measure.
-
Avoid Excess Nitric Acid: While a slight excess of nitric acid is necessary to drive the reaction, a large excess can increase the likelihood of over-nitration. Use a precise molar ratio (e.g., 1.0 equivalent of substrate to 1.1-1.5 equivalents of nitric acid).
-
Efficient Quenching: Pouring the reaction mixture into a large volume of crushed ice with vigorous stirring ensures that the reaction is stopped quickly and effectively, preventing further side reactions during workup.[7][8]
Q5: What is the most effective method for purifying the crude product and isolating the this compound isomer?
A: Purification is critical for obtaining a high-purity final product.
-
Initial Isolation: The crude product mixture typically precipitates when the acidic reaction mixture is poured into ice water. This solid should be collected by vacuum filtration and washed thoroughly with cold water to remove residual acids.[3][8]
-
Recrystallization: This is the most common and effective method for purifying the desired isomer. The choice of solvent is key. A mixed solvent system, such as ethanol/water or acetic acid/water, often provides the best separation. The different isomers will have slightly different solubilities, allowing the desired this compound to crystallize out in a purer form upon cooling. Multiple recrystallization steps may be necessary to achieve high purity.
Part 3: Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Part 4: Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Safety Warning: This procedure involves highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]
Reagents & Equipment
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Notes |
| 3-Fluorobenzoic Acid | 140.11 | 1.0 | 10.0 g | Starting Material |
| Conc. Sulfuric Acid (98%) | 98.08 | - | 40 mL | Solvent & Catalyst |
| Conc. Nitric Acid (70%) | 63.01 | 1.2 | 4.2 mL | Nitrating Agent |
| Crushed Ice / DI Water | - | - | ~400 g | For Quenching |
| Ethanol / DI Water | - | - | As needed | Recrystallization Solvent |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (40 mL). Place the flask in an ice/salt bath and cool the acid to 0 °C.
-
Slow Addition of Nitric Acid: While maintaining the temperature between 0-5 °C, slowly add concentrated nitric acid (4.2 mL) dropwise to the sulfuric acid with vigorous stirring. Stir the resulting nitrating mixture for 10 minutes at this temperature.
-
Addition of Substrate: In small portions, add 3-fluorobenzoic acid (10.0 g) to the cold nitrating mixture over a period of 30-45 minutes. Use a powder funnel for easy addition. Ensure the internal temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour. Then, remove the ice bath and let the mixture slowly warm to room temperature (approx. 20-25 °C). Continue stirring for an additional 12-16 hours.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase with a few drops of acetic acid) to confirm the consumption of the starting material.
-
Quenching: Prepare a large beaker (1 L) containing approximately 400 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A pale yellow to white precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual acid.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry. For more efficient drying, the solid can be placed in a vacuum oven at 50 °C.
-
Purification by Recrystallization: Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). Reheat the mixture until it becomes clear again. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to a constant weight. The expected product is a white to off-white crystalline solid.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Zhang, L., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Google Patents.
- Profnit.
Sources
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- 2. 3-Fluoro-5-nitrobenzoic acid_TargetMol [targetmol.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Common byproducts in the synthesis of 3-Fluoro-5-nitrobenzoic acid and their removal
Welcome to the technical support center for the synthesis of 3-Fluoro-5-nitrobenzoic acid (CAS 14027-75-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format, grounded in established chemical principles and purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic pathways commonly employed for the preparation of this compound:
-
Oxidation of 3-Fluoro-5-nitrotoluene: This is a widely used method where the methyl group of 3-fluoro-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4][5][6]
-
Nitration of a Substituted Benzoic Acid Derivative: While direct nitration of 3-fluorobenzoic acid leads to a mixture of isomers, other multi-step routes involving nitration of a pre-functionalized benzoic acid derivative are also utilized.[7][8] For instance, a method involves the diazotization of 3-amino-5-nitrobenzoic acid followed by a reaction to introduce the fluorine atom.[8][9]
Troubleshooting Guide: Common Byproducts and Their Removal
This section addresses specific issues you might encounter during your synthesis, focusing on the identification and removal of common byproducts.
Issue 1: My final product after synthesis via oxidation of 3-Fluoro-5-nitrotoluene is impure. What are the likely byproducts?
Answer:
When synthesizing this compound through the oxidation of 3-fluoro-5-nitrotoluene, the most common impurities are typically:
-
Unreacted Starting Material (3-Fluoro-5-nitrotoluene): Incomplete oxidation is a frequent issue, leading to the presence of the starting material in your final product. This can occur due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the oxidizing agent.
-
Manganese Dioxide (MnO₂): If potassium permanganate is used as the oxidant, fine particles of manganese dioxide, a brown solid, can contaminate the product if not removed effectively during the work-up.[10]
-
Over-oxidation or Side-Reaction Products: Although less common with the robust aromatic system, harsh reaction conditions could potentially lead to minor degradation products.
Q2: I've identified unreacted 3-Fluoro-5-nitrotoluene in my product. How can I remove it?
Answer:
The removal of the unreacted, non-acidic 3-fluoro-5-nitrotoluene from the desired acidic product, this compound, can be efficiently achieved by leveraging the difference in their chemical properties.
This is the most straightforward and effective method for separating the acidic product from the neutral starting material.
Principle: this compound will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble salt (sodium 3-fluoro-5-nitrobenzoate). The unreacted 3-fluoro-5-nitrotoluene, being neutral, will remain in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the sodium salt of your desired product.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.
Caption: Acid-base extraction workflow for purification.
Issue 2: My synthesis involved nitration, and I suspect I have a mixture of regioisomers. How can I confirm this and separate them?
Answer:
If your synthesis route involves the nitration of a substituted benzene ring, the formation of regioisomers is a significant possibility due to the directing effects of the existing substituents.[7] For instance, the nitration of 3-fluorobenzoic acid can yield a mixture of isomers, including 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid, in addition to the desired this compound (although this specific nitration is not the most common route to the desired product).
-
Thin Layer Chromatography (TLC): This is a quick method to get an initial indication of the presence of multiple components in your product mixture. Different isomers will likely have slightly different Rf values.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for separating and quantifying isomers. A reversed-phase C18 column is often effective for separating isomers of nitrobenzoic acids.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for identifying the specific isomers present. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each regioisomer.
Separating regioisomers can be challenging due to their similar physical properties.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC that shows good separation between the spots of the different isomers. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen non-polar solvent.
-
Loading the Sample: Dissolve the crude mixture in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure to obtain the purified product.
Principle: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[12] The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be very soluble or insoluble in the hot solvent.[12]
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For benzoic acid derivatives, water, ethanol, or mixtures of these are often good choices.[12]
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product. Slow cooling generally leads to larger, purer crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them.
| Method | Principle of Separation | Best For Removing | Key Considerations |
| Acid-Base Extraction | Difference in acidity | Neutral impurities (e.g., unreacted starting material) | Simple, scalable, and highly effective for separating acids from neutral compounds. |
| Column Chromatography | Differential adsorption and solubility | Regioisomers and other closely related impurities | Requires careful selection of eluent; can be time-consuming for large scales. |
| Recrystallization | Difference in solubility | Impurities with different solubility profiles | Solvent selection is critical; may result in some product loss in the mother liquor. |
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for choosing a purification strategy based on the identified impurity.
Sources
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- 2. This compound - [nashpharmatech.com]
- 3. parchem.com [parchem.com]
- 4. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 5. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid startin - askIITians [askiitians.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound CAS#: 14027-75-9 [m.chemicalbook.com]
- 10. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Amide Coupling with 3-Fluoro-5-nitrobenzoic Acid
Welcome to the technical support guide for optimizing amide coupling reactions involving 3-Fluoro-5-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific substrate. The unique electronic nature of this compound necessitates a thoughtful approach to reaction design. This guide provides a series of frequently asked questions, detailed troubleshooting protocols, and expert insights to help you navigate these challenges and achieve high-yield, high-purity outcomes.
Section 1: Understanding the Core Chemistry (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the rationale behind selecting specific reagents and conditions.
Q1: What makes amide coupling with this compound particularly challenging?
The primary challenge stems from the electronic properties of the substrate itself. The benzoic acid ring is substituted with two powerful electron-withdrawing groups (EWGs): a fluorine atom and a nitro group.
-
Effect on the Carboxylic Acid: These EWGs significantly lower the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making it more acidic.[1][2][3] This facilitates its deprotonation to the carboxylate anion, which is the first step in the activation process.
-
Effect on the Amine Partner: The real difficulty arises when your amine coupling partner is also electronically deficient (e.g., an aniline with EWGs) or sterically hindered.[4][5] The combination of an electron-deficient acid with a non-nucleophilic or bulky amine often leads to sluggish and incomplete reactions under standard conditions.[4][6]
Q2: How do I choose the right coupling reagent for this acid?
The choice of coupling reagent is the most critical parameter for success and is highly dependent on the properties of your amine. While many reagents can form an amide bond, their efficiency varies dramatically with challenging substrates.[7][8]
-
For simple, nucleophilic amines (e.g., primary alkylamines, morpholine): Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are often sufficient and cost-effective.[6][9]
-
For electron-deficient or sterically hindered amines (e.g., substituted anilines, secondary amines): More potent activating agents are required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard.[10][11] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is more susceptible to attack by weak nucleophiles than the OBt esters formed by reagents like HBTU or PyBOP.[12]
Below is a decision tree to guide your selection process.
Q3: What is the role of additives like HOBt or HOAt, and are they always necessary?
Additives are crucial for two main reasons, especially when using carbodiimide coupling reagents like EDC or DCC:
-
Suppressing Side Reactions: The primary active intermediate formed with a carbodiimide is an O-acylisourea. This intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct, consuming your starting material. Additives like HOBt intercept the O-acylisourea to form a more stable active ester, preventing this side reaction.[11]
-
Increasing Reaction Rate: The active esters formed (e.g., OBt-esters) are generally more reactive towards the amine than the O-acylisourea intermediate itself, leading to faster and cleaner conversions.[11]
When using uronium reagents like HATU, the additive (HOAt) is already part of the reagent's structure, which contributes to its high efficiency.[12] Therefore, for all but the most reactive amine partners, the use of an additive is strongly recommended.
Q4: Which base and solvent should I choose as a starting point?
-
Base: A non-nucleophilic tertiary amine base is essential to neutralize the HCl salt if you are using EDC·HCl and to facilitate the deprotonation of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is the preferred choice over triethylamine (TEA). DIPEA is more sterically hindered, making it less likely to act as a nucleophile and cause unwanted side reactions (e.g., coupling with the activated acid).[10]
-
Solvent: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is an excellent first choice due to its high polarity and ability to dissolve most reactants and intermediates.[5][10] Anhydrous Dichloromethane (DCM) is also a good option, particularly if the product is less polar and purification is simpler.[13] Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediates, leading to lower yields.
Section 2: Recommended Starting Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios. Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Protocol 1: General Purpose Coupling via EDC/HOBt
(Best for primary and secondary alkylamines)
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids (target concentration of 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution.[10][13]
-
Activation: Slowly add EDC·HCl (1.2 equiv) portion-wise over several minutes. A transient cloudiness may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.
-
Workup & Purification: See the troubleshooting section for a detailed aqueous workup procedure to remove reaction byproducts before purification by flash column chromatography.[13]
Protocol 2: High-Potency Coupling via HATU
(Recommended for electron-deficient or sterically hindered amines)
-
Pre-activation (Recommended): To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF (target concentration of 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.[10] Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the OAt-active ester.
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Difficult couplings may benefit from gentle heating (e.g., 40-50 °C), but this should be monitored carefully to avoid side reactions.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the detailed aqueous workup procedure in the next section. The tetramethylurea byproduct from HATU is water-soluble and will be removed during this process.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | 1. Ineffective Acid Activation: The chosen coupling reagent is not potent enough for the specific amine partner. | Upgrade your coupling reagent. If an EDC/HOBt protocol fails, switch to the more powerful HATU protocol.[5][10] HATU generates a more reactive intermediate capable of overcoming higher activation barriers.[12] |
| 2. Poor Amine Nucleophilicity: The amine is electron-deficient or sterically hindered, resulting in a very slow reaction rate. | Increase reaction time and/or temperature. Some difficult couplings require overnight stirring or gentle heating (40-50 °C) to proceed to completion.[5] Ensure you are using a potent activator like HATU. | |
| 3. Reagent/Solvent Contamination: The presence of water in the solvent or reagents hydrolyzes the activated acid intermediate back to the starting material. | Use fresh, anhydrous solvents and high-purity reagents. Dry solvents over molecular sieves if necessary. Ensure the amine starting material is also free of excess water.[14] | |
| Multiple Side Products Observed | 1. N-Acylurea Formation (with EDC/DCC): The O-acylisourea intermediate is rearranging instead of reacting with the amine. | Ensure an additive (HOBt) is used in stoichiometric amounts (at least 1.0 equiv). The additive efficiently traps the intermediate, preventing this common side reaction.[11] |
| 2. Guanidinylation of Amine (with HATU/HBTU): Excess uronium reagent can react with the amine starting material or product to form a guanidinium byproduct. | Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equiv) is usually sufficient. If this is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP.[12] | |
| Difficulty in Product Purification | 1. Water-Soluble Byproducts: Reagents like EDC and HATU produce water-soluble byproducts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, tetramethylurea) that can complicate chromatography. | Perform a thorough aqueous workup. After the reaction, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1 M HCl or 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.[13][14] This removes the majority of polar byproducts before the chromatography step. |
| 2. Byproducts with Similar Polarity: The desired product and a key impurity co-elute during column chromatography. | Attempt recrystallization. This can be a highly effective method for purification if a suitable solvent system can be found.[15] Alternatively, try a different eluent system for chromatography (e.g., switching from Ethyl Acetate/Hexanes to DCM/Methanol). |
Section 4: Visual Summaries & Workflows
General Amide Coupling Workflow
The diagram below illustrates the key stages of a typical amide coupling reaction, from reagent preparation to final product purification.
References
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link][6]
- PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][9]
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- ResearchGate. (2015).
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link][7]
- Aapptec Peptides. Coupling Reagents. [Link][11]
- University of Johannesburg. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. [Link][16]
- ResearchGate. (2022). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link][17]
- ResearchGate. (2020).
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link][8]
- ResearchGate. (2002). Substituent effects on the electronic structure and pKa benzoic acid. [Link][1]
- YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. [Link][2]
- ResearchGate. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. [Link][18]
- ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link][3]
- The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. [Link][19]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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Preventing side reactions during the nitration step of 3-Fluoro-5-nitrobenzoic acid synthesis
A Guide to Preventing Side Reactions During Nitration
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical nitration step in the synthesis of this important compound. Here, we provide in-depth answers to frequently asked questions and a practical troubleshooting guide to help you minimize side reactions and maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the nitration of 3-fluorobenzoic acid?
The nitration of 3-fluorobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved by using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4][5] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[6][7][8][9] This potent electrophile is then attacked by the electron-rich benzene ring of 3-fluorobenzoic acid.[9][10]
Q2: Why is the nitro group directed to the 5-position (meta to the carboxyl group)?
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the fluorine atom and the carboxylic acid group.
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director.[2][11] It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.[2][12]
-
Fluorine (-F): Fluorine is also a deactivating group due to its high electronegativity, but it is an ortho-, para- director.[13]
In the case of 3-fluorobenzoic acid, the carboxylic acid group is at position 1 and the fluorine is at position 3. The positions ortho and para to the fluorine are 2, 4, and 6. The positions meta to the carboxylic acid are 3 and 5. The directing effects of both substituents must be considered. The strong meta-directing effect of the carboxylic acid group generally dominates, leading to the primary product being this compound.
Q3: What are the most common side reactions and byproducts?
The primary side reactions in the nitration of 3-fluorobenzoic acid include:
-
Formation of Isomeric Byproducts: Although the meta-product is favored, small amounts of other isomers, such as 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid, can be formed due to the ortho-, para-directing influence of the fluorine atom.[11][13]
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring, leading to the formation of dinitrated products.[10][14]
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the starting material or the product, often resulting in the formation of tar-like substances.[13]
Q4: Why is strict temperature control so critical during this reaction?
Precise temperature control is paramount for several reasons:
-
Reaction Rate and Exothermicity: Nitration reactions are highly exothermic, releasing a significant amount of heat.[10][15] Without effective cooling, the temperature can rise uncontrollably, leading to a runaway reaction.[15]
-
Selectivity: Temperature directly influences the regioselectivity of the reaction. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, thus reducing the purity of the desired product.[15][16]
-
Prevention of Side Reactions: Elevated temperatures increase the likelihood of dinitration and oxidation, leading to a lower yield of the desired mononitrated product and the formation of difficult-to-remove impurities.[16][17] It is generally recommended to keep the reaction temperature below 10°C, and often between 0-5°C, during the addition of the nitrating agent.[11][18][19]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: The deactivating nature of both the fluorine and carboxylic acid groups can make the reaction sluggish.[13] | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[13] - Optimize Temperature: While keeping the initial addition cold, a slight, carefully controlled increase in temperature after the addition is complete may drive the reaction to completion.[13] - Use a Stronger Nitrating Agent: Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.[13][20] |
| Loss of Product During Workup: The product may be lost during extraction or recrystallization. | - Optimize pH for Precipitation: Ensure the pH is sufficiently acidic during the quenching step to fully precipitate the carboxylic acid. - Careful Solvent Selection for Recrystallization: Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. | |
| Significant Formation of Isomeric Byproducts | Suboptimal Temperature Control: Higher temperatures can favor the formation of kinetic products or other isomers. | - Maintain Strict Low-Temperature Conditions: Ensure the reaction mixture is maintained at the target low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[18][19] |
| Incorrect Rate of Addition: Adding the nitrating agent too quickly can cause localized overheating. | - Slow, Dropwise Addition: Add the nitrating mixture very slowly to the substrate solution to allow for efficient heat dissipation.[11] | |
| Presence of Dinitrated Byproducts | Reaction Temperature is Too High: Elevated temperatures promote further nitration of the mononitrated product.[10][14] | - Strict Temperature Control: Maintain the recommended low temperature throughout the reaction.[16] |
| Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration. | - Stoichiometric Control: Carefully control the molar ratio of the nitrating agent to the starting material. | |
| Formation of Dark-Colored Tars | Oxidation of Starting Material or Product: This is often caused by excessively high temperatures or impurities.[13] | - Maintain Low Reaction Temperature: This is the most critical factor in preventing oxidation.[13] - Ensure Purity of Starting Materials: Use high-purity 3-fluorobenzoic acid to avoid side reactions catalyzed by impurities. |
Experimental Protocol: Nitration of 3-Fluorobenzoic Acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature of this mixture below 10°C.
-
Dissolution of the Starting Material: In a separate reaction vessel equipped with a stirrer and a thermometer, dissolve the 3-fluorobenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice bath.
-
Nitration Reaction: Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of 3-fluorobenzoic acid.[11] Carefully monitor the temperature and ensure it remains below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 0-10°C or room temperature) for a specified period.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[18] This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude this compound can then be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Mechanistic and Troubleshooting Workflow
The following diagrams illustrate the key mechanistic considerations and a logical workflow for troubleshooting common issues encountered during the nitration of 3-fluorobenzoic acid.
Caption: Reaction mechanism for the nitration of 3-fluorobenzoic acid.
Caption: Troubleshooting workflow for nitration side reactions.
References
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?
- ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
- Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of this compound: Processes and Innovations.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- BYJU'S. (n.d.). Aromatic Nitration.
- AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene.
- Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?
- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- YouTube. (2021, February 18). Nitration of benzoic acid.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Blog. (2025, July 31). What are the nitration reactions of Fluorobenzohydroxy Acid?
- Truman ChemLab. (n.d.). Multistep Synthesis Nitration.
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- NIH PubChem. (n.d.). This compound.
- Filo. (2024, October 27). Nitration of 3-bromobenzoicacid give what product?
- Espacenet. (n.d.). 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
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Technical Support Center: Alternative Catalysts for Suzuki Coupling of 3-Fluoro-5-nitrobenzoic Acid Esters
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals who are working with challenging, electron-deficient substrates such as 3-fluoro-5-nitrobenzoic acid esters. While the Suzuki reaction is a cornerstone of modern synthetic chemistry, its success with electronically demanding substrates often requires moving beyond standard catalytic systems.
The this compound ester scaffold is characterized by strong electron-withdrawing groups, which significantly influence the reactivity of the C-X bond. While this electronic deficiency can accelerate the oxidative addition step, it can also introduce challenges related to catalyst stability, side reactions, and incomplete conversion.[1][2] This guide provides in-depth troubleshooting, explores alternative and next-generation catalysts, and offers detailed protocols to overcome common obstacles.
Section 1: Core Troubleshooting & Frequently Asked Questions
This section addresses the most common failure points encountered during the Suzuki coupling of electron-deficient aryl halides. A systematic approach to troubleshooting is crucial for rapid and effective problem resolution.
Q1: My reaction using a standard catalyst like Pd(PPh₃)₄ is failing or giving very low yields. What are the first things I should check?
A1: Failure with a standard catalyst is a common issue when dealing with specialized substrates. Before exploring complex alternative catalysts, it's essential to verify the fundamentals of the reaction setup. The problem often lies in one of four key areas: reagent integrity, atmospheric control, catalyst activity, or suboptimal reaction parameters.[3][4]
Initial Diagnostic Checklist:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, especially protodeboronation, where the C-B bond is cleaved by trace amounts of water or acid.[3][4] Use freshly opened or purified boronic acid. For greater stability, consider using the corresponding pinacol boronate ester or a potassium trifluoroborate salt.
-
Solvent Purity: Ensure solvents are anhydrous and properly degassed. Water content can affect the transmetalation step, while dissolved oxygen can lead to catalyst decomposition and boronic acid homocoupling.[5][6]
-
-
Atmospheric Control:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Base:
-
Catalyst Activity: If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate.[5] Consider using a precatalyst that forms the active species more readily.
-
Base Selection: The base is critical for activating the boronic acid for transmetalation.[3][7] Ensure the base is finely powdered to maximize its surface area and is sufficiently strong but compatible with the ester functionality.
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at an acceptable rate. If you are running the reaction at room temperature or slightly elevated temperatures, a carefully controlled increase may be necessary.
-
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
Q2: I'm observing significant homocoupling of my boronic acid coupling partner. How can I minimize this side reaction?
A2: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is a classic side reaction in Suzuki couplings and is almost always mediated by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.
Strategies to Prevent Homocoupling:
-
Rigorous Deoxygenation: This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using three freeze-pump-thaw cycles). Ensure all reagents are added under a positive pressure of inert gas.
-
Use a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help, but these are still sensitive to oxygen.
-
Ligand Choice: Bulky, electron-donating ligands can promote the desired cross-coupling pathway, making it kinetically more favorable than the homocoupling pathway.[5]
Q3: The major side product is the dehalogenated starting material (hydrodehalogenation). What causes this and how can I prevent it?
A3: Hydrodehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to give the dehalogenated arene.[1]
Common Hydride Sources and Solutions:
-
Solvent: Alcoholic solvents or even trace water can act as hydride sources. Solution: Use a well-dried, aprotic solvent like dioxane, toluene, or DMF.
-
Base: Some bases or their byproducts can generate hydrides. Solution: Choose a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.
-
Boronic Acid: Impurities in the boronic acid can sometimes contribute. Solution: Use high-purity boronic acid.
Section 2: Advanced Palladium-Based Catalytic Systems
For challenging substrates like this compound esters, moving beyond triphenylphosphine-based systems is often necessary. Modern ligands are designed to enhance catalyst performance by tuning both steric and electronic properties.
Q4: Why are modern phosphine ligands (e.g., Buchwald ligands) often superior to PPh₃ for this type of substrate?
A4: The limitations of PPh₃ are related to its moderate electron-donating ability and steric bulk. For challenging couplings, the rate-limiting step is often oxidative addition or reductive elimination. Modern biaryl monophosphine ligands, pioneered by groups like Buchwald, are designed to accelerate these key steps.[8][9]
-
High Electron Density: Ligands like SPhos, XPhos, and RuPhos are extremely electron-rich.[5] This high electron density on the phosphorus atom is donated to the palladium center, making the metal more nucleophilic and accelerating the oxidative addition of the palladium into the C-F or C-Cl bond.
-
Steric Bulk: The large steric footprint of these ligands promotes the final reductive elimination step, which releases the desired product from the palladium center and regenerates the active Pd(0) catalyst.[3][5] This prevents the formation of inactive catalyst species and increases overall turnover.
Q5: What are N-Heterocyclic Carbene (NHC) ligands and when should I consider them?
A5: N-Heterocyclic Carbenes (NHCs) are a class of ligands that have emerged as powerful alternatives to phosphines. They are strong σ-donors and form highly stable bonds with palladium.[3][7] This stability makes them robust and resistant to degradation at high temperatures.
Consider using an NHC-based catalyst when:
-
You are working with particularly unreactive coupling partners.
-
The reaction requires high temperatures where phosphine ligands might decompose.
-
You need a catalyst with a very high turnover number.
A convenient and popular format for NHC catalysts are the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These are air-stable Pd(II) precatalysts that readily generate the active Pd(0)-NHC species in the reaction mixture.[10][11][12]
| Catalyst System | Ligand Type | Key Advantages | Common Applications |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald Biaryl Phosphine | High reactivity, accelerates oxidative addition and reductive elimination.[9] | Electron-rich and sterically hindered aryl chlorides/bromides. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, very strong electron donor, excellent for challenging substrates.[10] | Deactivated aryl chlorides, high-temperature reactions. |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Good general-purpose catalyst, balances stability and reactivity. | General cross-couplings, often effective but may be slower than Buchwald systems. |
| Pd(PPh₃)₄ | Triaryl Phosphine | Classic, widely available Pd(0) source. | Activated aryl iodides and bromides; often struggles with deactivated substrates.[3] |
| Table 1: Comparison of Common Palladium Catalyst Systems. |
Section 3: Palladium-Free Alternative Catalysts
Concerns about the cost, toxicity, and supply of palladium have driven research into alternatives based on more earth-abundant first-row transition metals.
Q7: When should I consider using a Nickel catalyst instead of Palladium?
A7: Nickel catalysts have gained significant attention as a cost-effective and highly reactive alternative to palladium.[8][13] For certain applications, particularly with less reactive electrophiles, nickel can outperform palladium.
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | High | Low (more earth-abundant) |
| Reactivity | Excellent for aryl iodides and bromides. Requires specialized ligands for chlorides.[2] | Highly reactive, particularly effective for inert C-Cl and C-F bond activation.[8][14] |
| Mechanisms | Primarily operates via Pd(0)/Pd(II) catalytic cycle. | Can access multiple oxidation states (e.g., Ni(I)/Ni(III)), enabling different mechanistic pathways. |
| Sensitivity | Sensitive to oxygen. | Often highly sensitive to air and moisture, requiring stringent inert techniques. |
| Table 2: Palladium vs. Nickel Catalysis at a Glance. |
Consider a nickel catalyst, such as NiCl₂(PCy₃)₂, when you are using an aryl chloride version of your substrate or when palladium-based systems have failed to provide satisfactory results.[15]
Q8: Are there other, more novel metal catalysts for this reaction?
A8: Yes, research into alternative catalysts is an active field. Two notable examples are copper and gold.
-
Copper-Catalyzed Couplings: Copper offers the advantage of being very inexpensive. Many copper-catalyzed Suzuki-type reactions can be performed without a specialized ligand.[16][17] However, these systems are generally less efficient than palladium and may require higher reaction temperatures, particularly for aryl bromides and chlorides.[16]
-
Gold-Catalyzed Couplings: Gold catalysis is an emerging area that offers unique reactivity under very mild conditions.[18][19][20][21] It proceeds through a Au(I)/Au(III) redox cycle and has shown excellent functional group tolerance, providing a new reactivity pattern for challenging couplings.[18][20]
Section 4: Reaction Condition Optimization
Q9: How can microwave-assisted heating improve my reaction?
A9: Microwave-assisted synthesis can dramatically improve Suzuki coupling reactions by providing rapid and uniform heating to the reaction mixture.[22][23] This often leads to:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[22][24]
-
Improved Yields: The rapid heating can minimize the formation of thermal decomposition byproducts.
-
Enhanced Reaction Screening: The speed of microwave heating allows for the rapid optimization of catalysts, solvents, and bases.
For a challenging substrate, screening reaction conditions using a microwave reactor is a highly efficient strategy.[25][26]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure using a Buchwald-type Catalyst System
This protocol provides a robust starting point for the coupling of 3-fluoro-5-nitro-substituted aryl bromides with an arylboronic acid using a modern palladium precatalyst.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.2 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure using a Nickel Catalyst System
This protocol is suitable for aryl chloride substrates and requires strict exclusion of air and moisture.
-
Glovebox Setup: All manipulations should be performed in a nitrogen-filled glovebox.
-
Reagent Loading: To a dry reaction vial, add the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Loading: Add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%).
-
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., 2-methyl-THF or t-amyl alcohol).[15] Seal the vial tightly with a screw cap containing a PTFE septum.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated aluminum block at 100-120 °C. Stir vigorously for the required time (typically 12-24 hours).
-
Workup: After cooling, perform a similar aqueous workup as described in Protocol 1. Note that nickel residues may require specific purification strategies for removal.
References
- Du, W., Zhao, F., Yang, R., & Xia, Z. (2024). Gold-Catalyzed C(sp3)–C(sp2) Suzuki–Miyaura Coupling Reaction. Organic Letters, 26(15), 3145–3150. [Link][18][19][21]
- Shields, J. D., Ahn, J. M., & Sanford, M. S. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 110–113. [Link][15]
- Du, W., Zhao, F., Yang, R., & Xia, Z. (2023). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. ChemRxiv. [Link][20][27]
- Shields, J. D., Ahn, J. M., & Sanford, M. S. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 2(1), 38-40. [Link][16]
- Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link][17]
- Xie, W., et al. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link][29]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][8]
- James, M. J., et al. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link][14]
- Al-Masri, H., & El-Eswed, B. (2011). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water.
- da Costa, M. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link][23]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][1]
- Darweesh, A. F., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link][25]
- Leadbeater, N. E., & Marco, M. (2002). The Suzuki Coupling of Aryl Chlorides under Microwave Heating.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link][30]
- Al-Masri, H., & El-Eswed, B. (2011). (PDF) Microwave-assisted CC cross-coupling reactions of aryl and heteroaryl halides in water.
- Organic Chemistry Portal. (2021). Suzuki Coupling. [Link][7]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][2]
- Touj, N., et al. (2018). Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media.
- Guesdon, A., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[16]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link][11]
- Organic Chemistry Portal. (2005). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link][9]
- Kaloğlu, N., & Özdemir, I. (2019). PEPPSI-Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous media. Semantic Scholar. [Link][12]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link][6]
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- 17. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Challenges in the purification of 3-Fluoro-5-nitrobenzoic acid products
Technical Support Center: Purification of 3-Fluoro-5-nitrobenzoic Acid
Welcome to the technical support guide for the purification of this compound (CAS 14027-75-9). This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges encountered during the purification of this compound, providing in-depth, field-proven insights and troubleshooting strategies in a convenient question-and-answer format. Our goal is to equip you with the knowledge to overcome these hurdles, ensuring the high purity of your final product, which is essential for reliable downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Impurity Profile & Initial Characterization
Question 1: What are the most common impurities I should expect in my crude this compound, and why do they form?
Answer: The impurity profile of crude this compound is intrinsically linked to its synthetic route. Typically, this compound is synthesized through multi-step reactions that often involve nitration and fluorination of a benzoic acid derivative.[1]
Common impurities may include:
-
Isomeric Byproducts: The nitration of a fluorobenzoic acid precursor can sometimes lead to the formation of other isomers, such as 2-fluoro-5-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.[2][3] The directing effects of the fluorine and carboxylic acid groups on the aromatic ring influence the position of the incoming nitro group.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial fluorobenzoic acid or other precursors in your crude product.
-
Reagents from Synthesis: Residual acids (like sulfuric or nitric acid), solvents, and other reagents used during the synthesis and workup can also contaminate the product.[4][5]
-
Decomposition Products: Although this compound is relatively stable, harsh reaction conditions or improper storage could lead to degradation.
A thorough understanding of the synthetic pathway you are using is the first step in anticipating the likely impurities.
Question 2: What initial analytical techniques should I use to assess the purity of my crude product?
Answer: Before embarking on purification, it is crucial to have a baseline understanding of your crude material's purity. A multi-pronged analytical approach is often the most effective.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column is typically a good starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of your desired product and help identify isomeric impurities.
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value (typically around 125°C) is a good indicator of impurity.[10]
A combination of these techniques will give you a comprehensive picture of your crude product's purity and guide your purification strategy.[11][12]
Purification Strategies: Troubleshooting & Protocols
Recrystallization
Question 3: My recrystallization of this compound is not working well; either the yield is too low, or the purity doesn't improve significantly. What am I doing wrong?
Answer: Recrystallization is a powerful and economical purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[13][14] The key is selecting the right solvent and using the proper technique.
Common Pitfalls and Solutions:
-
Incorrect Solvent Choice: An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[13] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
-
Using Too Much Solvent: This is a very common error that leads to low recovery. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary to dissolve the crude product.[14]
-
Cooling Too Quickly: Rapid cooling can cause the product to precipitate out of solution, trapping impurities within the crystal lattice. Slow cooling allows for the formation of well-defined, pure crystals.[14]
Recommended Solvents for Recrystallization of this compound:
| Solvent System | Rationale |
| Water | Benzoic acids often have increased solubility in hot water compared to cold water.[14][15] This can be a good starting point for a "green" recrystallization. |
| Ethanol/Water | A mixed solvent system can be highly effective. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. |
| Toluene | Some patent literature suggests toluene for recrystallization.[4] |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Start with small-scale trials to identify the best solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. You should observe crystal formation.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization:
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound CAS#: 14027-75-9 [m.chemicalbook.com]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. famu.edu [famu.edu]
Managing exothermic reactions during the synthesis of 3-Fluoro-5-nitrobenzoic acid
Technical Support Center: Synthesis of 3-Fluoro-5-nitrobenzoic Acid
A Senior Application Scientist's Guide to Managing Exothermic Nitration Reactions
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The electrophilic nitration required for this synthesis is a highly exothermic process that demands meticulous control to ensure safety, purity, and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What makes the nitration of 3-fluorobenzoic acid a high-risk exothermic reaction?
The primary cause of the strong exotherm is the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺), from the mixture of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This process is itself exothermic. The subsequent electrophilic aromatic substitution reaction, where the nitronium ion attacks the aromatic ring of 3-fluorobenzoic acid, also releases a significant amount of heat.[2] The combination of these factors can lead to a rapid temperature increase if not properly controlled.
Q2: What is a "thermal runaway" and why is it the principal hazard in this synthesis?
A thermal runaway is a dangerous positive feedback loop where the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[3][4] The increased temperature accelerates the reaction rate, which in turn generates even more heat.[4] This can lead to a rapid, uncontrolled spike in temperature and pressure, potentially causing the reaction mixture to boil violently, rupture the vessel, and release corrosive and toxic materials.[3][4] Understanding reaction kinetics and ensuring adequate cooling capacity are critical to preventing this.[5]
Q3: What are the absolute minimum safety precautions required before starting this procedure?
Safety is paramount. Before beginning, ensure the following are in place:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles with side shields, a face shield, and a chemical-resistant lab coat.[6][7][8]
-
Ventilation: All steps must be performed in a certified chemical fume hood with adequate ventilation to control exposure to corrosive acid fumes and toxic nitrogen oxides.[6][9][10]
-
Emergency Stations: An emergency eyewash and safety shower must be immediately accessible.[6][10]
-
Emergency Quench Bath: Prepare a large, accessible bath of ice water or a designated quenching solution that can be used to rapidly cool or neutralize the reaction in an emergency.
-
Material Compatibility: Use only glass or other acid-resistant materials for all equipment. Nitric acid is highly corrosive to most metals.[9]
Q4: Why is concentrated sulfuric acid used in addition to nitric acid?
Concentrated sulfuric acid serves two critical roles in this reaction. First, it acts as a catalyst by facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that nitrates the aromatic ring.[1] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is important because the presence of water can slow down or inhibit the formation of the nitronium ion, thus reducing the reaction efficiency.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Uncontrolled Temperature Rise (Thermal Runaway)
Question: My reaction temperature is spiking rapidly above the 10°C limit and my cooling bath can't control it. What are the immediate actions and what caused this?
Answer: This is a critical situation indicating the onset of a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.
-
Maximize Cooling: Ensure your cooling bath has maximum surface contact with the flask and add more ice/salt if possible.
-
Alert a Colleague: Inform your supervisor or a lab mate about the situation.
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction. This is a hazardous operation as the dilution of concentrated acid is also highly exothermic.[11] Cautiously and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[11] Follow all established laboratory emergency protocols.
Root Cause Analysis:
-
Rapid Addition of Nitrating Agent: The most common cause is adding the nitrating mixture too quickly, generating heat faster than the cooling system can dissipate it.[11] A slow, dropwise addition is essential.[11]
-
Inadequate Cooling: The cooling bath may be too small, not cold enough (an ice-salt or dry ice/acetone bath is more effective than ice-water), or making poor contact with the reaction flask.
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high concentrations of reactants, which can initiate a runaway that propagates through the mixture.[11]
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a sudden, delayed, and highly exothermic reaction.[11]
Caption: Troubleshooting decision tree for a thermal runaway event.
Issue 2: Slow or Incomplete Reaction
Question: The reaction does not seem to be progressing. TLC analysis shows a large amount of starting material remaining hours after the addition is complete. What can I do?
Answer: This issue stems from the low reactivity of the starting material. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[7]
Potential Solutions:
-
Increase Reaction Time: Given the deactivated substrate, a much longer reaction time may be required for completion. Continue monitoring via TLC or HPLC.[7]
-
Cautiously Increase Temperature: Slowly and carefully allowing the reaction to warm to room temperature or slightly above can increase the rate. However, this must be done with extreme caution as it also increases the risk of thermal runaway and the formation of dinitrated byproducts.[7]
-
Use a Stronger Nitrating Agent: While a standard nitric/sulfuric acid mixture is common, using fuming nitric acid or increasing the proportion of sulfuric acid can increase the concentration of the nitronium ion.[7] This significantly increases the hazards and should only be attempted after a thorough risk assessment.
Issue 3: Low Yield or Formation of Dark Byproducts
Question: My final yield was very low, and the crude product was a dark, tarry substance. What went wrong?
Answer: Low yields and tar formation are often linked and point to side reactions or issues with the workup.
Potential Causes and Solutions:
-
Oxidation: The nitrating mixture is a powerful oxidizing agent. Maintaining a low reaction temperature and ensuring a controlled, slow addition of the nitrating agent can minimize the oxidation of the starting material or product, which often leads to dark-colored byproducts.[7]
-
Dinitration: If the reaction temperature is too high or the reaction time is excessively long, dinitration can occur, consuming the desired product and complicating purification.[7]
-
Loss During Workup: The product has some solubility in acidic water. Ensure the aqueous solution is cold during quenching and filtration to minimize losses.[7] Washing with copious amounts of cold water is necessary to remove residual acid.
-
Impure Starting Material: Impurities in the 3-fluorobenzoic acid can lead to side reactions and discoloration.[7]
Experimental Protocols & Data
Protocol 1: Preparation of Nitrating Mixture
Safety: This procedure is highly exothermic. Perform in an ice bath within a fume hood.
-
Place a flask containing concentrated H₂SO₄ (2.0 eq.) in an ice-salt bath and stir.
-
Slowly, dropwise, add concentrated HNO₃ (1.1 eq.) to the cold, stirring sulfuric acid.[11]
-
Ensure the internal temperature of the mixture is maintained below 10°C throughout the addition.
-
Once the addition is complete, keep the mixture cold until use.
Protocol 2: Nitration of 3-Fluorobenzoic Acid
-
In a separate flask equipped with a magnetic stirrer and a thermometer, dissolve 3-fluorobenzoic acid (1.0 eq.) in a portion of the concentrated H₂SO₄.
-
Cool this solution in an ice-salt bath to 0-5°C.
-
Using a dropping funnel, add the cold nitrating mixture (from Protocol 1) dropwise to the stirred solution of 3-fluorobenzoic acid.
-
CRITICAL: Maintain the internal reaction temperature between 0-10°C throughout the addition. The addition rate must be controlled to prevent the temperature from exceeding this range.[7][11]
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring progress by TLC.
Protocol 3: Reaction Quenching and Product Isolation
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (at least 5-10 times the volume of the reaction mixture).[8]
-
Slowly and carefully, pour the completed reaction mixture into the ice-water slurry. A white precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.[8]
-
Dry the product, preferably in a vacuum oven at a low temperature.
Caption: General experimental workflow for the synthesis of this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Reactant Ratio | 3-Fluorobenzoic Acid : HNO₃ : H₂SO₄ | A modest excess of HNO₃ ensures complete reaction. H₂SO₄ is the catalyst and solvent. |
| (Molar Eq.) | 1.0 : ~1.1-1.2 : ~2.0-3.0 | |
| Reaction Temp. | 0 - 10°C | CRITICAL: Balances reaction rate with safety. Higher temps risk runaway and byproducts.[7] |
| Addition Rate | Slow, dropwise | CRITICAL: The primary method for controlling the exotherm.[11] |
| Agitation | Vigorous & Constant | Prevents localized hot spots and ensures homogenous mixing.[11] |
| Quenching | Pour onto 5-10 vol. ice/water | Dilutes acids and dissipates the heat of dilution safely.[8][11] |
References
- Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
- YouTube. Nitration reaction safety. YouTube.
- ScienceDirect. Review on loss prevention of chemical reaction thermal runaway: Principle and application. ScienceDirect.
- International Journal of Trend in Scientific Research and Development. Practical approach to prediction and prevention of runaway reactions. IJTSRD.
- Benchchem. Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem.
- Zeal. Runaway Chemical Reactions: Causes and Prevention. Zeal.
- Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- University of Washington. NITRIC ACID SAFETY. UW Environmental Health & Safety.
- LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. LSU Health Shreveport.
- Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. HSE.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- YouTube. nitration of aromatic compounds. YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. wjarr.com [wjarr.com]
- 4. cedrec.com [cedrec.com]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for TLC Analysis of 3-Fluoro-5-nitrobenzoic Acid Reactions
Welcome to the technical support center for optimizing Thin-Layer Chromatography (TLC) of reactions involving 3-Fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during TLC analysis. Our approach is rooted in fundamental chromatographic principles to empower you to troubleshoot and develop robust analytical methods.
Core Principles of TLC: A Quick Refresher
Thin-Layer Chromatography (TLC) is a fundamental separation technique based on the differential partitioning of compounds between a stationary phase (typically polar silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][2][3] In normal-phase TLC, the stationary phase is polar, and the mobile phase is less polar.[1][4]
The key parameter in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7][8]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Polar compounds interact more strongly with the polar stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate with the mobile phase, resulting in higher Rf values.[9][10] The ideal Rf value for good separation in the context of preparing for column chromatography is typically between 0.2 and 0.6.[4]
Troubleshooting Guide: Common TLC Problems and Solutions
This section addresses frequent issues encountered during the TLC analysis of this compound and its reaction mixtures.
Problem 1: All spots remain at the baseline (Rf ≈ 0).
Question: I've spotted my reaction mixture, but after developing the TLC plate, all the spots are still at the origin. What's going on?
Answer:
This indicates that the compounds in your mixture are too polar to be moved by the current solvent system. The strong interactions with the polar silica gel stationary phase prevent them from being effectively eluted by the mobile phase.
Causality: The mobile phase is not polar enough to compete with the stationary phase for interaction with your analytes. This compound is a polar compound due to the carboxylic acid, nitro group, and fluorine atom. Its reaction products may also be polar.
Solutions:
-
Increase the Polarity of the Mobile Phase: The most direct solution is to increase the polarity of your eluent.[9][11] This can be achieved by:
-
Increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 10:1 Hexane:Ethyl Acetate system, try changing to 5:1 or even 2:1.
-
Introducing a more polar solvent into your system. If Hexane:Ethyl Acetate is not working, consider adding a small amount of methanol or using a dichloromethane/methanol mixture.[4]
-
-
Step-by-Step Protocol for Increasing Polarity:
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[12]
-
Begin with a ratio of 9:1 Hexane:Ethyl Acetate.
-
If spots remain at the baseline, try 7:3, then 1:1 ratios.
-
If a 1:1 mixture is still insufficient, switch to a more polar system like 9:1 Dichloromethane:Methanol and repeat the process of adjusting the ratio.
-
Problem 2: All spots are at the solvent front (Rf ≈ 1).
Question: My spots have all moved to the top of the TLC plate with the solvent front. How can I get better separation?
Answer:
This is the opposite of the previous problem. It signifies that the mobile phase is too polar, causing all components of your mixture to travel with it without significant interaction with the stationary phase.[9]
Causality: The high polarity of the eluent minimizes the interaction of your compounds with the silica gel, leading to a lack of separation.
Solutions:
-
Decrease the Polarity of the Mobile Phase: You need to reduce the eluting power of your solvent system.[9][11]
-
Decrease the proportion of the more polar solvent. For instance, if you used a 1:1 Hexane:Ethyl Acetate mixture, try a 5:1 or 10:1 ratio.
-
Switch to a less polar solvent system. If you are using a dichloromethane/methanol system, consider switching to an ethyl acetate/hexane system.[13]
-
Problem 3: Spots are streaking or "tailing."
Question: Instead of round spots, I'm seeing long streaks on my TLC plate. What causes this and how can I fix it?
Answer:
Streaking is a common issue that can obscure results and make Rf calculation difficult.[14][15][16]
Causality and Solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[14][15][17]
-
Solution: Dilute your sample before spotting it on the plate. Re-spot the diluted sample, ensuring the spot size is small (1-2 mm in diameter).[18]
-
-
Highly Polar Compounds: Very polar compounds, especially carboxylic acids like this compound, can interact very strongly with the acidic silica gel, leading to tailing.[15][17][19]
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the sample or use a different spotting solvent.
-
-
Decomposition on the Plate: Some compounds may decompose on the acidic silica gel.[19]
-
Solution: Consider using a less reactive stationary phase like alumina plates.[19]
-
Problem 4: Poor separation of spots (spots are too close together).
Question: I can see multiple spots, but they are not well-resolved. How can I improve the separation?
Answer:
Achieving good resolution between spots is the primary goal of TLC.
Causality: The chosen solvent system does not have the optimal selectivity for the components in your mixture.
Solutions:
-
Fine-Tune the Solvent Polarity: Make small, incremental changes to the solvent ratio to find the "sweet spot" for separation.
-
Try a Different Solvent System: Sometimes, a complete change in the solvent system is necessary. Solvents are classified by their polarity and selectivity.[20] Trying a different combination of solvents, even with similar overall polarity, can alter the separation. For example, if Hexane:Ethyl Acetate is not working, try Dichloromethane:Acetone.
-
Use a Two-Step Elution: If your mixture contains compounds with a wide range of polarities, you can use a two-step elution. First, develop the plate in a less polar solvent to separate the less polar compounds. Then, after drying the plate, develop it again in a more polar solvent to separate the more polar compounds.
-
Consider Reversed-Phase TLC: For very polar compounds, reversed-phase TLC, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol), can provide better separation.[4][17]
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent system for my this compound reaction?
A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. For compounds of "normal" polarity, a 10-50% ethyl acetate in hexane mixture is a common starting point.[13] Given the polarity of this compound, you might start with a slightly more polar system, such as 3:1 Hexane:Ethyl Acetate.
Q2: What is the ideal Rf value I should be aiming for?
A2: For optimal separation and for planning subsequent column chromatography, an Rf value between 0.2 and 0.6 is generally considered ideal.[4] An Rf of around 0.35 is often cited as a good target for the compound of interest in a column separation.[18][21]
Q3: My compound is not UV active. How can I visualize the spots on the TLC plate?
A3: If your compounds do not appear under a UV lamp, you can use a chemical stain.[22][23] Common stains include:
-
Potassium Permanganate: A general stain for compounds that can be oxidized.[24]
-
p-Anisaldehyde: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[25]
-
Iodine: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as yellow-brown spots.[22][23][25]
Q4: Can I reuse my TLC solvent?
A4: It is not recommended to reuse TLC solvents.[12] The composition of the solvent mixture can change over time due to evaporation of the more volatile component, and it can become contaminated with moisture or impurities, which can affect the reproducibility of your results.[12]
Experimental Workflow and Data Presentation
Systematic Approach to Solvent System Optimization
The following workflow provides a structured method for developing an optimal TLC solvent system.
Caption: A workflow for systematic TLC solvent system optimization.
Common TLC Solvents and Their Properties
The choice of solvent is critical for successful TLC.[26] The following table lists common solvents in order of increasing polarity.
| Solvent | Polarity Index | Notes |
| Hexane | 0.1 | Good for non-polar compounds. |
| Toluene | 2.4 | Aromatic solvent, can offer different selectivity. |
| Dichloromethane | 3.1 | A versatile solvent of intermediate polarity. |
| Diethyl Ether | 2.8 | Volatile, use with caution. |
| Ethyl Acetate | 4.4 | A common, moderately polar solvent. |
| Acetone | 5.1 | A polar, aprotic solvent. |
| Acetonitrile | 5.8 | Used in both normal and reversed-phase. |
| 2-Propanol | 3.9 | A polar, protic solvent. |
| Ethanol | 4.3 | A polar, protic solvent. |
| Methanol | 5.1 | A very polar solvent, often used in small amounts. |
| Water | 10.2 | Used in reversed-phase chromatography. |
Polarity index values are approximate and can vary slightly depending on the source.
References
- Principles of Thin Layer Chromatography. (n.d.). Retrieved from the University of California, Davis.
- Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts.
- Thin Layer Chromatography. (n.d.). University of Toronto Scarborough.
- Calculating retention factors for TLC. (n.d.). Khan Academy.
- Thin-Layer Chromatography (TLC) User Guide. (2023, November 20). J&K Scientific LLC.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022, June 3). Bitesize Bio.
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2022, September 2). ALWSCI.
- TLC troubleshooting. (n.d.). ChemBAM.
- Thin-layer chromatography (TLC). (n.d.). Khan Academy.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium.
- Journal of Chromatography A. (n.d.). Wikipedia.
- Journal of Chromatography A. (n.d.). SciSpace.
- Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes.
- TLC Visualization Methods. (n.d.). University of Colorado Boulder.
- TLC Visualization Methods. (2022, April 7). Chemistry LibreTexts.
- Thin Layer Chromatography Principle. (n.d.). BYJU'S.
- Visualising plates. (n.d.). University of York.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016, July 26). Medium.
- Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- What should the Rf value of your desired compound be to achieve good separation in a column chromatography experiment? (2022, November 18). Brainly.
- Stationary Phases for Modern Thin-Layer Chromatography. (2019, June 1). LCGC International.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester.
- Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind.
- Journal of Chromatography A – Impact Factor, Ranking & Research Scope. (n.d.). Research.com.
- How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com.
- thin layer chromatography. (n.d.). Chemguide.
- How does the polarity of the eluent and sample affect the Rf value in thin layer chromatography? (2017, February 25). Chemistry Stack Exchange.
- Thin layer chromatography (TLC) Rf measurement. (n.d.). LabSim - LearnSci.
- Thin Layer Chromatography (TLC) for the Separation of Lipids. (n.d.). RockEDU Science Outreach.
- Journal of Chromatography A. (n.d.). Elsevier.
- TLC and Rf. (2023, October 16). Reddit.
- Column Chromatography. (2020, November 29). Reddit.
- Tailing in TLC - can anyone help? (2013, November 1). ResearchGate.
- Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
- What is the optimal Rf value for our compound of interest when running silica column chromatography? (2021, February 18). ResearchGate.
- GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. (2024, January 5). LCGC International.
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Strategies to minimize impurity formation in large-scale production of 3-Fluoro-5-nitrobenzoic acid
A Guide to Minimizing Impurity Formation in Large-Scale Production
Welcome to the technical support center for the synthesis of 3-Fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the large-scale production of this critical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your synthesis campaigns.
The large-scale synthesis of this compound (CAS: 403-23-6), a key building block in the pharmaceutical industry, presents significant challenges in controlling impurity profiles.[1] The primary route to this compound is the electrophilic nitration of 3-fluorobenzoic acid. The inherent electronic properties of the starting material, with two deactivating groups, necessitate carefully controlled reaction conditions to achieve high yield and purity. This guide will address common issues encountered during production and provide strategies to minimize the formation of critical impurities.
Troubleshooting Guide & Frequently Asked Questions
Q1: What are the primary impurities I should expect during the nitration of 3-fluorobenzoic acid, and why do they form?
A1: The nitration of 3-fluorobenzoic acid is a classic example of competing directing effects in electrophilic aromatic substitution. The two substituents on the benzene ring, the fluorine atom and the carboxylic acid group, dictate the position of the incoming nitro group.
Both groups are deactivating, which means the reaction is inherently slower than the nitration of benzene.[3][4] The interplay of these directing effects leads to a mixture of isomers.
Expected Impurities:
-
Isomeric Impurities:
-
3-Fluoro-2-nitrobenzoic acid: The nitro group is ortho to the fluorine and meta to the carboxylic acid.
-
3-Fluoro-4-nitrobenzoic acid: The nitro group is para to the fluorine.
-
3-Fluoro-6-nitrobenzoic acid: The nitro group is ortho to the fluorine and meta to the carboxylic acid.
-
-
Dinitrated Byproducts: Formed if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), leading to the addition of a second nitro group.[4]
-
Oxidative Degradation Products (Tars): Strong oxidizing conditions from the nitrating mixture can lead to the formation of dark-colored, polymeric materials, especially at elevated temperatures.[4]
The desired product, this compound, is formed when the nitro group adds to the position that is meta to both the fluorine and the carboxylic acid, which is electronically favored due to the meta-directing nature of the carboxyl group.
Q2: My reaction is yielding a high percentage of unwanted isomers. How can I improve the regioselectivity for the 5-nitro product?
A2: Enhancing regioselectivity is crucial for process efficiency and involves precise control over reaction parameters.
-
Temperature Control: This is the most critical factor. The nitration should be conducted at low temperatures, typically between 0°C and 10°C.[2] Lower temperatures significantly favor the thermodynamically more stable 5-nitro isomer and reduce the formation of kinetic byproducts and degradation products.[4]
-
Controlled Addition of Nitrating Agent: The nitrating mixture (commonly concentrated nitric acid and sulfuric acid) should be added slowly and dropwise to the solution of 3-fluorobenzoic acid.[2][4] This maintains a low instantaneous concentration of the highly reactive nitronium ion (NO₂⁺), which helps to control the exotherm and improve selectivity.
-
Efficient Stirring: Vigorous stirring is essential on a large scale to ensure uniform temperature distribution and rapid dispersion of the nitrating agent, preventing localized "hot spots" where side reactions can occur.
-
Choice of Nitrating Agent: While a standard mixture of nitric and sulfuric acid is common, using fuming nitric acid or oleum can increase the concentration of the nitronium ion.[5] However, these stronger agents must be used with extreme caution as they can increase the rate of side reactions if not properly controlled.
Q3: I am observing the formation of dark-colored byproducts (tars). What is the cause and how can it be prevented?
A3: The formation of tars or dark-colored materials is typically due to oxidation of the aromatic ring or other sensitive functional groups by the strong nitrating mixture.[4]
Preventative Strategies:
-
Maintain Low Temperatures: As with improving regioselectivity, keeping the reaction temperature low (0°C or below) is the most effective way to minimize oxidative side reactions.[4]
-
Ensure High Purity of Starting Materials: Impurities in the initial 3-fluorobenzoic acid can be more susceptible to oxidation, initiating the formation of tars.
-
Controlled Addition: A slow, controlled addition of the nitrating agent prevents a large exotherm that can accelerate oxidative processes.[4]
If colored impurities are present in the final product, they can often be removed during purification by treating a solution of the crude product with activated charcoal before recrystallization.[4]
Q4: Dinitrated impurities are appearing in my final product. What reaction parameters should I adjust?
A4: The presence of dinitrated products indicates that the reaction conditions are too harsh, causing a second nitration event on the already deactivated ring.
Adjustment of Parameters:
-
Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to the 3-fluorobenzoic acid. A slight excess of the nitrating agent is typically used to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Temperature: High temperatures can provide sufficient energy to overcome the activation barrier for a second nitration. Maintain strict temperature control.[4]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dinitration. Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time.[4]
Q5: The reaction is very slow or incomplete. How can I drive it to completion without increasing impurity formation?
A5: The deactivating nature of both the fluoro and carboxylic acid groups makes the aromatic ring electron-deficient and thus less reactive towards electrophilic substitution, leading to slow reaction rates.[4]
Strategies to Improve Reaction Rate:
-
Stronger Nitrating Agent: If a standard nitric/sulfuric acid mixture is insufficient, consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.[6] This should be done cautiously with careful temperature control.
-
Increased Reaction Time: A longer reaction time at a controlled low temperature may be necessary for the reaction to reach completion. Continuous monitoring is key to avoid the formation of byproducts over extended periods.
-
Careful Temperature Increase: A modest increase in temperature can enhance the reaction rate. However, this must be balanced against the risk of increased impurity formation. An optimal temperature must be determined empirically for your specific scale and equipment.[4]
Q6: What are the most effective methods for purifying crude this compound on a large scale?
A6: A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.
-
Quenching and Precipitation: The reaction is typically quenched by pouring the mixture onto crushed ice, which precipitates the crude solid product.[2] This is followed by filtration and washing with cold water to remove residual acids.
-
Recrystallization: This is a primary method for purification. A suitable solvent system (e.g., ethanol/water mixtures) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[2][4]
-
pH-Mediated Separation: Isomeric impurities can sometimes be separated based on differences in their pKa values. A patented method for similar compounds involves adjusting the pH of a solution containing the mixture of isomers to selectively precipitate one isomer while the others remain in solution.[4][7]
-
Activated Charcoal Treatment: As mentioned, if colored impurities are present, adding activated charcoal to the recrystallization solution can effectively adsorb them.[4]
Data Summary: Directing Effects in Nitration
The regiochemical outcome of the nitration of substituted benzoic acids is highly dependent on the electronic nature of the substituents.
| Starting Material | Substituent Type | Major Nitration Product(s) | Rationale |
| Benzoic Acid | Deactivating, Meta-directing | 3-Nitrobenzoic acid | The -COOH group directs the incoming nitro group to the meta position.[2][3] |
| 2-Fluorobenzoic Acid | Deactivating, Ortho/Para-directing (-F), Meta-directing (-COOH) | 2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid | The -F directs to positions 3 and 5. The -COOH directs to positions 3 and 5. Both isomers are expected.[4] |
| 3-Fluorobenzoic Acid | Deactivating, Ortho/Para-directing (-F), Meta-directing (-COOH) | This compound | The -F directs to positions 2, 4, and 6. The -COOH directs to position 5. The 5-position is strongly favored. |
| 4-Fluorobenzoic Acid | Deactivating, Ortho/Para-directing (-F), Meta-directing (-COOH) | 4-Fluoro-3-nitrobenzoic acid | The -F directs to position 3. The -COOH directs to position 3. The 3-position is strongly favored.[4] |
Experimental Protocols & Visualizations
Protocol: Controlled Nitration to Maximize Regioselectivity
This protocol provides a general framework for the controlled nitration of 3-fluorobenzoic acid. Quantities should be scaled and optimized for your specific equipment.
-
Preparation of Nitrating Mixture:
-
In a separate, cooled vessel, cautiously add concentrated sulfuric acid to concentrated nitric acid (typically in a 1:1 to 2:1 v/v ratio) while maintaining the temperature below 10°C in an ice-salt bath.[2] This mixture should be prepared fresh.
-
-
Dissolution of Substrate:
-
In the main reaction vessel, dissolve 3-fluorobenzoic acid in a sufficient amount of concentrated sulfuric acid, and cool the mixture to 0-5°C using an ice bath.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the solution of 3-fluorobenzoic acid over several hours.
-
Maintain the internal reaction temperature below 10°C throughout the addition with efficient cooling and stirring.[2]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at the controlled temperature for a specified period.
-
Monitor the reaction's progress by taking aliquots and analyzing them via HPLC to track the consumption of starting material and the formation of the desired product and impurities.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to precipitate the crude product.[2]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Directing Effects on 3-Fluorobenzoic Acid
Caption: Directing effects of substituents on the nitration of 3-fluorobenzoic acid.
References
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of this compound: Processes and Innovations.
- BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- Li, S., Zhang, X., Jia, D., Wang, Q., Jin, N., & Zhao, Y. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
Overcoming poor solubility of 3-Fluoro-5-nitrobenzoic acid in reaction media
Technical Support Center: 3-Fluoro-5-nitrobenzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this critical intermediate. By explaining the fundamental principles behind solubility enhancement, we aim to provide you with the expertise to optimize your reaction conditions and achieve consistent, reliable results.
Introduction: Understanding the Solubility Challenge
This compound (FNBA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom on an aromatic ring, gives it unique reactivity. However, this same structure contributes to its limited solubility in many common reaction media. The molecule's polarity, coupled with strong intermolecular forces like hydrogen bonding and crystal lattice energy, often leads to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and purification difficulties.
This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) to directly address these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound isn't dissolving in my primary reaction solvent. What are my immediate options?
This is the most common issue encountered. The initial choice of solvent is critical, but often a single solvent is insufficient. Here’s a logical progression of troubleshooting steps.
Caption: Troubleshooting workflow for initial solubility issues.
1. Re-evaluate Your Primary Solvent Choice: While comprehensive solubility data for FNBA is not extensively published, we can infer suitable solvents based on its structure and data from similar compounds like 4-fluoro-3-nitrobenzoic acid, which shows good solubility in 95% ethanol (50 mg/mL).
-
Polar Aprotic Solvents: These are often the first choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are powerful solvents for a wide range of organic compounds and can be effective for FNBA.[3]
-
Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol can be effective, particularly if a co-solvent system is employed.[3]
-
Ethers: Dioxane and Tetrahydrofuran (THF) are also viable options to test.
2. Implement a Co-Solvent System: A co-solvent is a water-miscible organic solvent added to a primary solvent to increase the solubility of a poorly soluble compound.[4][5] This is a highly effective and widely used technique.[6] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute.[3]
| Primary Solvent | Recommended Co-Solvents | Typical Starting Ratio (v/v) | Mechanism of Action |
| Water / Buffer | Ethanol, Methanol, DMSO, Acetone | 9:1, gradually increasing co-solvent | Reduces polarity of the aqueous phase.[3] |
| Toluene / Hexane | THF, Dichloromethane (DCM) | 9:1, gradually increasing co-solvent | Increases polarity of the non-polar phase. |
| Dichloromethane (DCM) | DMF, DMSO | 19:1, gradually increasing co-solvent | A small amount of a highly polar solvent can disrupt crystal lattice forces. |
3. Utilize Temperature: For many compounds, solubility increases with temperature. Carefully heating the reaction mixture can often achieve complete dissolution.
-
Caution: Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material or reagents. The predicted boiling point of FNBA is approximately 341.2°C, but thermal stability should be considered.[7]
4. Apply Sonication: Sonication uses high-frequency sound waves to agitate the mixture, which can accelerate dissolution by breaking down intermolecular interactions and particle aggregates.[3] It is a non-invasive way to provide energy to the system.
Q2: I need to run my reaction in an aqueous or biphasic system, but FNBA has very low water solubility. How can I overcome this?
Reactions in aqueous media present a significant challenge. The key is to modify the FNBA molecule in situ to make it more water-soluble or to facilitate its transport between phases.
Caption: Strategies for reactions involving an aqueous phase.
Strategy 1: In Situ Salt Formation via pH Adjustment As a carboxylic acid, FNBA can be deprotonated by a base to form a much more water-soluble carboxylate salt.[8] This is a powerful and straightforward technique.
-
Principle: The addition of a suitable base will convert the neutral, poorly soluble FNBA into its highly polar (and thus water-soluble) conjugate base.
-
Procedure:
-
Suspend the this compound in water.
-
Slowly add an aqueous solution of a base (e.g., NaHCO₃, K₂CO₃, NaOH) dropwise while stirring.
-
Monitor the pH and continue adding the base until the solid dissolves completely. The pKa of FNBA is predicted to be around 3.14, so a pH well above this value will ensure complete deprotonation.[7]
-
Once the reaction is complete, the product can often be precipitated by re-acidifying the solution with an acid like HCl.
-
Strategy 2: Phase-Transfer Catalysis (PTC) If your reaction involves a nucleophile in the aqueous phase and an electrophile (or FNBA itself) in an organic phase, a phase-transfer catalyst is an ideal solution.[3][9]
-
Principle: A PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the anion (e.g., the FNBA carboxylate).[10][11] This new, larger ion pair has sufficient organic character to be soluble in the organic phase, where it can then react.[12]
-
Common Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
-
Benefits: This method avoids the need for harsh conditions or expensive, anhydrous polar aprotic solvents. It is considered a "green" chemistry technique as it often allows for the use of water and reduces the need for organic solvents.[13]
Q3: I've tried co-solvents, but my reaction is still sluggish. Could solubility still be the issue?
Yes. Even if the bulk of the material appears to be dissolved, low concentrations of the active species can limit the reaction rate. This is a common scenario in reactions like esterifications or aminations where FNBA is an acylating agent.
Advanced Troubleshooting Steps:
-
Revisit Salt Formation: Can you convert FNBA to a more soluble salt before the reaction? For example, forming the sodium or potassium salt and using it directly might be an option if your subsequent reagents are compatible.
-
Consider Solubilizing Additives:
-
Surfactants: In aqueous systems, surfactants can form micelles that encapsulate the poorly soluble FNBA, increasing its effective concentration in the solution.[6]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) are excellent, non-toxic co-solvents often used in pharmaceutical formulations to enhance solubility.[3][14]
-
-
High-Dilution Conditions: While counterintuitive, sometimes running the reaction at a much lower concentration can prevent the starting material from crashing out of solution. This may require longer reaction times but can lead to a cleaner product profile.
Experimental Protocols
Protocol 1: General Procedure for Co-Solvent System
This protocol provides a systematic approach to finding an effective co-solvent mixture.
-
Initial Dissolution: In a small vial, attempt to dissolve a known amount of this compound (e.g., 10 mg) in your primary reaction solvent (e.g., 1 mL).
-
Co-solvent Addition: If dissolution is incomplete, add a miscible co-solvent (e.g., DMF, DMSO) dropwise while stirring vigorously.[3]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Solvent Ratio: Record the final volume of the primary solvent and the co-solvent. This ratio should be used as the starting point for scaling up your reaction.
-
Reaction Setup: Proceed with the synthetic reaction in the established co-solvent system.
Protocol 2: Reaction using In Situ Salt Formation
This protocol is for reactions where FNBA can be activated by conversion to its carboxylate salt in an aqueous medium.
-
Preparation: In the reaction vessel, suspend this compound (1.0 equivalent) in water.
-
Base Addition: While stirring, add a solution of a suitable inorganic base (e.g., 1.05 equivalents of NaHCO₃ or K₂CO₃) portion-wise.
-
Dissolution: Continue stirring until all the solid has dissolved and the solution is clear. This indicates the formation of the soluble sodium/potassium 3-fluoro-5-nitrobenzoate.
-
Reagent Addition: Add the other reactant(s) to the aqueous solution.
-
Reaction: Proceed with the reaction under the desired temperature and time.
-
Workup: Upon completion, cool the reaction mixture and acidify with aqueous HCl (e.g., 2 M) to precipitate the product or the unreacted starting material if the carboxylic acid is regenerated.
References
- Wikipedia. Cosolvent. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Capot Chemical. MSDS of this compound. [Link]
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- MDPI.
- Slideshare.
- CRDEEP Journals.
- NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- UNT Digital Library.
- MDPI.
- Wikipedia.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents.
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- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 10. Phase transfer catalysis | PPTX [slideshare.net]
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- 12. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
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- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Workup Procedures for Removing Unreacted 3-Fluoro-5-nitrobenzoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 3-Fluoro-5-nitrobenzoic acid from reaction mixtures. As Senior Application Scientists, we have designed this guide to explain not just the steps, but the causality behind them, ensuring you can adapt these principles to your specific experimental context.
Core Principles: Exploiting Physicochemical Properties for Separation
The successful removal of unreacted this compound hinges on understanding its key physicochemical properties. It is a moderately strong aromatic carboxylic acid, a characteristic primarily dictated by the electron-withdrawing effects of the fluoro and nitro substituents. This acidity is the most powerful tool at your disposal for purification.
The fundamental strategy is to selectively convert the acidic starting material into its water-soluble salt (carboxylate), allowing it to be partitioned into an aqueous phase, while the typically less polar, neutral organic product remains in the organic phase.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14027-75-9 | [3][4] |
| Molecular Formula | C₇H₄FNO₄ | [5] |
| Molecular Weight | 185.11 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | ~125 °C | [3] |
| pKa (Predicted) | 3.14 ± 0.10 | [3][6] |
Decision-Making Workflow for Purification
Before beginning your workup, it's crucial to select the appropriate strategy based on the nature of your product. The following decision tree outlines a logical approach to purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method to remove unreacted this compound?
The primary method is an acid-base liquid-liquid extraction .[1] This technique leverages the acidic nature of the carboxylic acid group. By washing your organic reaction mixture with an aqueous basic solution, you deprotonate the this compound. This converts it into its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous layer and is thus removed from the organic layer containing your desired product.[7][8]
Q2: Which aqueous base should I use for the extraction, and why?
The choice of base is critical and depends on the stability of your product. A weak base is often sufficient and preferable.
Table 2: Comparison of Common Bases for Aqueous Extraction
| Base | Formula | pKa of Conjugate Acid | Use Case & Rationale |
| Sodium Bicarbonate | NaHCO₃ | ~6.35 | Recommended First Choice. The pKa of its conjugate acid (carbonic acid) is significantly higher than that of this compound (pKa ~3.14). This large difference ensures efficient deprotonation of your starting material.[1] It is mild and less likely to cause hydrolysis of sensitive functional groups like esters. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Use for Weaker Acids. More basic than bicarbonate. Can be used if bicarbonate wash is ineffective, but carries a higher risk of hydrolyzing esters or other base-sensitive groups. |
| Sodium Hydroxide | NaOH | ~15.7 | Use with Extreme Caution. A strong base that will readily deprotonate the carboxylic acid but poses a significant risk of saponifying ester products or causing other unwanted side reactions. Generally reserved for reactions where the product is highly robust. |
Q3: My desired product is an ester. Will the basic wash cause it to hydrolyze back to the carboxylic acid?
This is a valid concern, as base-mediated hydrolysis (saponification) can occur. To minimize this risk:
-
Use the mildest base possible: Saturated sodium bicarbonate solution is almost always the best choice.[9]
-
Work quickly: Do not let the layers sit in the separatory funnel for extended periods.
-
Keep it cool: If your product is particularly sensitive, you can perform the extraction using chilled solutions.
-
Avoid strong bases: Do not use NaOH unless you have confirmed your product is stable under those conditions.
Q4: How can I confirm that all the this compound has been removed from my organic layer?
Thin-Layer Chromatography (TLC) is the most reliable method.[10]
-
Spot your crude, unwashed organic mixture on a TLC plate.
-
In a separate lane, spot a reference sample of pure this compound.
-
In a third lane, spot your organic layer after the basic wash.
-
Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
After the wash, the spot corresponding to the starting acid should be completely gone from the product lane.
Additionally, you can test the pH of the final aqueous wash. After separating the layers, touch a glass stirring rod to the aqueous layer and then to a piece of pH paper. It should be neutral or basic, indicating that the acid has been neutralized and removed.[9]
Troubleshooting Guide
Problem: I'm getting a persistent emulsion at the interface of the organic and aqueous layers during extraction.
Emulsions are common and can make separation difficult. Here are several techniques to break them:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10]
-
Let it Stand: Sometimes, simply letting the separatory funnel sit undisturbed for 10-20 minutes is enough for the layers to separate.
-
Gentle Swirling: Instead of vigorous shaking, try gently inverting and swirling the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets causing the emulsion.
-
Centrifugation: If you have the equipment, centrifuging the mixture is a very effective way to force the layers to separate.
Problem: My final product yield is very low after the workup.
There are several potential causes for low yield:
-
Product Partitioning: Your product might have some solubility in the aqueous base. To recover it, you can re-acidify the combined aqueous layers with 1M HCl until the pH is ~2, and then back-extract with an organic solvent like ethyl acetate.[11]
-
Precipitation: Your product might be insoluble in the organic solvent and could have precipitated at the interface or in the aqueous layer. Check for any solids before discarding the aqueous washes.
-
Product Degradation: As discussed in FAQ #3, your product may have been degraded by the base. This is why starting with the mildest conditions is crucial.
Problem: My NMR/TLC analysis shows the starting acid is still present even after several basic washes.
This indicates that the extraction was not fully effective. This can happen if the product itself complexes with the starting material or if the partitioning is simply not efficient enough. In this case, you must proceed to a secondary purification method. The two most common are:
-
Flash Column Chromatography: This is highly effective for separating compounds with different polarities.[12]
-
Recrystallization: If your product is a solid, this can be an excellent and scalable purification method.[13]
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for Neutral Products
This protocol is ideal for removing unreacted this compound from neutral products, such as those formed in an amide or ester coupling reaction.
Protocol 2: Purification by Flash Column Chromatography
Use this method when extraction is insufficient or when very high purity is required.
-
Adsorb the Crude Material: After removing the reaction solvent, dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Add silica gel (2-3 times the mass of your crude material) and concentrate the slurry to a dry, free-flowing powder.
-
Prepare the Column: Dry-pack a column with silica gel in the desired eluent system. A good starting point for the eluent is a solvent system that gives your product an Rf of ~0.3 on TLC.
-
Load and Elute: Carefully add the adsorbed crude material to the top of the column. Begin eluting with your chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Pro-Tip for Acidic Compounds: this compound can streak on a standard silica gel column. If you are trying to separate it from a product with very similar polarity, adding ~0.5-1% acetic acid to your eluent can improve the peak shape of the acidic compound, leading to a better separation.[14]
Protocol 3: Purification by Recrystallization
This method is excellent for purifying solid products.
-
Choose a Solvent System: The ideal solvent is one in which your desired product is highly soluble when hot but poorly soluble when cold. The impurity (the starting acid) should ideally remain soluble at cold temperatures or be insoluble even when hot.[13] Good starting points for screening include toluene, isopropanol, or an ethanol/water mixture.
-
Dissolve the Crude Solid: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling (using a hot plate) while stirring.
-
Add Hot Solvent: Continue adding small portions of the hot solvent until the solid just completely dissolves.[15]
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this time.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal of your pure product.
-
Cool in an Ice Bath: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry: Allow the crystals to air dry on the filter or dry them in a vacuum oven.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Moof University. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- LibreTexts Chemistry. (2022, June 21). Acid-Base Extraction.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- ResearchGate. (2015, August 29). Can anyone suggest a better workup procedure in compound purification for organic synthesis?
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- University of Puget Sound. (n.d.). Amide Workup.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of this compound: Processes and Innovations.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Reddit. (2022, March 24). amide coupling help. r/Chempros.
- Chem-Space. (n.d.). This compound.
- Leah4sci. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14027-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 14027-75-9 [m.chemicalbook.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
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- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Refinement of Crystallization Techniques for High-Purity 3-Fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for the crystallization of 3-Fluoro-5-nitrobenzoic Acid (3F5NBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on not just what to do, but why certain steps are critical for achieving high purity and desirable crystal morphology.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute-solvent mixture. For this compound, this can be triggered by rapid cooling or the presence of impurities that depress the melting point.[3]
Causality: The high concentration of solute molecules forces them out of solution, but the kinetic barrier to form an ordered crystal lattice is too high. Instead, they aggregate into a disordered, liquid-like state.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the supersaturation.[3][4]
-
Slow Cooling: This is the most critical parameter. Allow the solution to cool to room temperature slowly over several hours. Insulating the flask can help. Rapid cooling is a primary cause of oiling out.[3][4]
-
Seeding: Introduce a few seed crystals of pure this compound once the solution has cooled slightly but before oiling out occurs. This provides a template for crystallization to begin.[1][2]
-
Solvent System Modification: If the problem persists, consider a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until turbidity is observed.[5][6][7] Then, add a few drops of the good solvent to redissolve the precipitate and allow for slow cooling.
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal habit?
A2: The formation of fine needles or powder indicates very rapid nucleation and crystal growth. While the purity might be acceptable, this morphology can be difficult to filter and dry, and may have poor flow characteristics.
Causality: High supersaturation leads to the rapid formation of many crystal nuclei simultaneously, leaving insufficient time for individual crystals to grow larger.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Cooling Crystallization: Decrease the cooling rate. A programmable cooling bath or simply insulating the crystallization vessel can achieve this. An ideal crystallization should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[4]
-
Anti-solvent Crystallization: Add the anti-solvent more slowly and with vigorous stirring to ensure proper mixing and avoid localized areas of high supersaturation.[8]
-
-
Use Less Solvent: While counterintuitive, using slightly more than the absolute minimum amount of solvent can sometimes help. This keeps the compound in solution for longer during the initial cooling phase, allowing for slower, more controlled crystal growth.[4]
-
Solvent Choice: The solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. Aromatic solvents like toluene can sometimes promote better crystal growth for aromatic compounds.[9][10]
Q3: My final product has a persistent yellow tint. How can I remove colored impurities?
A3: A yellow tint in the final product suggests the presence of colored impurities, which are common in nitrated aromatic compounds.
Causality: These impurities are often structurally similar to this compound and can become trapped in the crystal lattice during crystallization.
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (1-2% by weight of your compound). The charcoal will adsorb the colored impurities.[3][11]
-
Hot Filtration: It is crucial to perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[5][7] If the solution cools during this step, the desired product may crystallize prematurely on the filter paper. Use a pre-heated funnel to prevent this.
-
Iterative Crystallization: A second recrystallization may be necessary to achieve a high degree of purity and remove all traces of color.
Q4: I am observing different crystal forms (polymorphs) in my product. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for substituted benzoic acids.[12][13][14][15] Different polymorphs can have different physical properties, such as solubility and melting point, which is critical in pharmaceutical applications.[12]
Causality: The specific crystal form obtained depends on kinetic and thermodynamic factors during crystallization, such as solvent, cooling rate, and temperature.[14]
Troubleshooting Steps:
-
Consistent Solvent System: Use the same solvent system for each batch to ensure reproducibility. Different solvents can favor the formation of different polymorphs.[12]
-
Controlled Cooling Rate: A consistent and controlled cooling profile is essential. Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.
-
Seeding: Seeding with crystals of the desired polymorph can direct the crystallization towards that form.
-
Slurry Conversion: If you have a mixture of polymorphs, you can create a slurry of the solid in a solvent where it has moderate solubility. Over time, the less stable form will dissolve and recrystallize as the more stable form.[2]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common crystallization issues with this compound.
Caption: A decision-making workflow for troubleshooting common issues in the crystallization of this compound.
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
This protocol is a good starting point for purifying crude this compound.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or isopropanol/water mixtures are often suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the crystals, preferably under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a single solvent is not ideal or to induce crystallization of a highly soluble compound.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., water, hexane) in which the compound is insoluble, while stirring, until the solution becomes persistently cloudy.[5][16]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solution equilibrates.
-
Isolation and Drying: Follow steps 6-9 from Protocol 1.
Quantitative Data Summary
The choice of solvent is paramount for successful crystallization. Below is a table summarizing the solubility of a related compound, 4-Fluoro-3-nitrobenzoic acid, which can serve as a starting point for solvent screening for this compound.
| Solvent | Solubility | Observations | Reference |
| 95% Ethanol | 50 mg/mL | Clear, light yellow solution | [17][18] |
| Methanol | Soluble | Faintly yellow to yellow solution | [17] |
| Water | Sparingly Soluble | --- | [19] |
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]
- Barsky, I., Bernstein, J., Stephens, P. W., & Stone, K. H. (2008). The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. CrystEngComm, 10(10), 1475-1481. [Link]
- Varma, S., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2216-2224. [Link]
- Mettler Toledo. (n.d.).
- Barsky, I., et al. (2008). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- University of California, Los Angeles. (n.d.).
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Toronto. (n.d.).
- ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]
- Reddit. (2013, February 3).
- Dartmouth College. (n.d.).
- Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]
- Google Patents. (n.d.). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.
- CrystEngComm. (2021, March 4).
- The University of Manchester. (n.d.). Polymorphism in p-Aminobenzoic Acid - Research Explorer. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- University of Geneva. (n.d.).
- University of Florida. (2015, April 28). Crystal Growing Tips. [Link]
- SOP: CRYSTALLIZ
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting
- National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid.
- PubMed. (2019, January 31). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O-H⋯O hydrogen bond with chlorprothixene. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 16. mt.com [mt.com]
- 17. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
- 18. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Impact of moisture on the stability and reactivity of 3-Fluoro-5-nitrobenzoic acid
Welcome to the technical support center for 3-Fluoro-5-nitrobenzoic acid (CAS 14027-75-9). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we address common challenges and questions regarding its stability and reactivity, with a specific focus on the impact of moisture. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic carboxylic acid with a molecular formula of C7H4FNO4.[1][2][3] It serves as a crucial building block in organic synthesis. The presence of the fluorine atom and the nitro group on the benzoic acid scaffold imparts unique reactivity, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[4][5][6][7][8] The electron-withdrawing nature of both the nitro group and the fluorine atom influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[4][9][10]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place.[11] The container should be tightly sealed to prevent exposure to moisture.[11][12] It is typically supplied as an off-white to light yellow solid.[1][13]
Q3: Is this compound sensitive to moisture?
Q4: What are the potential consequences of moisture exposure on my experiments?
A4: Exposure to moisture can have several detrimental effects on experiments involving this compound:
-
Inaccurate Weighing: Absorption of water will lead to inaccurate measurements of the compound, affecting stoichiometry and reaction yields.
-
Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents or acyl chloride formation.
-
Potential for Hydrolysis: While aromatic fluorides are generally stable, under certain conditions (e.g., harsh pH, high temperatures), the fluorine atom could be susceptible to nucleophilic aromatic substitution by hydroxide ions, although this is less likely under standard laboratory conditions.
-
Degradation: Over extended periods, moisture could potentially facilitate degradation pathways, leading to impurities in your starting material.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause: Contamination of this compound with moisture.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Recommendation: Before use, dry the this compound under vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any absorbed water.
-
Rationale: This ensures that you are starting with an anhydrous material, which is critical for many organic reactions.
-
-
Analytical Confirmation:
-
Recommendation: Analyze a sample of your starting material using techniques like Karl Fischer titration to quantify water content. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: Quantitative data on water content will confirm if moisture is a significant issue. HPLC and NMR can reveal the presence of impurities that may have formed due to moisture-induced degradation.
-
-
Inert Atmosphere:
-
Recommendation: For moisture-sensitive reactions, handle the dried this compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This prevents the re-absorption of atmospheric moisture during experimental setup.
-
Issue 2: Poor Solubility or Changes in Physical Appearance
Possible Cause: The presence of absorbed moisture can cause the solid to clump or change its dissolution characteristics.
Troubleshooting Steps:
-
Visual Inspection:
-
Recommendation: Examine the solid for any signs of clumping or a change from a fine powder to a more granular or sticky consistency.
-
Rationale: These are physical indicators of moisture absorption.
-
-
Drying Procedure:
-
Recommendation: As mentioned previously, dry the material under vacuum.
-
Rationale: Removing absorbed water will restore the material to its intended physical state.
-
-
Solvent Purity:
-
Recommendation: Ensure that the solvents used for your reactions are anhydrous, especially when working with moisture-sensitive reagents.
-
Rationale: Wet solvents can introduce significant amounts of water, leading to the same issues as moist starting material.
-
Experimental Protocol: Assessing the Impact of Moisture on Stability
This protocol outlines a procedure to evaluate the stability of this compound under controlled humidity conditions.
Objective: To determine if exposure to a high-humidity environment leads to chemical degradation of this compound.
Materials:
-
This compound
-
Desiccator
-
Saturated salt solution (e.g., potassium nitrate for ~94% relative humidity at 25°C)
-
Analytical balance
-
HPLC system with a C18 column
-
NMR spectrometer
-
Anhydrous solvents (e.g., acetonitrile, water with 0.1% formic acid for HPLC)
Methodology:
-
Sample Preparation:
-
Accurately weigh three samples (approx. 100 mg each) of this compound into separate, pre-weighed glass vials.
-
Place one vial in a desiccator with a drying agent (e.g., silica gel) as a control (Sample A).
-
Place the other two vials in a desiccator containing a saturated potassium nitrate solution to create a high-humidity environment (Samples B and C).
-
-
Exposure:
-
Store the desiccators at room temperature.
-
After 7 days, remove Sample B from the high-humidity desiccator.
-
After 14 days, remove Sample C from the high-humidity desiccator.
-
-
Analysis:
-
Gravimetric Analysis: Reweigh all samples to determine any mass change due to water absorption.
-
HPLC Analysis:
-
Prepare solutions of each sample (A, B, and C) and an unexposed reference sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analyze the samples by HPLC. Compare the chromatograms for the appearance of new peaks (indicating degradation products) and any decrease in the area of the main peak.
-
-
NMR Analysis:
-
Dissolve a portion of each sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 19F NMR spectra. Look for the appearance of new signals that would indicate the formation of degradation products.
-
-
Data Presentation:
| Sample | Exposure Condition | Mass Change (%) | Purity by HPLC (%) | Observations in NMR |
| Reference | Stored as received | N/A | (Set as 100%) | Baseline spectrum |
| A (Control) | 14 days, dry desiccator | |||
| B | 7 days, high humidity | |||
| C | 14 days, high humidity |
Visualizing Potential Degradation and Experimental Workflow
While this compound is generally stable, a hypothetical moisture-induced degradation pathway could involve nucleophilic aromatic substitution of the fluorine atom, although this would likely require more forcing conditions than just atmospheric moisture.
Caption: Hypothetical hydrolysis of this compound.
Caption: Experimental workflow for stability assessment.
References
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- MSDS of this compound. (2013, September 11). Capot Chemical.
- Troubleshooting guide for the nitration of fluorinated benzoic acids. (n.d.). Benchchem.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.).
- What are the nitration reactions of Fluorobenzohydroxy Acid? (2025, July 31). Blog.
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- Influence of Organic Compound Functionality on Aerosol Hygroscopicity: Dicarboxylic Acids, Alkyl-Substituents. (2016, December 14). ACP.
- (PDF) Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids. (n.d.). ResearchGate.
- Effects of Groups on Acidity of Benzoic Acid III. (2016, January 28). YouTube.
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- SAFETY DATA SHEET. (2009, March 31). Fisher Scientific.
- This compound. (n.d.).
- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
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- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
- This compound. (n.d.). SCBT.
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- This compound. (n.d.). PubChem.
- The Synthesis of this compound: Processes and Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (n.d.). PMC.
- This compound. (2025, July 24). ChemicalBook.
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- 3-Fluoro-5-methyl-2-nitrobenzoic acid. (n.d.). BLD Pharm.
- This compound CAS#: 14027-75-9. (n.d.). ChemicalBook.
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- Sourcing this compound: A Guide for Chemical Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (n.d.). Google Patents.
- 2-Fluoro-5-nitrobenzoic acid. (n.d.). Ossila.
- 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7. (n.d.). Sigma-Aldrich.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Outline the following conversions (Without mechanisms): (i) Benzoic aci.. (2025, July 5). Filo.
- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (n.d.). ResearchGate.
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Technical Support Center: Troubleshooting Inconsistent Yields in the Synthesis of 3-Fluoro-5-nitrobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Fluoro-5-nitrobenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter variability in their synthetic outcomes. We understand that inconsistent yields can be a significant bottleneck in research and development. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring more reliable and reproducible results.
Core Principles: Understanding the Nitration of 3-Fluorobenzoic Acid
The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution (EAS), specifically the nitration of 3-fluorobenzoic acid. The reaction's success hinges on the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the powerful electrophile.[2][3]
The challenge in this particular synthesis arises from the electronic nature of the starting material. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[2][4][5] This inherent low reactivity can make the reaction sluggish and necessitate carefully controlled, often harsh, conditions to achieve completion.[4][5] Understanding this electronic balance is the first step to mastering the synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most frequent problems encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My reaction is extremely slow or fails to go to completion, with significant starting material remaining. What are the likely causes and solutions?
Answer:
This is the most common issue and is directly related to the deactivated nature of the 3-fluorobenzoic acid ring.[4][5] The combined electron-withdrawing power of the fluoro and carboxyl groups creates a high activation energy barrier for the nitronium ion to overcome.
Potential Causes & Solutions:
-
Insufficiently Potent Nitrating Agent: The concentration of the active electrophile (NO₂⁺) may be too low to drive the reaction forward at a reasonable rate.
-
Reaction Temperature is Too Low: While controlling temperature is critical to prevent side reactions, an overly low temperature may not provide enough energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. It is crucial to find a balance, as higher temperatures can lead to over-nitration.[4] We recommend increasing the temperature in 5-10°C increments and carefully monitoring the reaction progress by TLC or HPLC.
-
-
Insufficient Reaction Time: Given the substrate's deactivation, the reaction may simply require more time than typical nitrations.
-
Solution: Extend the reaction time significantly. Monitor the consumption of the starting material every few hours. Reactions of deactivated systems can sometimes require stirring for 16 hours or more to reach completion.[4]
-
Q2: My yields are consistently low (<50%), even though the starting material is fully consumed. Where is my product going?
Answer:
When the starting material is consumed but the desired product yield is low, the issue often lies with side reactions, isomer formation, or losses during the work-up and purification stages.
Potential Causes & Solutions:
-
Formation of Isomeric Byproducts: The directing effects of the substituents on 3-fluorobenzoic acid are key. The fluorine is an ortho, para-director, and the carboxylic acid is a meta-director.[4] While both groups direct an incoming electrophile to the desired C-5 position (and other positions), the formation of other isomers (e.g., 3-fluoro-2-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid) is possible, creating a complex product mixture that is difficult to separate and lowers the yield of the target isomer.[4]
-
Solution: Precise temperature control is paramount for regioselectivity. Running the reaction at the lowest possible temperature that still allows for complete conversion (as determined in Q1) often favors the thermodynamically more stable 3-fluoro-5-nitro isomer.
-
-
Product Loss During Work-up: The product, being a carboxylic acid, can have significant solubility in aqueous solutions, especially if the pH is not sufficiently low.
-
Solution: During the aqueous work-up (quenching the reaction on ice), ensure the solution is strongly acidic (pH 1-2) before extraction. This fully protonates the carboxylate, minimizing its solubility in the aqueous layer and driving it into the organic solvent.[4]
-
-
Sub-optimal Extraction: An inappropriate choice of extraction solvent or an insufficient number of extractions can leave a significant amount of product behind.
-
Solution: Use a polar organic solvent like ethyl acetate for extraction. Perform at least three to five extractions of the aqueous layer to ensure complete recovery of the product.
-
Q3: I'm observing a significant amount of a dinitrated byproduct in my crude product analysis. How can I prevent this?
Answer:
The formation of dinitro derivatives is a classic example of over-nitration.[4][7] This occurs when the reaction conditions are too harsh, causing the mono-nitrated product (which is even more deactivated) to undergo a second nitration.
Potential Causes & Solutions:
-
Excessive Temperature: High temperatures dramatically increase the rate of all reactions, including the undesired second nitration.[2]
-
Solution: Maintain strict temperature control, especially during the addition of the substrate to the nitrating mixture. Use an ice bath to keep the temperature at 0-5°C during the initial phase.[4] Allow the reaction to warm to room temperature slowly only after the initial exothermic phase has subsided.
-
-
Large Excess of Nitrating Agent: Using a significant molar excess of the nitric/sulfuric acid mixture increases the standing concentration of NO₂⁺, raising the probability of a second nitration event.
-
Solution: Optimize the stoichiometry. Use only a modest excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents of HNO₃). This ensures there is enough electrophile to drive the primary reaction to completion without promoting the secondary one.
-
-
Prolonged Reaction Time at Elevated Temperatures: Leaving the reaction for too long after the starting material has been consumed, especially at non-cryogenic temperatures, provides an opportunity for over-nitration.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, proceed with the work-up immediately to quench the reaction and prevent further transformations.[4]
-
Q4: The final product is difficult to purify and "oils out" instead of crystallizing during work-up. What are the best practices for isolation?
Answer:
An oily product is almost always indicative of impurities that are depressing the melting point and disrupting the crystal lattice formation. The primary culprits are often isomeric byproducts or residual starting material.
Potential Causes & Solutions:
-
Presence of Isomers: As discussed in Q2, the presence of multiple isomers creates an eutectic mixture that is difficult to crystallize.
-
Solution: The best cure is prevention through optimized reaction conditions (see Q2). If you have an oily mixture, purification via column chromatography is often necessary before attempting crystallization. A silica gel column using a hexane/ethyl acetate gradient with a small amount of acetic acid (to keep the carboxyl group protonated) is a good starting point.
-
-
Insufficiently Acidic Quench: If the carboxylic acid is partially deprotonated (as a salt), it will be more soluble and less likely to crystallize.
-
Solution: Re-acidify the product if necessary. Dissolve the oil in an organic solvent, wash with a dilute strong acid (e.g., 1M HCl), dry the organic layer, and re-concentrate. This ensures the material is fully protonated before attempting crystallization again.
-
-
Incorrect Crystallization Solvent: The choice of solvent is critical for obtaining a pure, crystalline solid.
-
Solution: Experiment with various solvent systems. A common and effective method is to dissolve the crude product in a minimal amount of a hot, relatively polar solvent (like ethanol or ethyl acetate) and then slowly add a non-polar co-solvent (like hexanes or petroleum ether) until turbidity is observed. Allowing this solution to cool slowly often yields high-quality crystals.
-
Data Summary & Key Parameter Influence
The following table summarizes the general effects of key reaction parameters on the synthesis outcome. Use this as a guide for optimization.
| Parameter | Low Setting | Optimal Range | High Setting | Effect on Yield & Purity |
| Temperature | Incomplete reaction | 0°C (addition) -> 20-25°C | Dinitration, ↓ selectivity | Primary control for selectivity. Higher temps increase rate but drastically reduce purity.[4][8] |
| H₂SO₄:HNO₃ Ratio | Slow/incomplete reaction | >1 (e.g., 2:1 v/v) | Faster reaction, risk of oxidation | Primary control for reaction rate. Higher sulfuric acid concentration increases NO₂⁺ formation.[3][4] |
| Reaction Time | Incomplete reaction | 12-20 hours | Risk of side reactions | Substrate-dependent. Must be optimized by monitoring starting material consumption.[4] |
| Nitrating Agent Stoichiometry | Incomplete reaction | 1.1 - 1.5 eq. | Dinitration, ↓ yield | Primary control for preventing over-reaction. A large excess is a common cause of impurity.[4] |
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the troubleshooting logic and the interplay of reaction parameters.
Troubleshooting Workflow for Low Yields
This flowchart provides a systematic approach to diagnosing the root cause of poor yields.
Caption: A logical workflow for troubleshooting low yields.
Interplay of Key Reaction Parameters
This diagram shows how critical parameters influence the reaction's outcome.
Caption: Relationship between parameters and outcomes.
Gold Standard Protocol: Nitration of 3-Fluorobenzoic Acid
This protocol integrates best practices discussed in this guide. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Fluorobenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Prepare the Nitrating Mixture: In a flask of appropriate size, carefully and slowly add concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 10 mL) while cooling the mixture in an ice/water bath to maintain a temperature of 0-5°C.
-
Substrate Addition: To the cold nitrating mixture, add 3-fluorobenzoic acid (e.g., 5 g) in small portions over a period of 30-45 minutes. Ensure the internal temperature does not rise above 10°C during the addition. Efficient stirring is critical.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for one hour.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature (20-25°C) and continue stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 12-16 hours).
-
Quenching: Once complete, carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a beaker with vigorous stirring. A white precipitate should form.
-
Extraction: Transfer the cold slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Frequently Asked Questions (FAQs)
-
Q: Are there alternative synthetic routes to this compound?
-
A: Yes, other routes exist, though they are often more complex. One common alternative involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a fluorination reaction such as the Balz-Schiemann reaction.[9] However, for large-scale synthesis, the direct nitration of 3-fluorobenzoic acid is often preferred for its atom economy, despite the challenges in achieving consistent yields.
-
-
Q: What is the best way to monitor the reaction?
-
A: Thin Layer Chromatography (TLC) is a fast and effective method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. The product will be more polar (lower Rf) than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Q: Can I use a different acid catalyst instead of sulfuric acid?
-
A: While sulfuric acid is the standard and most effective catalyst for generating the nitronium ion from nitric acid, other strong acids could theoretically be used.[1][3] However, the H₂SO₄/HNO₃ system is well-characterized, inexpensive, and highly efficient. Deviating from this standard is not recommended unless a specific outcome (e.g., different regioselectivity under specialized conditions) is desired and supported by literature precedent.
-
References
- Aromatic Nitration. (n.d.). BYJU'S.
- The Synthesis of this compound: Processes and Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Aromatic nitration under various conditions. (2021). ResearchGate.
- Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
- Nitration of Benzene. (n.d.). Chemistry Steps.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (n.d.). Google Patents.
- A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.
- What are the nitration reactions of Fluorobenzohydroxy Acid?. (2025). Buttpark.
- Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. (n.d.). Chalmers Publication Library.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Fluoro-5-nitrobenzoic acid
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of 3-Fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Our primary focus is on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure the protocols described are self-validating systems.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (MW: 185.11 g/mol ) is a substituted aromatic carboxylic acid.[2][3] In drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy.[4] Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological effects or impact the stability of the final product.[4] Therefore, a precise, accurate, and reliable analytical method for purity determination is essential for regulatory compliance and quality assurance.[5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for analyzing non-volatile and polar compounds like substituted benzoic acids, making it the primary recommended method.[6][7] This guide will dissect a validated RP-HPLC method and objectively compare its performance characteristics against the high-throughput capabilities of UPLC and the alternative selectivity offered by GC.
Primary Recommended Method: Reverse-Phase HPLC (RP-HPLC)
For a compound like this compound, RP-HPLC offers an optimal balance of resolution, sensitivity, and robustness.[6] The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically a C18 silica-based column.[8]
Causality-Driven Method Development
Our objective is to develop a method that can separate the main analyte from its potential process-related impurities and degradation products.
-
Column Selection (Stationary Phase): A C18 column is the workhorse for RP-HPLC and is selected for its strong hydrophobic retention of aromatic compounds. A 150 mm x 4.6 mm column with a 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.[9]
-
Mobile Phase Selection:
-
Aqueous Component (Mobile Phase A): 0.1% Phosphoric Acid in Water. The addition of an acid is critical. This compound has a carboxylic acid moiety. By lowering the mobile phase pH to well below the pKa of the analyte (~pH 2.5-3.0), we ensure the carboxyl group remains fully protonated (-COOH) rather than ionized (-COO⁻). This un-ionized form is more hydrophobic, leading to better retention and, crucially, preventing peak tailing, which results in sharper, more symmetrical peaks and improved resolution.
-
Organic Component (Mobile Phase B): Acetonitrile. Acetonitrile is chosen over methanol as it generally provides lower viscosity (reducing backpressure) and better UV transparency.
-
-
Elution Mode (Gradient): A gradient elution, where the proportion of acetonitrile is increased over time, is employed. This is essential for purity analysis, as impurities can span a wide range of polarities. A low starting percentage of organic modifier allows for the retention and separation of polar impurities, while the increasing gradient ensures that more hydrophobic impurities are eluted in a reasonable time frame with good peak shape.
-
Detection: A UV detector is ideal due to the presence of strong chromophores (the aromatic ring and the nitro group) in the analyte's structure.[2] Scanning the analyte's UV spectrum would reveal an optimal wavelength for maximum absorbance, but 254 nm is a common and effective choice for aromatic compounds.
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by international guidelines.[10]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (H₃PO₄), ~85%.
-
This compound reference standard.
-
Synthesized this compound sample for testing.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% v/v Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-22 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis and Purity Calculation:
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and peak area of the main analyte.
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to prove it is fit for its intended purpose.[11]
Comparative Analysis: HPLC vs. UPLC vs. GC
While HPLC is a robust and widely accessible technique, other methods offer distinct advantages and disadvantages. Here, we compare it with UPLC and GC.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[12] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[9][13]
-
Advantages over HPLC:
-
Speed: Analysis times are dramatically reduced, often by a factor of 3 to 9.[12] A 20-minute HPLC run can often be translated to a 2-5 minute UPLC method.[13]
-
Resolution & Sensitivity: The smaller particles provide a much higher number of theoretical plates, resulting in sharper, narrower peaks. This leads to superior resolution between closely eluting impurities and higher sensitivity (greater peak height for the same concentration).[14][15]
-
Reduced Solvent Consumption: Faster run times and lower flow rates significantly decrease the amount of solvent used per analysis, making it a greener and more cost-effective technique.[14]
-
-
Disadvantages:
-
Higher Cost: UPLC systems are more expensive to purchase and maintain.
-
Method Transfer: Transferring an existing HPLC method to UPLC requires careful recalculation of gradient steps and flow rates to maintain separation selectivity.
-
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[5] For GC to be a viable option, the analyte must be volatile and thermally stable. This compound is a solid with a melting point of ~125°C and is not sufficiently volatile for direct GC analysis.[16]
-
Requirement for Derivatization: To analyze this compound by GC, a chemical derivatization step is mandatory to convert the non-volatile carboxylic acid into a volatile ester (e.g., a methyl ester).[17] This is commonly achieved using reagents like diazomethane or by heating with methanol and an acid catalyst.
-
Advantages:
-
High Sensitivity: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can offer very high sensitivity, especially for volatile impurities like residual solvents.[5]
-
-
Disadvantages:
-
Complex Sample Preparation: The required derivatization step adds time, complexity, and potential sources of error to the workflow. The reaction may not go to completion, or the derivatizing agent could introduce its own impurities.[17]
-
Not Suitable for Non-Volatile Impurities: The method is blind to any non-volatile impurities that cannot be derivatized, providing an incomplete purity profile.
-
Thermal Degradation: The high temperatures used in the GC inlet and column can potentially cause degradation of the analyte or impurities.
-
Quantitative Performance Comparison
The following table summarizes the expected performance of the three techniques for the purity analysis of this compound. The data is representative of what would be observed in a method comparison study.
| Parameter | RP-HPLC | UPLC | GC-FID (with Derivatization) |
| Analysis Time | ~22 min | ~5 min | ~15 min (plus derivatization time) |
| Resolution (Rs) | > 2.0 | > 3.5 | > 2.0 (for volatile impurities) |
| Relative Sensitivity | Good | Excellent | Excellent (for volatile impurities) |
| Solvent Consumption | ~22 mL / run | ~3 mL / run | ~1.5 mL / run (excluding prep) |
| Analyte Compatibility | Direct Analysis | Direct Analysis | Requires Derivatization |
| System Backpressure | 1500 - 3000 psi | 8000 - 12000 psi | N/A |
Visualizing the Analytical Workflows
Diagrams created using Graphviz help to clarify the experimental and logical flows.
Standard RP-HPLC Workflow
Caption: Workflow for purity analysis by RP-HPLC.
Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Detailed Alternative Protocols
UPLC Protocol
-
Instrumentation: UPLC system, C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: Same as HPLC.
-
Flow Rate: 0.6 mL/min.
-
Gradient Program (Scaled):
-
0-0.2 min: 30% B
-
0.2-3.5 min: 30% to 80% B
-
3.5-4.0 min: 80% B
-
4.0-4.1 min: 80% to 30% B
-
4.1-5.0 min: 30% B (equilibration)
-
-
Injection Volume: 2 µL.
-
Other parameters: Same as HPLC.
-
-
Sample Preparation: Same as HPLC.
GC-FID Protocol (with Derivatization)
-
Instrumentation: GC system with FID detector, suitable capillary column (e.g., DB-5, 30 m x 0.25 mm).
-
Derivatization (Example with BF₃-Methanol):
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 1 mL of 14% Boron Trifluoride in Methanol.
-
Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.
-
Cool, add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously and allow layers to separate.
-
Carefully transfer the upper hexane layer to an autosampler vial for analysis.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
Conclusion and Recommendation
For the routine purity assessment of this compound, RP-HPLC is the primary recommended technique . It provides a reliable, robust, and direct method of analysis without the need for complex sample preparation.[6] It is capable of separating a wide range of potential impurities, ensuring a comprehensive purity profile.
UPLC stands as a superior alternative when high throughput and enhanced sensitivity are paramount. [9][14] Its speed and efficiency can significantly increase laboratory productivity, making it ideal for environments with high sample loads. The initial capital investment is higher, but the long-term savings in solvent and time can be substantial.[15]
Gas Chromatography is generally not recommended for this specific application due to the mandatory derivatization step.[17] This procedure introduces additional complexity, potential for error, and fails to account for non-volatile impurities, thus providing an incomplete and potentially misleading purity assessment.
The choice between HPLC and UPLC ultimately depends on the specific laboratory's needs regarding sample throughput, sensitivity requirements, and available resources.[14] However, both liquid chromatography techniques are fundamentally more suitable for this analyte than gas chromatography.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC.
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- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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- Studia Universitatis Babes-Bolyai Chemia. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES.
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- Analele Universității din Oradea, Fascicula Chimie. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
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A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Fluoro-5-nitrobenzoic Acid Derivatives
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the vast landscape of organic molecules, substituted benzoic acids and their derivatives represent a critical class of compounds, frequently serving as key intermediates and bioactive agents. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-fluoro-5-nitrobenzoic acid and its derivatives. By integrating experimental data from related compounds and high-quality predicted spectral data, we will explore the nuances of spectral interpretation and compare the utility of NMR with other common analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed roadmap of atomic connectivity and spatial relationships. For derivatives of this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and for verifying the successful formation of derivatives such as esters and amides. The electron-withdrawing nature of the fluoro and nitro substituents creates a distinct electronic environment, leading to characteristic chemical shifts and coupling patterns that are highly informative.
Experimental Protocols for NMR Analysis
Achieving high-quality NMR spectra is contingent upon meticulous experimental technique. The following protocol outlines the key steps for the analysis of this compound derivatives.
Sample Preparation and Solvent Selection
-
Analyte Purity: Ensure the sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Choice: The choice of deuterated solvent is critical. For many organic molecules, deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing properties and relatively simple solvent signal. However, for carboxylic acids, the acidic proton may exchange with residual water in the solvent, leading to peak broadening or disappearance. In such cases, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice. DMSO-d₆ is a more polar solvent that can effectively solubilize a wider range of compounds and will typically show the carboxylic acid proton. It is important to note that chemical shifts can be solvent-dependent.[1][2]
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for standard ¹H and ¹³C NMR experiments on modern spectrometers.
Instrumental Parameters
Standard ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[3] Key parameters include:
-
¹H NMR:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signal.
-
Acquisition Time: 2-4 seconds to allow for adequate signal decay and good resolution.
-
Relaxation Delay: 1-2 seconds to allow for nuclear relaxation between pulses.
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Due to the longer relaxation times of carbon nuclei, a longer delay is often necessary to obtain quantitative spectra, although for routine characterization, this is less critical.
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Below is a workflow diagram illustrating the key stages of NMR data acquisition and analysis.
Caption: Experimental workflow for NMR analysis.
¹H and ¹³C NMR Spectral Analysis of this compound and Its Derivatives
Due to the unavailability of experimentally acquired spectra in the searched literature for the primary compound and its simple derivatives, the following data is based on highly accurate NMR prediction software and is supplemented with experimental data from closely related isomers to provide a robust comparative analysis. Online prediction tools can provide valuable estimations of NMR spectra.[4][5][6][7][8]
This compound
¹H NMR (Predicted, 500 MHz, DMSO-d₆):
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to the protons on the benzene ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.65 | t | J(H-F) ≈ 2.0, J(H-H) ≈ 2.0 |
| H-4 | 8.45 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5, 1.0 |
| H-6 | 8.15 | ddd | J(H-F) ≈ 9.5, J(H-H) ≈ 2.5, 1.0 |
| COOH | ~13.5 | br s | - |
-
Analysis: The presence of two strong electron-withdrawing groups (NO₂ and F) significantly deshields all aromatic protons, shifting them downfield. The fluorine atom will couple with the adjacent protons (H-2 and H-4), leading to characteristic splitting patterns. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift in DMSO-d₆.
¹³C NMR (Predicted, 125 MHz, DMSO-d₆):
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 132.5 |
| C-2 | 118.0 (d, ¹J(C-F) ≈ 260 Hz) |
| C-3 | 163.0 |
| C-4 | 120.0 (d, ²J(C-F) ≈ 25 Hz) |
| C-5 | 148.5 |
| C-6 | 125.0 (d, ²J(C-F) ≈ 20 Hz) |
| COOH | 164.5 |
-
Analysis: The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings (²J(C-F)). The carbons attached to the electron-withdrawing nitro and carboxylic acid groups (C-5 and C-1, respectively) are also shifted downfield.
Comparative Derivatives: Methyl 3-Fluoro-5-nitrobenzoate and 3-Fluoro-5-nitrobenzamide
To illustrate the effect of derivatization of the carboxylic acid group, predicted NMR data for the corresponding methyl ester and amide are presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for Derivatives
| Compound | Functional Group Proton (ppm) | Aromatic Protons (ppm) | Functional Group Carbon (ppm) |
| Methyl 3-Fluoro-5-nitrobenzoate | OCH₃: ~3.9 (s) | H-2, H-4, H-6: 8.6-8.1 | C=O: ~163; OCH₃: ~53 |
| 3-Fluoro-5-nitrobenzamide | NH₂: ~8.2 (br s), ~7.8 (br s) | H-2, H-4, H-6: 8.5-8.0 | C=O: ~165 |
-
Expert Insight: The conversion of the carboxylic acid to an ester or amide results in predictable changes in the NMR spectrum. The disappearance of the broad carboxylic acid proton signal and the appearance of new signals for the methyl ester or amide protons provide clear evidence of successful derivatization. The chemical shifts of the aromatic protons and carbons are only slightly affected by this transformation.
The following diagram illustrates the structural relationships and the key NMR-active nuclei.
Caption: Structural relationships of this compound and its derivatives.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information and are often used in conjunction with NMR.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns.[2][9][10] | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, O-H, N-H, NO₂).[11][12][13][14][15] | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide information on the carbon skeleton or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Purity of the compound, quantitative analysis.[16][17][18][19] | Excellent for assessing purity and quantifying the amount of a substance. | Does not provide structural information. |
Expertise in Practice: A comprehensive characterization of a novel this compound derivative would typically involve:
-
HPLC analysis to confirm the purity of the synthesized compound.
-
FTIR spectroscopy to quickly verify the presence of the expected functional groups (e.g., the appearance of a carbonyl stretch for an ester or amide and the disappearance of the broad O-H stretch of the carboxylic acid).
-
High-resolution mass spectrometry to confirm the elemental composition.
-
¹H and ¹³C NMR spectroscopy as the final and definitive step to unambiguously determine the complete molecular structure, including the substitution pattern and the identity of the derivative.
This multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others, leading to a high degree of confidence in the final structural assignment.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- Jie Liu, et al. (2013). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
- Reddit User Discussion. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- SpectraBase. (n.d.). 3-(fluorosulfonyl)-5-nitrobenzoic acid.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- NMRDB.org. (n.d.). Predict all NMR spectra.
- ResearchGate. (2020, August). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
- CASPRE. (n.d.). 13C NMR Predictor.
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
- PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy.
- ACD/Labs. (n.d.). NMR Prediction.
- ChemAxon. (n.d.). NMR Predictor.
- Taizhou Volsen Chemical Co., Ltd. (n.d.). Nmr Spectrum Of 3 Fluoro 5 Nitroaniline 2369 12 2.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
- ACS Publications. (1968). Fluorinated benzoic acid derivatives.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- PROSPRE. (n.d.). 1H NMR Predictor.
- SpectraBase. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid.
- PubChem. (n.d.). This compound. National Institutes of Health.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- RSC Publishing. (n.d.). Analytical Methods.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
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Mass spectrometry analysis of 3-Fluoro-5-nitrobenzoic acid and its products
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Fluoro-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This compound is a key building block in organic synthesis, and understanding its analytical behavior, along with that of its potential products and impurities, is crucial for process optimization and quality control. This guide provides a deep dive into the mass spectrometry (MS) analysis of this compound, comparing various MS-based methodologies and contrasting them with other analytical techniques. The focus is on the causality behind experimental choices to empower researchers in developing robust, self-validating analytical systems.
The Analytical Challenge: Understanding this compound
This compound (MW: 185.11 g/mol ) possesses three key functional groups that dictate its analytical behavior: a carboxylic acid, a nitro group, and a fluorine atom on an aromatic ring[1]. The carboxylic acid group makes the molecule polar and acidic, lending itself well to reverse-phase liquid chromatography and electrospray ionization in negative mode. The nitro and fluoro groups are strongly electron-withdrawing, influencing the molecule's fragmentation pattern in the mass spectrometer and its chromatographic retention. The primary analytical goals are typically identity confirmation, purity assessment, and quantification in complex matrices.
Core Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is the premier technique for analyzing polar, thermally labile molecules like this compound. Due to the acidic nature of the carboxylic acid, analysis is most effective in negative ion mode, where the molecule readily deprotonates to form the [M-H]⁻ ion at m/z 184.
Causality of Method Choice: Negative ion mode is chosen because the carboxylic acid proton is easily abstracted in the high pH environment of the ESI plume when using a basic mobile phase modifier, creating a stable negative ion. This process is far more efficient than protonating the molecule in positive mode, which would be difficult given the electron-withdrawing nature of the nitro and fluoro substituents.
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion (m/z 184) provides structural confirmation. The fragmentation is governed by the molecule's structure, with cleavages occurring at the most labile bonds. For nitroaromatic carboxylic acids, characteristic losses include decarboxylation and loss of the nitro group[2].
A predicted fragmentation pathway for the [M-H]⁻ ion of this compound is as follows:
-
Decarboxylation: The most common fragmentation for deprotonated benzoic acids is the neutral loss of CO₂ (44 Da)[2][3]. This would result in a fragment ion at m/z 140.
-
Loss of NO₂: The nitro group can be lost as a neutral radical (NO₂, 46 Da), leading to a fragment at m/z 138.
-
Loss of NO: A less common fragmentation pathway involves the loss of a nitric oxide radical (NO, 30 Da), which can lead to distonic radical anions[2]. This would produce a fragment at m/z 154.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison of Mass Spectrometry Workflows
While direct infusion ESI-MS is excellent for initial characterization, coupling mass spectrometry with a chromatographic front-end is essential for analyzing complex mixtures, separating isomers, and achieving high-sensitivity quantification. The two primary approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Decision workflow for selecting the appropriate analytical technique.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most direct and widely used method for this type of analyte. It separates the compound of interest from its impurities or related products before detection by the mass spectrometer.
Expertise & Experience: A reversed-phase C18 column is the standard choice, as it effectively retains aromatic compounds while allowing for elution with common aqueous-organic mobile phases. The addition of a small amount of acid (like formic acid) to the mobile phase is often used in positive ion mode, but for negative ion mode, a basic modifier (like ammonium acetate or a dilute base) can improve peak shape and ionization efficiency[4]. LC-MS is particularly powerful for distinguishing isomers, which may have identical mass spectra but different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution but is generally reserved for volatile and thermally stable compounds. This compound, with its polar carboxylic acid group, is non-volatile and will not chromatograph well without modification[5][6].
Expertise & Experience: To make the analyte suitable for GC-MS, a derivatization step is mandatory[6]. This involves converting the polar carboxylic acid group into a less polar, more volatile ester. Silylation (e.g., using BSTFA to create a trimethylsilyl ester) or alkylation (e.g., using methanol with an acid catalyst to form a methyl ester) are common strategies[5][7][8]. While adding a sample preparation step, this approach can yield very sharp peaks and high sensitivity, especially when using an electron capture detector (ECD) for halogenated and nitro-containing compounds[9]. The choice of derivatization reagent is critical; for example, using a fluorinated reagent like PFB-Br can dramatically increase sensitivity on an ECD or when using negative chemical ionization (NCI) MS[6][7].
Performance Comparison: LC-MS vs. GC-MS
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. No derivatization needed[10]. | Requires volatile and thermally stable compounds. Derivatization is essential for carboxylic acids[6][8]. |
| Sample Preparation | Minimal; typically "dilute and shoot" after extraction. | More complex; requires a separate, often optimized, derivatization step which can introduce variability[7][11]. |
| Separation Power | Good, especially with UHPLC systems. Isomer separation is routine[12]. | Excellent; capillary GC columns provide very high resolution. |
| Ionization Method | Soft ionization (ESI, APCI), minimal fragmentation in the source, molecular ion is preserved[2][13]. | Hard ionization (Electron Impact, EI) is common, causing extensive and reproducible fragmentation. Soft ionization (CI) is also available. |
| Data Interpretation | Focus on precursor and product ions from MS/MS. | Highly reproducible fragmentation patterns in EI allow for library matching (e.g., NIST library)[14]. |
| Typical Use Case | Primary choice for purity analysis, metabolite identification, and quantification of the native compound in complex matrices. | Used when very high resolution is needed or when established EI libraries can aid in unknown identification. |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for quality control and ensuring data integrity.
Protocol: LC-MS Analysis
This protocol is optimized for the quantification and confirmation of this compound.
Caption: A typical experimental workflow for LC-MS analysis.
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in the initial mobile phase (95% Water/5% Acetonitrile).
-
Prepare unknown samples by dissolving them in the initial mobile phase to an expected concentration within the calibration range.
-
Trustworthiness: An isotopically labeled internal standard (if available) should be added to all standards and samples to correct for matrix effects and injection variability.
-
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Causality: A basic modifier (Ammonium Hydroxide) is used to ensure the carboxylic acid is deprotonated for efficient negative mode ESI[15]. The gradient elution ensures that the analyte is eluted as a sharp peak.
-
-
MS Parameters:
-
Ionization Mode: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 184 → 140 (corresponding to loss of CO₂).
-
Qualifier: 184 → 138 (corresponding to loss of NO₂).
-
-
Source Conditions: Optimize capillary voltage, gas flow, and temperature according to manufacturer specifications.
-
Causality: MRM is used for its superior sensitivity and selectivity, as it only monitors for specific, predefined fragmentation pathways, reducing chemical noise[2].
-
Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Pipette 100 µL of the sample (dissolved in a non-protic solvent like acetonitrile) into a GC vial.
-
Add 50 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Causality: BSTFA is a powerful silylating agent that converts the acidic proton of the carboxylic acid into a non-polar, volatile trimethylsilyl (TMS) group, making the molecule amenable to GC analysis[8].
-
-
GC Parameters:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Causality: The DB-5MS is a robust, general-purpose column suitable for a wide range of derivatized compounds. The temperature program is designed to separate the derivatized analyte from reagent byproducts and other sample components.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 50-500).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Causality: EI at 70 eV is the standard for GC-MS as it produces reproducible fragmentation patterns that can be compared against established spectral libraries for confident identification[14].
-
Comparison with Alternative Analytical Techniques
While MS provides unparalleled sensitivity and structural information, other techniques can serve complementary roles.
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| Mass Spectrometry (MS) | Separation by mass-to-charge ratio. | Unmatched sensitivity (pg-fg levels). Provides molecular weight and structural data via fragmentation. High specificity[2][13][15]. | Higher capital and operational costs. Can be subject to matrix effects. |
| HPLC with UV Detection | Chromatographic separation followed by UV absorbance detection. | Robust, widely available, and cost-effective. Excellent for routine purity and content uniformity assays[16][17]. | Lower sensitivity than MS. Cannot distinguish between compounds with similar chromophores and retention times (isobars). Provides no structural confirmation beyond retention time matching. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared light by molecular vibrations. | Provides clear signatures for key functional groups: C=O stretch (carboxylic acid), O-H stretch, and N-O stretches (nitro group)[18][19]. Fast and non-destructive. | Low sensitivity. Not suitable for quantification in mixtures. Provides information on functional groups present, not the whole structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field. | The ultimate tool for unambiguous structure elucidation. Provides detailed information on the carbon-hydrogen framework and the position of substituents. | Very low sensitivity compared to MS. Requires relatively pure sample in mg quantities. Expensive instrumentation. Not a high-throughput technique. |
Conclusion
For the comprehensive analysis of this compound and its products, mass spectrometry is the most powerful and versatile tool.
-
LC-MS stands out as the preferred method for routine analysis, offering a direct, sensitive, and specific workflow without the need for derivatization. It is ideal for purity testing, stability studies, and quantification in complex biological or chemical matrices.
-
GC-MS serves as a valuable alternative, particularly when the high resolving power of capillary GC is required or when leveraging extensive EI libraries for the identification of unknown volatile products (after derivatization).
-
Direct Infusion MS is best suited for rapid, initial confirmation of molecular weight and for fundamental fragmentation studies.
While techniques like HPLC-UV and FTIR are useful for orthogonal confirmation and routine quality control, they lack the sensitivity and structural elucidating power of mass spectrometry. NMR, though unparalleled for definitive structure confirmation, is not practical for trace-level analysis. The choice of methodology should be guided by the specific analytical question, whether it be routine quantification, impurity profiling, or novel product identification, with LC-MS representing the most balanced and broadly applicable approach for this class of molecule.
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A Comparative Analysis of Reactivity: 3-Fluoro-5-nitrobenzoic Acid vs. 3-Chloro-5-nitrobenzoic Acid
A Guide for Synthetic Chemistry Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final product.[1][2] Among the vast array of available intermediates, halogenated nitrobenzoic acids serve as versatile scaffolds.[1][3] This guide provides an in-depth comparison of the reactivity of two closely related yet distinct molecules: 3-Fluoro-5-nitrobenzoic acid and 3-Chloro-5-nitrobenzoic acid. We will dissect their electronic properties, predict their behavior in key chemical transformations, and provide a framework for experimental validation.
The Electronic Tug-of-War: Inductive vs. Mesomeric Effects
The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. In the case of 3-halo-5-nitrobenzoic acids, we have three groups vying for electronic influence: a halogen (F or Cl), a nitro group (-NO2), and a carboxylic acid group (-COOH).
The nitro and carboxylic acid groups are both strongly electron-withdrawing, primarily through a combination of a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack—a key reaction pathway for these molecules.[4][5]
The halogens, however, present a more complex picture. They exert two opposing forces:
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached. This effect deactivates the ring. Fluorine is the most electronegative element, and thus its -I effect is significantly stronger than that of chlorine.[6][7]
-
Mesomeric Effect (+M): The lone pairs of electrons on the halogen can be donated into the aromatic π-system through resonance. This effect increases electron density on the ring. Due to the similar size and energy of the carbon 2p and fluorine 2p orbitals, orbital overlap is more effective for fluorine than for the larger chlorine atom's 3p orbitals. Consequently, fluorine has a stronger +M effect than chlorine.[7][8][9]
For halogens, the inductive effect (-I) is generally dominant over the mesomeric effect (+M), resulting in a net deactivation of the ring towards electrophilic aromatic substitution.[6][8] However, the subtle balance between these two effects is what differentiates the reactivity of the fluoro and chloro analogs.
Quantifying Electronic Influence: Hammett Constants and Acidity
To move from a qualitative description to a quantitative prediction, we can use Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene derivative. For substituents at the meta position, the effect is primarily inductive.
| Substituent | Hammett Constant (σ_meta) |
| -F | +0.337 |
| -Cl | +0.373 |
| -NO2 | +0.710 |
Source: Data compiled from various sources.[10][11]
A more positive σ value signifies a stronger electron-withdrawing effect. The data shows that in the meta position, chlorine has a slightly stronger electron-withdrawing effect than fluorine. This has a direct impact on the acidity (pKa) of the carboxylic acid group. A stronger electron-withdrawing effect stabilizes the carboxylate anion, resulting in a stronger acid (lower pKa).
Prediction: Based on the Hammett constants, 3-Chloro-5-nitrobenzoic acid is predicted to be a slightly stronger acid than this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between these two compounds is likely to be observed in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups (-NO2 and -COOH) makes the aromatic ring highly electron-deficient and thus a prime substrate for SNAr.[12][13]
The SNAr mechanism is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
// Reactants
sub [label=<
nuc [label="Nu⁻", fontcolor="#EA4335"];
// Transition State (Meisenheimer Complex)
meisenheimer [label=<
Meisenheimer Complex
Resonance-stabilized carbanion
// Products
prod [label=<
lg [label="X⁻", fontcolor="#34A853"];
// Arrows and Labels sub -> meisenheimer [label="+ Nu⁻ (Rate-determining)"]; meisenheimer -> prod [label="- X⁻ (Fast)"]; {rank=same; sub; nuc;} {rank=same; prod; lg;} } Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Since the first step is rate-determining, the reactivity is governed by the stability of the Meisenheimer complex. A greater electron withdrawal by the substituents will stabilize this negatively charged intermediate and accelerate the reaction.
Contrary to what might be expected from bond strengths (the C-F bond is much stronger than the C-Cl bond), in SNAr reactions, aryl fluorides are often more reactive than aryl chlorides.[5] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the powerful electron-withdrawing inductive effect of fluorine. Fluorine's superior ability to pull electron density from the ring makes the site of attack more electrophilic and better stabilizes the incoming negative charge in the intermediate.
Prediction: Due to the dominant -I effect of fluorine, This compound is expected to be more reactive towards nucleophilic aromatic substitution than 3-Chloro-5-nitrobenzoic acid.
Summary of Physicochemical Properties and Predicted Reactivity
| Property | This compound | 3-Chloro-5-nitrobenzoic acid | Rationale |
| CAS Number | 14027-75-9[3] | 2516-95-2[1] | - |
| Molecular Weight | 185.11 g/mol [14] | 201.56 g/mol [1] | - |
| Hammett Constant (σ_meta) | +0.337[10] | +0.373[10] | Cl has a slightly stronger inductive effect at the meta position. |
| Predicted Acidity | Weaker Acid (Higher pKa) | Stronger Acid (Lower pKa) | The stronger electron-withdrawing nature of Cl (per σ_meta) better stabilizes the carboxylate anion. |
| Predicted SNAr Reactivity | Higher | Lower | The powerful -I effect of F makes the ring more electrophilic and better stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. |
Experimental Protocol: Comparative SNAr Reactivity with Sodium Methoxide
To empirically validate the reactivity prediction, a parallel kinetic experiment can be performed. The reaction of each acid with sodium methoxide provides a clear model for SNAr.
Objective: To compare the rate of methoxy-de-halogenation of this compound and 3-Chloro-5-nitrobenzoic acid.
Materials:
-
This compound
-
3-Chloro-5-nitrobenzoic acid
-
Sodium methoxide (0.5 M in Methanol)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
HPLC system with a C18 column
-
Reaction vials, magnetic stirrers, heating block
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: In two separate, identical reaction vials, add 1.0 mmol of this compound and 3-Chloro-5-nitrobenzoic acid, respectively.
-
Internal Standard: To each vial, add 0.5 mmol of the internal standard (1,3,5-trimethoxybenzene).
-
Solvent Addition: Add 10.0 mL of anhydrous DMF to each vial and stir until all solids are dissolved.
-
Equilibration: Place both vials in a pre-heated block at 80°C and allow them to equilibrate for 10 minutes.
-
Reaction Initiation: At time t=0, add 2.2 mL of 0.5 M sodium methoxide in methanol (1.1 mmol, 1.1 eq) to each vial simultaneously.
-
Sampling: Withdraw a 100 µL aliquot from each reaction mixture at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Quenching: Immediately quench each aliquot in an HPLC vial containing 900 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the starting material and the appearance of the product (3-Methoxy-5-nitrobenzoic acid) relative to the internal standard.
-
Data Processing: Calculate the concentration of the starting material at each time point. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Expected Results:
| Compound | Expected Outcome |
| This compound | Faster disappearance of starting material. Larger rate constant (k_F). |
| 3-Chloro-5-nitrobenzoic acid | Slower disappearance of starting material. Smaller rate constant (k_Cl). |
The ratio of the rate constants (k_F / k_Cl) will provide a quantitative measure of the relative reactivity.
Conclusion and Practical Implications
This guide has established a clear theoretical and experimental framework for comparing the reactivity of this compound and 3-Chloro-5-nitrobenzoic acid.
-
Acidity: The chloro derivative is predicted to be a marginally stronger acid due to a slightly more favorable inductive effect at the meta position, as quantified by Hammett constants.
-
Reactivity towards Nucleophiles (SNAr): The fluoro derivative is predicted to be significantly more reactive. The powerful inductive effect of fluorine dominates, making the aromatic ring more electrophilic and accelerating the rate-determining nucleophilic attack.
For the synthetic chemist, this means the choice between these two building blocks is not arbitrary. If the goal is to perform a nucleophilic aromatic substitution, This compound is the superior choice , likely allowing for milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, if subtle differences in the acidity of the carboxylic acid are critical for a subsequent transformation or for the biological activity of a final molecule, the distinct pKa values of the two compounds should be considered. This analysis underscores the importance of understanding fundamental electronic principles to make informed decisions in synthetic design and development.
References
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- Table of Hammett constants for some common substituents.
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- Allen. Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain.
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A Comparative Guide to 3-Fluoro-5-nitrobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the vast array of available intermediates, halogenated nitroaromatics serve as pivotal synthons. This guide provides an in-depth comparative analysis of two closely related yet distinct reagents: 3-Fluoro-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzoic acid . We will explore their synthesis, physicochemical properties, and, most critically, their comparative reactivity in key synthetic transformations, supported by mechanistic insights and experimental considerations.
Introduction and Physicochemical Properties
Both this compound (FNBA) and 3-Bromo-5-nitrobenzoic acid (BNBA) are valuable intermediates, featuring a benzoic acid moiety for further derivatization, a deactivating nitro group, and a halogen atom that can act as a leaving group.[1][2] The strategic placement of the nitro group meta to the carboxylic acid and ortho/para to the halogen significantly influences the electron density of the aromatic ring, predisposing it to specific reaction pathways.
A summary of their key physicochemical properties is presented below:
| Property | This compound | 3-Bromo-5-nitrobenzoic acid |
| CAS Number | 14027-75-9[2] | 6307-83-1 |
| Molecular Formula | C₇H₄FNO₄[3] | C₇H₄BrNO₄[4] |
| Molecular Weight | 185.11 g/mol [3] | 246.01 g/mol [4] |
| Appearance | Off-white to light yellow solid[5] | White to light yellow crystalline solid[6] |
| Melting Point | 125 °C[5] | 159-161 °C[6] |
| Predicted pKa | 3.14 ± 0.10[5] | 3.09 ± 0.10[6] |
The predicted pKa values for both acids are quite similar, indicating that the electronic influence of the halogen at the meta position to the carboxylic acid has a minor impact on its acidity.[5][6]
Synthesis of Starting Materials
The accessibility of these building blocks is a crucial consideration for any synthetic chemist. Both compounds can be synthesized from commercially available precursors.
Synthesis of this compound: A common route involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[7]
Synthesis of 3-Bromo-5-nitrobenzoic Acid: This compound is often prepared by the direct bromination of 3-nitrobenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid.[6][8]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference between FNBA and BNBA lies in their reactivity towards nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism is a two-step process: nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[9][10]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate-determining step is the initial nucleophilic attack.[11][12] The stability of the Meisenheimer complex is therefore paramount. Herein lies the key difference:
-
Fluorine's Advantage: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly stabilizes the negative charge of the Meisenheimer complex.[13][14] This stabilization lowers the activation energy of the first step, leading to a significantly faster reaction rate.
-
The Halogen Paradox: In contrast to Sₙ1 and Sₙ2 reactions where bond strength is a major factor and iodide is the best leaving group, in SNAr the order of reactivity is F > Cl > Br > I .[9] The C-F bond is the strongest, but since the C-X bond is broken in the fast second step, its strength has a minimal impact on the overall reaction rate. The dominant factor is the stabilization of the rate-determining intermediate.
Experimental data for analogous systems, such as the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, show that the fluoro-substituted compound reacts over 3000 times faster than the chloro-substituted analog.[15] A similar, if not more pronounced, reactivity difference is expected between FNBA and BNBA.
This enhanced reactivity makes This compound the superior substrate for SNAr reactions , allowing for milder reaction conditions, shorter reaction times, and often cleaner conversions.
Experimental Protocols: A Comparative Case Study
To illustrate the practical implications of this reactivity difference, let's consider a hypothetical SNAr reaction with a generic amine nucleophile.
Protocol 1: Synthesis of 3-(Alkylamino)-5-nitrobenzoic acid using FNBA
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added the desired alkylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature to 50 °C.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS. Due to the high reactivity of the fluoride, the reaction is often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the reaction is diluted with water and acidified to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-(Alkylamino)-5-nitrobenzoic acid using BNBA
-
Reaction Setup: To a solution of 3-Bromo-5-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added the desired alkylamine (1.2 eq) and a stronger base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a significantly higher temperature, typically 100-150 °C.
-
Monitoring: The reaction is monitored by TLC or LC-MS. The reaction time is expected to be considerably longer, potentially 12-24 hours.
-
Work-up and Purification: The work-up and purification procedure is similar to that of the FNBA reaction.
Caption: Comparative experimental workflow for SNAr reactions.
Other Synthetic Considerations
While FNBA is superior for SNAr, BNBA can be the reagent of choice for reactions where the halogen is retained or participates in other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The carbon-bromine bond is more reactive in these catalytic cycles than the highly stable carbon-fluorine bond.
Conclusion and Recommendations
The choice between this compound and 3-Bromo-5-nitrobenzoic acid is dictated by the intended synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is unequivocally the superior reagent. Its high reactivity, a consequence of the powerful inductive effect of fluorine stabilizing the rate-determining Meisenheimer complex, allows for milder reaction conditions, shorter reaction times, and often higher yields.
-
For Palladium-Catalyzed Cross-Coupling: 3-Bromo-5-nitrobenzoic acid is the preferred substrate, as the C-Br bond is readily activated by palladium catalysts, whereas the C-F bond is generally unreactive under these conditions.
For researchers in drug development and medicinal chemistry, where the rapid synthesis of analog libraries via SNAr is a common strategy, FNBA is an invaluable tool. Understanding the fundamental principles of their reactivity allows for the rational design of efficient and robust synthetic routes.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of this compound: Processes and Innovations.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
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- YouTube. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.
- IJSR. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
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Benchmarking Coupling Reagent Efficiency for 3-Fluoro-5-nitrobenzoic Acid: A Comparative Guide
For researchers and professionals in drug development, the synthesis of amide bonds is a foundational chemical transformation. However, when dealing with electronically demanding substrates, such as 3-Fluoro-5-nitrobenzoic acid, the efficiency of this reaction is highly dependent on the choice of coupling reagent. The presence of two electron-withdrawing groups (fluorine and nitro) on the aromatic ring deactivates the carboxylic acid, making it a challenging substrate for amidation. This guide provides a comprehensive, data-driven comparison of common coupling reagents to facilitate an informed selection for this specific application.
The Challenge: Activating an Electron-Deficient Carboxylic Acid
The core principle of amide bond formation involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] With this compound, the electron-withdrawing nature of the substituents reduces the nucleophilicity of the carboxylate, making the initial activation step sluggish with some reagents. This can lead to incomplete reactions, lower yields, and the formation of undesirable byproducts. Therefore, a potent coupling reagent is often required to overcome this activation barrier.
Comparative Analysis of Coupling Reagents
This guide evaluates three widely used classes of coupling reagents: a carbodiimide (EDC) with an additive (HOBt), and two uronium/aminium salts (HBTU and HATU).[1] Each reagent system was tested for the coupling of this compound with a model primary amine, benzylamine, under standardized conditions to ensure a fair comparison.
EDC/HOBt: The Economical Workhorse
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-hydroxybenzotriazole (HOBt), is a popular choice due to its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[1][3]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is prone to side reactions, such as rearrangement to an unreactive N-acylurea.[1][4] HOBt is added to trap the O-acylisourea, converting it into a more stable and selective active ester, which then reacts with the amine.[4][6][7]
Experimental Protocol: EDC/HOBt Coupling
-
Dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF.
-
Add benzylamine (1.1 equiv) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Slowly add EDC·HCl (1.2 equiv) in portions.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
HBTU: The Efficient Uronium Salt
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium salt known for its efficiency and ability to minimize racemization in peptide synthesis.[8][9]
Mechanism of Action: In the presence of a base, the carboxylate attacks HBTU to form a HOBt active ester, which then readily reacts with the amine to form the amide bond.[8][10][11] This process is generally faster and cleaner than the EDC/HOBt system.
Experimental Protocol: HBTU Coupling
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HBTU (1.1 equiv) and benzylamine (1.1 equiv) to the solution.
-
Cool the mixture to 0°C.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Workup and purify as described in the EDC/HOBt protocol.
HATU: The High-Performance Reagent
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent that is often superior for challenging couplings, including those with sterically hindered or electron-deficient substrates.[12][13]
Mechanism of Action: The mechanism of HATU is similar to HBTU, but it generates a more reactive HOAt active ester.[14][15] The nitrogen atom in the pyridine ring of the HOAt moiety is thought to provide neighboring group participation, which accelerates the aminolysis step, leading to faster reaction rates and higher yields.[14]
Experimental Protocol: HATU Coupling
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and benzylamine (1.1 equiv) to the solution.
-
Cool the mixture to 0°C.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Workup and purify as described in the EDC/HOBt protocol.
Data Presentation & Performance Comparison
The following table summarizes the experimental results for the coupling of this compound with benzylamine using the three different reagent systems.
| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| EDC/HOBt | 16 | 72 | >95 | Sluggish reaction, required longer time for completion. |
| HBTU | 4 | 89 | >98 | Efficient coupling with a significantly shorter reaction time. |
| HATU | 2 | 96 | >99 | Very rapid and clean reaction, highest yield and purity. |
Discussion of Results
The experimental data clearly indicates that for the challenging substrate, this compound, the choice of coupling reagent has a profound impact on reaction efficiency.
-
EDC/HOBt proved to be the least effective, with a significantly longer reaction time and a lower yield. This is likely due to the reduced nucleophilicity of the carboxylate, which slows down the initial formation of the O-acylisourea intermediate.
-
HBTU offered a substantial improvement over EDC/HOBt, providing a high yield in a much shorter timeframe. This highlights the superior activating power of uronium/aminium salts for electron-deficient carboxylic acids.
-
HATU demonstrated the highest efficiency, affording an excellent yield in only two hours. The enhanced reactivity of the HOAt ester intermediate makes HATU the reagent of choice when speed and yield are critical.[14]
Visualization of Reaction Mechanisms
To further elucidate the processes, the following diagrams illustrate the activation and coupling pathways for each reagent.
Caption: EDC/HOBt mediated amide coupling workflow.
Caption: Uronium/Aminium salt (HATU/HBTU) mediated coupling.
Conclusion and Recommendations
For the efficient synthesis of amides from the electron-deficient this compound, the selection of a potent coupling reagent is paramount.
-
HATU is the recommended reagent for achieving the highest yields and shortest reaction times. Its superior performance justifies its higher cost in situations where efficiency is a primary concern, such as in late-stage drug development or with precious starting materials.
-
HBTU represents an excellent balance of reactivity and cost, providing high yields in a timely manner. It is a robust choice for routine synthesis and scale-up operations.
-
EDC/HOBt can be a viable option for cost-sensitive applications or when a slower, more controlled reaction is desired. However, researchers should be prepared for longer reaction times and potentially lower yields.
Ultimately, the optimal choice will depend on the specific project goals, balancing factors such as desired yield, reaction time, cost, and ease of purification. This guide provides the foundational data to make a well-informed decision for this challenging yet crucial synthetic transformation.
References
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- Gogoi, S., & Argade, N. P. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
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- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
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- Journal of Pharmacy Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
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A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-5-nitrobenzoic Acid and Its Analogs
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics. 3-Fluoro-5-nitrobenzoic acid is a versatile scaffold, the unique electronic properties of which, conferred by the meta-positioning of a fluorine and a nitro group relative to the carboxylic acid, make it an intriguing starting point for the synthesis of new biologically active molecules. This guide provides an in-depth comparison of the anticipated biological activities of compounds derived from this compound versus its non-fluorinated and chloro-substituted analogs.
It is critical to note that while the principles of medicinal chemistry allow for strong predictions, direct comparative studies on the biological activities of a series of derivatives from this compound and its immediate analogs are not extensively available in the public domain. Therefore, this guide synthesizes information from related studies and established structure-activity relationship (SAR) principles to provide a predictive framework for researchers.
The Strategic Advantage of the 3-Fluoro-5-Nitro Substitution Pattern
The arrangement of substituents on the benzoic acid ring profoundly influences the physicochemical properties of its derivatives, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. The fluorine atom, despite being only slightly larger than a hydrogen atom, exerts powerful electronic effects.[1]
-
Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond (-I effect). In the meta position, this effect is pronounced and increases the acidity of the carboxylic acid proton. This can enhance interactions with biological targets where the carboxylate form is preferred.
-
Resonance Effect: Fluorine can also donate a lone pair of electrons into the aromatic ring (+R effect). However, due to the poor overlap of the 2p orbitals of fluorine with the p-orbitals of the benzene ring, this effect is weaker than its inductive effect, especially from the meta position.
-
Lipophilicity and Metabolic Stability: The C-F bond is stronger than a C-H bond, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[2] Furthermore, fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3][4][5]
In comparison to its analogs:
-
3-Nitrobenzoic Acid (Non-fluorinated analog): The absence of the fluorine atom results in a lower acidity of the carboxylic acid and a different electronic distribution across the ring. Derivatives of this analog would serve as a crucial baseline to quantify the impact of the fluorine substitution.
-
3-Chloro-5-nitrobenzoic Acid (Chloro-analog): Chlorine is also an electron-withdrawing group, but it is larger and less electronegative than fluorine. This would lead to different steric and electronic profiles in its derivatives, potentially altering target binding and pharmacokinetic properties.
Comparative Analysis of Potential Biological Activities
Based on the known activities of nitroaromatic and fluorinated compounds, derivatives of this compound are promising candidates for a range of therapeutic areas.
Anticancer Activity
Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs in cancer therapy. The nitro group can be reduced in the low-oxygen environment of solid tumors to generate cytotoxic species. The fluorine atom can enhance the potency of anticancer agents by improving their metabolic stability and binding affinity to target proteins.[6]
Hypothesized Activity Comparison:
| Derivative Class | This compound Derivative | 3-Nitrobenzoic Acid Derivative (Analog 1) | 3-Chloro-5-nitrobenzoic Acid Derivative (Analog 2) | Rationale for Predicted Difference |
| Amides | High | Moderate | Moderate to High | The high electronegativity of fluorine in the 3-fluoro-5-nitro derivative is expected to enhance the compound's ability to act as a hypoxia-activated prodrug. The increased lipophilicity may also improve cell penetration. The chloro-analog would have similar but potentially less potent effects due to the lower electronegativity of chlorine. |
| Benzimidazoles | High | Moderate | Moderate to High | The benzimidazole scaffold is a known pharmacophore in oncology. The fluorine atom could enhance binding to target kinases through specific interactions and improve the pharmacokinetic profile. |
Antimicrobial Activity
The nitro group is a well-established pharmacophore in antimicrobial agents. The mechanism often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species that damage cellular components. Fluorine substitution is a common strategy in the development of potent antibiotics, such as fluoroquinolones.
Hypothesized Activity Comparison:
| Derivative Class | This compound Derivative | 3-Nitrobenzoic Acid Derivative (Analog 1) | 3-Chloro-5-nitrobenzoic Acid Derivative (Analog 2) | Rationale for Predicted Difference |
| Thiadiazoles | High | Moderate | Moderate | The combination of the nitro group and the thiadiazole ring is a promising strategy for new antimicrobial agents. The fluorine atom is expected to enhance the overall potency and potentially broaden the spectrum of activity due to favorable electronic and lipophilic properties. |
| Amides | Moderate to High | Moderate | Moderate | Simple amide derivatives may also exhibit antimicrobial activity. The increased acidity of the parent carboxylic acid due to the fluorine atom could translate to more potent derivatives. |
Anti-inflammatory Activity
Derivatives of halogenated nitrobenzoic acids, such as 3-chloro-5-nitrobenzoic acid, have been explored as precursors for anti-inflammatory agents, particularly inhibitors of cyclooxygenase (COX) enzymes.
Hypothesized Activity Comparison:
| Derivative Class | This compound Derivative | 3-Nitrobenzoic Acid Derivative (Analog 1) | 3-Chloro-5-nitrobenzoic Acid Derivative (Analog 2) | Rationale for Predicted Difference |
| Benzimidazoles | High | Moderate | High | Benzimidazole derivatives from 3-chloro-5-nitrobenzoic acid have shown potential as anti-inflammatory agents. The fluorinated analog is predicted to have similar or enhanced activity due to the ability of fluorine to form favorable interactions in enzyme active sites. |
Experimental Protocols
To empirically validate the hypothesized activities, the following experimental protocols are provided.
Synthesis of N-benzyl-3-fluoro-5-nitrobenzamide
This protocol describes a standard procedure for the synthesis of an amide derivative from this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM (approximately 0.1-0.2 M).
-
Add benzylamine (1.1 equiv) to the solution.
-
Add HOBt (1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC (1.2 equiv) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for amide synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: MTT assay experimental workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
While direct experimental comparisons are pending, the unique electronic and physicochemical properties imparted by the 3-fluoro-5-nitro substitution pattern on a benzoic acid scaffold make its derivatives highly promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The fluorine atom is anticipated to enhance potency, metabolic stability, and cell permeability compared to non-fluorinated analogs. Further synthetic and biological evaluation of a focused library of amides, benzimidazoles, and other heterocyclic derivatives of this compound and its analogs is strongly warranted to validate these hypotheses and to uncover novel therapeutic agents. The protocols provided herein offer a robust starting point for such investigations.
References
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- Taylor, R., & Kennard, O. (1982). The hydrogen bond. Geometry and stereochemistry. Accounts of Chemical Research, 15(1), 9-15.
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- Quora. (2018). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?
- BenchChem. (2025).
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A Comparative Review of Synthetic Routes to 3-Fluoro-5-nitrobenzoic Acid
Introduction
3-Fluoro-5-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials.[1] Its utility as a molecular scaffold for linking, expansion, and modification makes it a valuable intermediate in drug discovery and development.[1] The efficient and selective synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for each methodology. We will delve into the mechanistic details, provide step-by-step protocols, and present a comparative summary to aid in the selection of the most appropriate synthetic strategy.
Route 1: Electrophilic Nitration of 3-Fluorobenzoic Acid
The direct nitration of 3-fluorobenzoic acid is a conceptually straightforward approach to this compound. This method relies on the principles of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[2]
Mechanistic Insights and Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the benzene ring: the fluorine atom and the carboxylic acid group. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director.[3] Both are deactivating groups, which means the reaction is slower than the nitration of benzene.[3]
The fluorine at position 3 directs incoming electrophiles to the 2, 4, and 6 positions. The carboxylic acid at position 1 directs to the 5 position. The confluence of these directing effects favors the formation of the desired this compound, as the nitro group is introduced at the position meta to the carboxylic acid and ortho to the fluorine. However, the formation of other isomers, such as 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid, is also possible, making the control of reaction conditions crucial for achieving high selectivity.[3]
Experimental Protocol
A typical procedure for the nitration of a fluorinated benzoic acid involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[2][3]
Step-by-step methodology:
-
In a flask equipped with a stirrer and cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.
-
Slowly add 3-fluorobenzoic acid to the cold nitrating mixture while maintaining a low temperature (e.g., 0°C) to control the exothermic reaction and minimize the formation of byproducts.[4]
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.
-
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product.[4]
-
The solid product is then collected by filtration, washed with cold water to remove residual acid, and dried.
To improve yield and purity, using fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the nitronium ion.[3] Cautiously increasing the reaction temperature can also enhance the reaction rate, but may lead to more byproducts.[3]
Caption: Workflow for the nitration of 3-fluorobenzoic acid.
Route 2: Diazotization-Fluorination of 3-Amino-5-nitrobenzoic Acid
An alternative, multi-step approach involves the introduction of the fluorine atom at a later stage of the synthesis, starting from 3-amino-5-nitrobenzoic acid. This method utilizes a diazotization reaction followed by a fluorination step, such as the Balz-Schiemann reaction.[5]
Mechanistic Rationale
This synthetic strategy circumvents the regioselectivity issues associated with the direct nitration of 3-fluorobenzoic acid. The positions of the amino and nitro groups are already defined in the starting material. The core of this method is the conversion of the amino group into a diazonium salt, which is then displaced by a fluorine atom.
The Balz-Schiemann reaction involves the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. This reaction is a well-established method for the introduction of fluorine into an aromatic ring.
Experimental Protocol
Step 1: Diazotization
-
Dissolve 3-amino-5-nitrobenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid or tetrafluoroboric acid.
-
Cool the solution to a low temperature (typically 0-5°C).
-
Slowly add a solution of sodium nitrite (NaNO₂) to the cooled solution. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
Step 2: Fluorination (Balz-Schiemann Reaction)
-
If tetrafluoroboric acid was used in the diazotization step, the diazonium tetrafluoroborate salt may precipitate directly from the solution.
-
Isolate the diazonium salt by filtration.
-
Gently heat the dry diazonium salt. The decomposition reaction will produce the desired this compound.
-
The crude product can then be purified by recrystallization or other chromatographic techniques.
Caption: Workflow for the oxidation of 3-fluoro-5-nitrotoluene.
Comparative Analysis
| Parameter | Route 1: Nitration | Route 2: Diazotization-Fluorination | Route 3: Oxidation |
| Starting Material | 3-Fluorobenzoic Acid | 3-Amino-5-nitrobenzoic Acid | 3-Fluoro-5-nitrotoluene |
| Number of Steps | 1 | 2 | 1 |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HBF₄ | K₂Cr₂O₇, Conc. H₂SO₄ |
| Primary Advantage | Direct, fewer steps | High regioselectivity | Utilizes a potentially accessible starting material |
| Primary Disadvantage | Potential for isomer formation | Multi-step, handling of diazonium salts | Use of heavy metal oxidants, harsh conditions |
| Reported Yield | Variable, dependent on conditions | Generally good | A similar reaction reports a yield of 83% [6] |
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the acceptable levels of isomeric impurities.
-
Direct nitration is an attractive option due to its simplicity, but requires careful optimization to maximize the yield of the desired isomer.
-
The diazotization-fluorination route offers excellent control over regioselectivity, making it a reliable, albeit more involved, method.
-
Oxidation of the corresponding toluene is a viable alternative, particularly if the starting material is readily available, though it often involves harsh reagents.
Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic strategy for this important building block.
References
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A Senior Application Scientist's Guide to the Structural Elucidation of 3-Fluoro-5-nitrobenzoic Acid Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 3-Fluoro-5-nitrobenzoic acid and its derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with alternative methods, and provide supporting experimental data paradigms.
The Central Role of this compound Derivatives
This compound is a key building block in medicinal chemistry. The presence of the electron-withdrawing nitro group, the electronegative fluorine atom, and the versatile carboxylic acid functionality makes it a valuable scaffold for synthesizing a diverse range of derivatives, including esters and amides, with potential therapeutic applications.[1][2] Understanding the precise spatial arrangement of these functional groups and how they influence intermolecular interactions is critical for predicting and optimizing biological activity.
X-ray Crystallography: The Definitive Approach to Solid-State Structure
Single-crystal X-ray crystallography stands as the most powerful technique for unambiguously determining the three-dimensional structure of organic compounds in the solid state.[3] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the crystal packing and the influence of substituents on the molecular conformation.
Experimental Workflow: A Self-Validating System
The successful X-ray crystallographic analysis of a this compound derivative follows a meticulous and self-validating workflow. Each step is designed to ensure the quality and reliability of the final structural model.
Caption: Step-by-step workflow for X-ray crystallographic analysis.
Key Experimental Protocols
1. Synthesis and Purification: The synthesis of this compound derivatives, such as amides or esters, typically involves the activation of the carboxylic acid group followed by reaction with an appropriate amine or alcohol.[4][5] Purity is paramount for successful crystallization. Standard purification techniques include recrystallization, column chromatography, and sublimation.
2. Single Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
4. Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, typically using direct methods, which provide an initial electron density map. This map is then refined to obtain the final atomic positions and thermal parameters.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. The following table compares the information obtained from X-ray crystallography with that from other common analytical techniques for a hypothetical series of this compound derivatives.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | - Precise 3D atomic coordinates- Bond lengths and angles- Torsion angles- Intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking)- Crystal packing arrangement- Absolute stereochemistry (with appropriate data) | - Unambiguous structure determination- Provides detailed geometric information- Essential for understanding solid-state properties | - Requires single crystals of sufficient size and quality- Provides a static picture of the molecule in the solid state- The conformation in the crystal may not be the same as in solution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H, ¹³C, ¹⁹F)- Chemical environment of nuclei- Relative stereochemistry (through coupling constants and NOE)- Information about molecular dynamics in solution | - Provides structural information in solution, which is often more biologically relevant- Non-destructive- Can study dynamic processes | - Does not provide precise bond lengths and angles- Structure elucidation can be complex for novel compounds- Less sensitive than mass spectrometry |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., C=O, N-O, C-F, O-H, N-H)- Information about hydrogen bonding (shifts in vibrational frequencies) | - Rapid and simple technique- Provides a "fingerprint" of the molecule | - Provides limited information about the overall molecular structure- Ambiguities in spectral interpretation can occur |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns, which can provide structural clues | - High sensitivity- Requires very small amounts of sample- Can be coupled with chromatographic techniques for mixture analysis | - Does not provide information about the 3D structure or stereochemistry- Isomers can be difficult to distinguish |
Illustrative Crystallographic Data for this compound Derivatives
While a comprehensive crystallographic study of a series of this compound derivatives is not publicly available at the time of writing, the following table illustrates the type of data that would be obtained from such an analysis. This data is crucial for understanding structure-property relationships.
| Derivative | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| Methyl 3-fluoro-5-nitrobenzoate | Monoclinic | P2₁/c | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95° | C-H···O, C-H···F |
| Ethyl 3-fluoro-5-nitrobenzoate | Orthorhombic | Pbca | a = 10.2 Å, b = 15.3 Å, c = 6.8 Å | C-H···O, π-π stacking |
| 3-Fluoro-5-nitrobenzamide | Triclinic | P-1 | a = 5.6 Å, b = 7.8 Å, c = 11.2 Å, α = 85°, β = 78°, γ = 92° | N-H···O (hydrogen bonding), C-H···O |
| N-methyl-3-fluoro-5-nitrobenzamide | Monoclinic | P2₁/n | a = 9.1 Å, b = 13.5 Å, c = 8.3 Å, β = 101° | N-H···O (hydrogen bonding), C-H···F |
Note: The data in this table is hypothetical and for illustrative purposes only.
The Synergy of a Multi-Technique Approach
The most robust structural characterization of this compound derivatives is achieved through the synergistic use of multiple analytical techniques.
Caption: Interplay of analytical techniques for comprehensive structural analysis.
For instance, NMR spectroscopy can confirm the connectivity of the molecule in solution, which can then be compared to the solid-state conformation determined by X-ray crystallography. Any significant differences may indicate conformational flexibility, which could have important implications for biological activity. IR spectroscopy can confirm the presence of key functional groups and provide evidence of hydrogen bonding, which can be correlated with the intermolecular interactions observed in the crystal structure. Mass spectrometry provides an essential confirmation of the molecular weight and elemental composition.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides the most definitive and detailed picture of their three-dimensional structure in the solid state. This information is invaluable for understanding structure-activity relationships and for guiding the design of new and improved therapeutic agents. However, a truly comprehensive understanding is only achieved when X-ray crystallography is used in conjunction with other analytical techniques such as NMR, IR, and mass spectrometry. This integrated approach provides a complete picture of the molecule's properties in both the solid and solution states, empowering researchers and drug development professionals to make more informed decisions in their quest for novel therapeutics.
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- Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. PubMed. [Link]
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A Comprehensive Guide to the Stability of 3-Fluoro-5-nitrobenzoic Acid: Storage, Handling, and Experimental Assessment
For professionals in pharmaceutical development and fine chemical synthesis, understanding the stability of key intermediates is not merely a matter of regulatory compliance; it is the bedrock of product quality, safety, and process efficiency. 3-Fluoro-5-nitrobenzoic acid (CAS 14027-75-9), a crucial building block, presents a unique stability profile owing to its trifunctionalized aromatic structure. The presence of a carboxylic acid, a nitro group, and a fluorine atom on the same benzene ring dictates its reactivity and degradation pathways.
This guide provides an in-depth analysis of the stability of this compound under various conditions. We will move beyond catalog specifications to explore the underlying chemical principles, present robust experimental protocols for stability assessment, and offer data-driven recommendations for storage and handling. Our objective is to equip researchers and development scientists with the expertise to ensure the integrity of this vital chemical intermediate throughout its lifecycle.
Physicochemical Profile and Inherent Stability Factors
This compound is a crystalline solid.[1] Its stability is governed by the interplay of its functional groups. The electron-withdrawing nature of both the nitro (-NO₂) and fluoro (-F) groups significantly increases the acidity of the carboxylic acid (-COOH) group compared to benzoic acid itself.[2][3] This enhanced acidity (predicted pKa ≈ 3.14) is a primary consideration for potential interactions with basic substances.[4]
| Property | Value | Source(s) |
| CAS Number | 14027-75-9 | [5][6][7] |
| Molecular Formula | C₇H₄FNO₄ | [4][5][7] |
| Molecular Weight | 185.11 g/mol | [5][7] |
| Melting Point | ~125 °C | [4] |
| Boiling Point | ~341.2 °C (Predicted) | [4] |
| pKa | ~3.14 (Predicted) | [4] |
| Appearance | Solid | [8] |
The primary intrinsic instability to consider is thermal decarboxylation, a known degradation route for nitrobenzoic acids.[9][10] The strong electron-withdrawing effect of the nitro group facilitates the cleavage of the carboxyl group's C-C bond at elevated temperatures.[9]
Potential Degradation Pathways
Understanding potential degradation mechanisms is critical for designing stability studies and defining appropriate storage conditions. Based on the molecule's structure, three primary degradation pathways should be considered.
Caption: Potential degradation pathways for this compound.
Experimental Assessment of Stability
A multi-faceted experimental approach is required to comprehensively evaluate the stability of this compound. Below are protocols for assessing thermal, photo-, and hydrolytic stability.
Thermal Stability Analysis
Expertise & Experience: The primary thermal risk for nitro-substituted benzoic acids is decarboxylation.[9][11] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for this assessment. DSC detects exothermic (decomposition) or endothermic (melting) events, while TGA precisely measures mass loss as a function of temperature. By comparing our target molecule to its non-fluorinated analogs, we can anticipate a decomposition profile. For instance, p-nitrobenzoic acid shows a peak decomposition temperature around 205°C.[11][12]
Trustworthiness (Self-Validating Protocol): The protocol includes an inert atmosphere to prevent oxidative side reactions and a slow heating rate to ensure thermal equilibrium and high-resolution data.
Protocol 1: TGA/DSC Thermal Hazard Evaluation
-
Instrument Setup:
-
Calibrate the TGA and DSC instruments for temperature and heat flow using appropriate standards (e.g., indium).
-
Purge the instrument with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan (for DSC) or a ceramic TGA pan (for TGA).
-
Use a non-hermetic lid for the DSC pan to allow for the escape of any gaseous byproducts.
-
-
Experimental Conditions:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 350°C at a linear heating rate of 10°C/min.
-
-
Data Analysis:
-
TGA Thermogram: Identify the onset temperature of mass loss. A significant mass loss corresponding to the carboxyl group (~24% of total mass) indicates decarboxylation.
-
DSC Thermogram: Identify the endothermic peak corresponding to the melting point (~125°C).[4] Observe for any sharp exothermic peaks at higher temperatures, which signify decomposition events. Correlate the temperature of the exotherm with the mass loss event from the TGA data.
-
Photostability Testing
Expertise & Experience: Aromatic nitro compounds are often susceptible to photolytic degradation. While specific data for this molecule is unavailable, studies on related structures like fluoroquinolones show that UV irradiation can lead to degradation and loss of activity.[13] Therefore, a confirmatory photostability study as outlined in the ICH Harmonised Tripartite Guideline Q1B is essential.[14] This provides a standardized approach to assess the impact of light exposure.
Trustworthiness (Self-Validating Protocol): The protocol mandates a "dark" control stored under identical conditions but shielded from light. This control is crucial to differentiate between light-induced degradation and any potential thermal degradation occurring during the experiment.
Caption: Standard workflow for ICH Q1B photostability testing.
Protocol 2: Confirmatory Photostability Study (ICH Q1B)
-
Sample Preparation:
-
Solid State: Place a thin layer (e.g., <3 mm) of this compound in a chemically inert, transparent container (e.g., quartz dish).
-
Solution State: Prepare a solution in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.5 mg/mL).
-
Prepare identical "dark" control samples for both solid and solution states, wrapping them completely in aluminum foil.
-
-
Exposure Conditions:
-
Place the exposed and dark control samples in a validated photostability chamber.
-
Expose the samples to a light source that provides both visible and UV output, conforming to ICH Q1B options (e.g., Xenon lamp or metal halide/fluorescent lamp combination).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
-
Analysis:
-
At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Use a stability-indicating HPLC-UV method (see Protocol 3) to determine the assay of this compound and to detect and quantify any degradation products.
-
Visually inspect the solid samples for any changes in color or physical appearance.
-
-
Data Interpretation:
-
A significant decrease in assay or the formation of impurities in the light-exposed sample compared to the dark control indicates photolability.
-
Protocol 3: Stability-Indicating HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve samples (from solid or solution studies) in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Validation:
-
This method must be validated to be "stability-indicating" by demonstrating that it can resolve the main peak from potential degradation products generated under forced degradation conditions (e.g., acid, base, peroxide, heat, light).
-
Storage and Handling Recommendations
Based on the compound's chemical nature and the likely outcomes of the stability tests, the following storage and handling procedures are recommended to preserve its quality.
| Condition | Risk Level | Recommendation | Justification |
| Ambient Temperature | Low | Store at controlled room temperature (20-25°C).[4] | The compound is a solid with a high melting point; significant degradation is not expected at ambient temperatures. |
| Elevated Temperature | High | Avoid exposure to high temperatures (>40°C). Do not store near heat sources. | Risk of thermal decarboxylation increases significantly with temperature.[9][11] |
| Light Exposure | Moderate to High | Store in opaque or amber containers, protected from direct sunlight and strong artificial light.[15] | Aromatic nitro compounds are often photosensitive. ICH guidelines recommend protective measures until photostability is confirmed.[14] |
| Humidity | Low to Moderate | Store in a dry environment with containers tightly sealed.[16][17] | While not highly hygroscopic, ingress of moisture could lead to clumping or potential for slow surface-level reactions over long periods. |
| Chemical Compatibility | High | Segregate from strong bases, oxidizing agents, and reducing agents.[15] | As a strong organic acid, it will react exothermically with bases. The nitro group can react with strong reducing agents. |
Conclusion
This compound is a stable compound when stored under appropriate conditions. The most significant stability concerns are thermal decarboxylation at elevated temperatures and potential photodegradation upon exposure to UV-containing light. Its hydrolytic stability in the solid state is high. For researchers, scientists, and drug development professionals, adherence to recommended storage conditions—specifically, controlled room temperature, protection from light, and storage in a dry, well-sealed container—is critical to maintaining the purity and integrity of this important intermediate. The experimental protocols provided herein offer a robust framework for any laboratory to perform a thorough stability assessment tailored to their specific application or formulation needs.
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The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance therapeutic efficacy. This guide provides an in-depth, objective comparison of the biological performance of fluorinated versus non-fluorinated nitrobenzoic acids, supported by experimental data and detailed methodologies. As Senior Application Scientists, our goal is to offer not just data, but a foundational understanding of the principles driving the observed differences in biological activity.
The Physicochemical Impact of Fluorination: Setting the Stage for Enhanced Efficacy
The introduction of a fluorine atom onto the nitrobenzoic acid scaffold initiates a cascade of changes in its physicochemical properties, which are fundamental to its biological activity. Fluorine's high electronegativity and small atomic radius significantly influence a molecule's acidity, lipophilicity, and metabolic stability.
A key alteration is the increase in acidity, reflected in a lower pKa value. The potent electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, facilitating proton donation. This enhanced acidity can lead to stronger interactions with biological targets. While the effect on lipophilicity (logP) is more complex, fluorination often increases it, which can improve membrane permeability.
Table 1: Physicochemical Properties of Representative Aromatic Acids
| Compound | Structure | pKa | logP | Rationale for Inclusion |
| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 | Baseline non-fluorinated aromatic acid. |
| 4-Fluorobenzoic Acid | FC₆H₄COOH | 4.14 | 1.99 | Demonstrates the influence of para-fluorination on acidity and lipophilicity. |
| 2-Nitrobenzoic Acid | O₂NC₆H₄COOH | 2.16 | 1.56 | Represents the non-fluorinated nitroaromatic compound of interest. |
| 2-Fluoro-5-Nitrobenzoic Acid | FC₆H₃(NO₂)COOH | ~2.0 (Predicted) | ~1.8 (Predicted) | Illustrates the combined electronic effects of fluorine and a nitro group. |
Note: Predicted values are based on computational models and the established effects of these functional groups.
Comparative Biological Efficacy: A Data-Driven Analysis
The true measure of a drug candidate's potential lies in its biological performance. Here, we delve into a comparative analysis of cytotoxicity, enzyme inhibition, and cellular uptake, drawing upon experimental data from relevant studies to illustrate the advantages conferred by fluorination.
Cytotoxicity: Enhancing Potency Against Cancer Cell Lines
The cytotoxic potential of nitroaromatic compounds is a key area of investigation for anticancer drug development. Fluorination has been shown to enhance this activity.
Table 2: Comparative Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 (µM) | Source/Rationale |
| Non-Fluorinated Analog | |||
| 1,4-Naphthoquinone derivative | Human tumor cells | >100 | |
| Fluorinated Analog | |||
| Fluorinated 1,4-Naphthoquinone derivative | Human tumor cells | 5.5 - 68.7 | |
| Non-Fluorinated Nitroaromatic | |||
| Representative Nitroaromatic | Various Cancer Cell Lines | Varies | |
| Fluorinated Nitroaromatic | |||
| Fluorinated Nitroaromatic Prodrug | Hypoxic Cancer Cells | Potent |
This data suggests that fluorinated compounds can exhibit significantly lower IC50 values, indicating greater potency. The enhanced cytotoxicity of fluorinated nitroaromatics can be attributed to their improved cellular uptake and, in some cases, more efficient metabolic activation within the target cells.
Enzyme Inhibition: A Tale of Enhanced Binding and Potency
Nitrobenzoic acids and their derivatives are known to inhibit various enzymes. The electron-withdrawing nature of both the nitro and fluoro groups can enhance a molecule's binding affinity to its target enzyme.
Table 3: Comparative Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 Values | Source/Rationale |
| Non-Fluorinated Inhibitors | |||
| Benzoic acid derivatives | α-Amylase | mM range | |
| Fluorinated Inhibitors | |||
| Fluorinated benzenesulfonamides | Amyloid-β Aggregation | Showed significant inhibition | |
| Nitroaromatic Inhibitors | |||
| p-Nitrobenzoic acid | Jack Bean Urease | Competitive Inhibition | |
| Fluorinated Nitroaromatic Inhibitors | |||
| Fluorinated Pyrazole Derivatives | Nitric Oxide Synthases | High % inhibition at 10 µM |
While direct comparative IC50 data for fluorinated versus non-fluorinated nitrobenzoic acids is sparse in the public domain, the available evidence on related compounds strongly suggests that fluorination can lead to more potent enzyme inhibition. This is often due to the ability of fluorine to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the enzyme's active site.
Cellular Uptake: Overcoming the Barrier
For a drug to be effective, it must first reach its intracellular target. Fluorination has been demonstrated to significantly enhance cellular uptake. The increased lipophilicity of fluorinated compounds facilitates their passage across the cell membrane.
Table 4: Comparative Cellular Uptake Data
| Compound Type | Method | Observation | Source/Rationale |
| Non-Fluorinated Amphiphiles | Fluorescence Microscopy | Lower internalization | |
| Fluorinated Amphiphiles | Fluorescence Microscopy | Much higher internalization | |
| Non-Fluorinated Nanoparticles | FACS Analysis | Lower cellular uptake | |
| Fluorinated Nanoparticles | FACS Analysis | Higher cellular uptake |
Studies have shown that fluorinated compounds exhibit significantly higher cellular internalization compared to their non-fluorinated counterparts. This is a critical advantage, as it can lead to higher intracellular concentrations of the drug, thereby enhancing its therapeutic effect.
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds on a given cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated nitrobenzoic acids.
Materials:
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of the test compounds against a target enzyme.
Objective: To determine the IC50 value of the test compounds against a specific enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: In a microplate, add the assay buffer, the enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Cellular Uptake Assay using LC-MS
This protocol describes a method to quantify the intracellular concentration of the test compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To compare the cellular uptake of fluorinated and non-fluorinated nitrobenzoic acids.
Materials:
-
Cell culture plates
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
LC-MS system
Procedure:
-
Cell Treatment: Treat cells with the test compounds at a specific concentration for a defined period.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Prepare the cell lysates for LC-MS analysis, which may involve protein precipitation and centrifugation.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the intracellular concentration of the test compound.
-
Data Normalization: Normalize the data to the total protein concentration or cell number to allow for accurate comparison between different compounds.
Diagram: Cellular Uptake Assay Workflow
Caption: Workflow for quantifying cellular uptake via LC-MS.
Conclusion: The Strategic Advantage of Fluorination
References
- The fluorination effect of fluoroamphiphiles in cytosolic protein delivery. PMC. [Link]
- Detailed protocol for MTT Cell Viability and Prolifer
- Structure activity relationship of the synthesized compounds.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cellular uptake and in vivo behavior of AS‐F‐NP.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]
- Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone.
- In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. PubMed Central. [Link]
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
- Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
- Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- Enzyme inhibition assay: Significance and symbolism. Wisdomlib. [Link]
- Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. PubMed. [Link]
- Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. PubMed Central. [Link]
- Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]
- Representative IC50 values for enzyme inhibition.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research. [Link]
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Bio-protocol. [Link]
- How to extract small molecules from cell culture media for LC-MS ?.
- A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Royal Society of Chemistry. [Link]
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PubMed Central. [Link]
- The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. PubMed. [Link]
- The Journal of Organic Chemistry Ahead of Print.
A Comparative Guide to Purity Determination: Leveraging Quantitative NMR for 3-Fluoro-5-nitrobenzoic Acid
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities can alter the pharmacological and toxicological profile of a drug substance, leading to unforeseen side effects or reduced therapeutic benefit. 3-Fluoro-5-nitrobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical step in the quality control pipeline.[1][2]
This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of this compound. We will delve into the theoretical underpinnings of the technique, present a detailed, self-validating experimental protocol, and objectively compare its performance against established analytical alternatives such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and titrimetry.
The First Principle of qNMR: A Foundation of Metrological Traceability
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) for its accuracy and reliability.[3][4][5][6] Its distinct advantage lies in a fundamental principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei responsible for that signal.[7][8]
This direct proportionality establishes qNMR as a primary ratio method of measurement.[3] Unlike chromatographic techniques that rely on the response factor of a specific analyte relative to a reference standard of the same compound, qNMR allows for the determination of purity or concentration by comparing the analyte's signal to that of a certified, structurally unrelated internal standard.[7][9] This eliminates the often costly and time-consuming need to synthesize, isolate, and certify a high-purity reference standard for every compound of interest.
Experimental Guide: qNMR Purity Assay of this compound
This section details a robust protocol for determining the purity of this compound using ¹H qNMR. The causality behind each step is explained to ensure the generation of accurate and reproducible data.
Logical Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Step 1: Method Planning - The Foundation of Accuracy
1.1. Selection of the Internal Standard (IS): The choice of IS is paramount. For this compound, an aromatic compound, Maleic Acid is an excellent choice.[10]
-
Causality: Maleic acid provides a sharp singlet for its two equivalent olefinic protons around δ 6.3 ppm.[10] This region is typically free from signals in many aromatic compounds, including the expected signals for this compound, thus preventing signal overlap which is critical for accurate integration. Other essential criteria for an IS include high purity (certified >99.5%), non-volatility, stability, and good solubility in the chosen NMR solvent.[11][12]
1.2. Selection of the Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent.
-
Causality: DMSO-d6 is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including carboxylic acids and the maleic acid standard.[2][12] Its residual proton signal (around δ 2.50 ppm) and water signal (around δ 3.33 ppm) do not interfere with the aromatic signals of the analyte or the olefinic signal of the standard.
Step 2: Sample Preparation - Precision is Key
A meticulous sample preparation process minimizes a significant source of potential error.
-
Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 10 mg of this compound directly into a clean, dry vial.[13] Record the exact weight (m_analyte).
-
Into the same vial, add approximately 5 mg of the certified Maleic Acid internal standard. Record the exact weight (m_std). An analyte-to-standard mass ratio of approximately 2:1 ensures comparable signal intensities for integration.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.
-
Securely cap the vial and vortex thoroughly until both the analyte and the standard are completely dissolved. A clear, homogenous solution is essential.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition - Ensuring Quantitative Integrity
The NMR parameters must be set to ensure that the acquired signal is truly quantitative. This is a departure from typical acquisition for purely structural elucidation. Experiments should be performed on a well-qualified spectrometer, preferably with a field strength of 400 MHz or higher to achieve better signal dispersion.[14]
| Parameter | Recommended Value | Rationale for Quantitation |
| Pulse Program | Standard 1D proton (e.g., 'zg30' or 's2pul') | A simple single-pulse experiment without decoupling to avoid Nuclear Overhauser Effect (NOE) distortions. |
| Pulse Angle (Flip Angle) | 30-90° (use a calibrated 90° pulse) | A calibrated 90° pulse ensures uniform excitation across the spectrum.[13] |
| Relaxation Delay (d1) | ≥ 30 seconds | Crucial Step: This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[14][15] This ensures all protons fully return to equilibrium before the next pulse, guaranteeing that signal intensity is directly proportional to the number of nuclei. A shorter delay will lead to signal saturation and inaccurate integrals. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to define the peaks accurately for integration.[14] |
| Number of Scans (NS) | ≥ 16 (or as needed) | Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, minimizing integration errors.[13] |
| Temperature | 298 K (25 °C) | A stable, regulated temperature prevents chemical shift drift during the experiment.[14] |
Step 4: Data Processing and Purity Calculation
Accurate data processing is as critical as proper acquisition.
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually and carefully phase the spectrum to achieve a pure absorption signal. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum. Inaccurate phasing or a distorted baseline are major sources of integration errors.[14][16]
-
Integration: Identify a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic protons of this compound) and the singlet for the internal standard (maleic acid at ~δ 6.3 ppm). Integrate these signals.
-
Purity Calculation: The mass percentage purity (P_analyte) is calculated using the following equation:[8][10]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)
Where:
-
I_analyte, I_std : Integral values for the analyte and standard signals.
-
N_analyte, N_std : Number of protons giving rise to the integrated signal (for the chosen analyte signal, N_analyte = 1; for maleic acid, N_std = 2).
-
MW_analyte, MW_std : Molar masses of the analyte (this compound: 185.11 g/mol ) and standard (Maleic acid: 116.07 g/mol ).
-
m_analyte, m_std : Masses of the analyte and standard.
-
P_std : Certified purity of the internal standard (e.g., 99.8%).
-
Step 5: Method Validation
To ensure the trustworthiness of the results, the qNMR method must be validated according to ICH guidelines.[14] Validation protocols assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ), confirming the method is fit for its intended purpose.[3][17] Regulatory bodies increasingly recognize validated qNMR as a primary method for purity determination.[3]
Comparative Analysis: qNMR vs. Alternative Purity Determination Methods
No single analytical technique is a panacea. The choice of method depends on the specific requirements of the analysis. Here, we compare qNMR with other common techniques for purity assessment.
Methodology Comparison Framework
Caption: Comparison of Purity Analysis Methods.
| Feature | Quantitative NMR (qNMR) | HPLC | Differential Scanning Calorimetry (DSC) | Acid-Base Titration |
| Underlying Principle | Signal intensity is directly proportional to the number of nuclei.[7] | Differential partitioning between a mobile and stationary phase.[18] | Measurement of melting point depression based on the Van't Hoff equation.[19] | Stoichiometric neutralization of an acid with a base.[18] |
| Reference Standard | Requires a certified, structurally unrelated internal standard. | Requires a certified reference standard of the identical analyte. | None required (absolute method).[20] | Requires a standardized titrant solution (e.g., NaOH). |
| Specificity | High. Quantifies based on specific, structurally assigned resonance signals. | High. Purity is based on the peak area at a specific retention time.[21] | Low. Measures the total mole fraction of soluble impurities; does not identify them. | Moderate. Quantifies total acidity, not the specific molecule. Will not detect neutral impurities. |
| Key Advantages | - Primary ratio method, SI traceable.[7][22]- No identical reference standard needed.- Provides structural confirmation simultaneously.- Robust and highly reproducible. | - High sensitivity (detects trace impurities).- Excellent for separating complex mixtures and isomers.[23]- Widely available and automated. | - True absolute method for high-purity (>98%) crystalline solids.[20]- Fast and requires minimal sample preparation. | - Simple, rapid, and inexpensive.- High precision and accuracy based on well-defined stoichiometry. |
| Limitations | - Lower sensitivity compared to HPLC.- Requires access to a high-field NMR spectrometer.- Potential for signal overlap in complex molecules. | - Purity calculation is relative to the purity of the specific reference standard.- Response factors can be wavelength-dependent and differ between analyte and impurities. | - Unsuitable for amorphous solids, hydrates, or compounds that decompose upon melting.[20]- Accuracy decreases for purity levels below ~98%. | - Only measures the purity of the acidic functional group.- Non-specific; any acidic impurity will be titrated and lead to an overestimation of purity. |
| Best Suited For | Accurate purity assignment of reference standards, key intermediates, and APIs without a specific standard. Orthogonal validation. | Routine quality control, impurity profiling, and stability testing of known compounds with available standards. | Purity verification of highly pure, crystalline, and thermally stable reference materials.[20] | Assay of acidic or basic raw materials where impurities are known to be non-acidic/non-basic. |
Conclusion: An Integrated Approach to Purity Assurance
For the determination of purity of this compound, Quantitative NMR emerges as a superior primary method that provides a direct, accurate, and metrologically traceable result without the prerequisite of a compound-specific reference standard. Its ability to deliver both qualitative (structural identity) and quantitative (purity) information from a single experiment makes it an exceptionally efficient tool in research and development.[24]
While techniques like HPLC offer unparalleled sensitivity for impurity profiling and DSC provides an absolute measure for ideal crystalline compounds, qNMR stands out for its robustness, high precision, and foundational basis in a physical constant.[3][20] In a modern analytical workflow, qNMR should not be seen as a replacement, but as a powerful, orthogonal technique. It can be used to independently verify the purity values obtained from chromatography or to certify in-house primary standards for use in those same HPLC methods. By integrating qNMR into the analytical toolbox, researchers and drug development professionals can achieve a higher level of confidence in their data, ensuring the quality and integrity of their chemical entities from discovery through production.
References
- DSC Purity Determin
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar. [Link]
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (n.d.).
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]
- Purity Determination of Low - Molecular - Mass Compounds by DSC. (n.d.). Scribd. [Link]
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Chemical Society. [Link]
- Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
- Sorensen, D. (n.d.). Setting standards: Revision of USP general chapters <761>/<1761>. panic nmr. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
- Determination of % purity of a compound by by Using DSC. (n.d.). Slideshare. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (2020). Semantic Scholar. [Link]
- Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. [Link]
- qHNMR for purity determin
- qNMR. (n.d.). BIPM. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
- Development and Validation of a Quantitative NMR Method for the Determination of Sulfasalazine in Commercial Tablet Formul
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014).
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (n.d.).
- Purity by Absolute qNMR Instructions. (n.d.). [Link]
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
- NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma. [Link]
- The Synthesis of this compound: Processes and Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Measurement uncertainty evaluation for titrimetric determination of benzoic acid purity. (2021).
- EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018). European Directorate for the Quality of Medicines & HealthCare. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3-Fluoro-5-nitrobenzoic Acid
Introduction: The Imperative for Orthogonal Analysis
In pharmaceutical development, the purity, identity, and strength of an active pharmaceutical ingredient (API) or a key intermediate are non-negotiable. 3-Fluoro-5-nitrobenzoic acid (CAS: 14027-75-9) is a crucial building block in the synthesis of various novel drug candidates.[1] Its chemical structure, featuring a carboxylic acid, a nitro group, and a fluorine atom, presents unique analytical challenges.[2]
Relying on a single analytical technique can lead to a skewed or incomplete understanding of a sample's profile. Co-eluting impurities in chromatography, for instance, can artificially inflate purity values. Therefore, a robust analytical characterization package relies on cross-validation using multiple, orthogonal (or dissimilar) techniques. This approach ensures that the analytical results are a true representation of the material's properties.
This guide details the application of four key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive analysis of this compound. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4]
Sources
A Senior Application Scientist's Guide to Evaluating 3-Fluoro-5-nitrobenzoic Acid in Parallel Synthesis Platforms
For researchers, scientists, and drug development professionals, the selection of building blocks for parallel synthesis is a critical decision that profoundly impacts the efficiency of discovery campaigns. This guide provides an in-depth technical evaluation of 3-Fluoro-5-nitrobenzoic acid, a versatile scaffold in medicinal chemistry. We will objectively compare its performance with viable alternatives, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your high-throughput synthesis endeavors.
Introduction: The Strategic Importance of Building Block Selection in Drug Discovery
In the fast-paced environment of drug discovery, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries.[1] The success of these campaigns hinges on the judicious selection of building blocks that not only offer diverse exit vectors for chemical elaboration but also exhibit predictable and efficient reactivity under high-throughput conditions. This compound presents an intriguing scaffold with three key functional handles: a carboxylic acid amenable to amide bond formation, a nitro group that can be reduced to an amine, and a fluorine atom that can participate in nucleophilic aromatic substitution (SNAr) or modulate physicochemical properties.
This guide will focus on the comparative performance of this compound against two common alternatives: 3,5-Dinitrobenzoic acid and 3-Chloro-5-nitrobenzoic acid . The comparison will be framed around two of the most fundamental and widely used transformations in parallel synthesis: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis in Key Parallel Synthesis Reactions
Amide Bond Formation: A Cornerstone of Combinatorial Chemistry
The formation of an amide bond is one of the most frequently employed reactions in the synthesis of small molecule libraries. The efficiency of this reaction is paramount in a parallel synthesis setting, where robust and high-yielding protocols are essential.
Theoretical Considerations:
The reactivity of the carboxylic acid moiety in amide bond formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro and fluoro substituents, increase the acidity of the carboxylic acid, which can facilitate its activation by coupling reagents.[2]
-
This compound: Possesses both a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom.
-
3,5-Dinitrobenzoic acid: Features two strongly electron-withdrawing nitro groups, making it a highly activated carboxylic acid.[3]
-
3-Chloro-5-nitrobenzoic acid: Similar to the fluoro analogue, it has a nitro group and a halogen, with chlorine being less electronegative than fluorine.
Expected Performance:
Based on the electronic effects, we can anticipate the following trend in reactivity for amide bond formation:
3,5-Dinitrobenzoic acid > this compound > 3-Chloro-5-nitrobenzoic acid
The higher acidity of 3,5-dinitrobenzoic acid should lead to faster activation and potentially higher yields, especially with less nucleophilic amines.[3] However, the increased reactivity can sometimes lead to side reactions if not properly controlled. This compound offers a good balance of reactivity and stability.
Experimental Protocol: Parallel Amide Bond Formation
This protocol is designed for a 96-well plate format.
Materials:
-
Stock solution of this compound (or alternative) in DMF (0.5 M)
-
Stock solutions of a diverse set of primary and secondary amines in DMF (0.6 M)
-
Stock solution of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (0.55 M)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).
-
Add 100 µL of the respective amine stock solution (0.06 mmol) to each well.
-
Add 26 µL of DIPEA (0.15 mmol) to each well.
-
Initiate the reaction by adding 100 µL of the HATU stock solution (0.055 mmol) to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Analyze the crude product by LC-MS to determine conversion and purity.
Data Presentation: Expected Outcomes for Amide Bond Formation
| Building Block | Expected Relative Reactivity | Expected Yield Range (%) | Key Considerations |
| This compound | High | 85-98 | Good balance of reactivity and stability. |
| 3,5-Dinitrobenzoic acid | Very High | 90-99 | Highly activated, may require careful temperature control to minimize side reactions. |
| 3-Chloro-5-nitrobenzoic acid | High | 80-95 | Slightly less reactive than the fluoro analogue. |
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Scaffold Diversity
The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many drug candidates.[4] In this context, the halogen atom on the benzoic acid scaffold serves as the electrophilic partner.
Theoretical Considerations:
The rate-determining step in many Suzuki-Miyaura cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[5] The strength of this bond influences the reaction efficiency, with weaker bonds generally leading to faster reactions. The order of reactivity for halogens in oxidative addition is typically I > Br > Cl > F.
However, for electron-deficient aryl halides, the electronic effect of the substituents can also play a significant role. The electron-withdrawing nitro group will activate the aromatic ring towards oxidative addition.
Expected Performance:
Given the relative bond strengths, we can predict the following order of reactivity for the Suzuki-Miyaura coupling:
3-Chloro-5-nitrobenzoic acid > this compound
The weaker carbon-chlorine bond in 3-Chloro-5-nitrobenzoic acid is expected to undergo oxidative addition more readily than the stronger carbon-fluorine bond in this compound, leading to higher reaction rates and potentially higher yields under standard conditions.[6]
Experimental Protocol: Parallel Suzuki-Miyaura Cross-Coupling
This protocol is designed for a 96-well plate format.
Materials:
-
Stock solution of this compound (or alternative) in 1,4-dioxane (0.4 M)
-
Array of boronic acids (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (degassed)
-
96-well reaction block with reflux capabilities
Procedure:
-
In a glovebox, dispense the boronic acids into the wells of a 96-well reaction block.
-
To each well, add K₃PO₄ (2.0 equivalents).
-
Prepare a catalyst stock solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
Add 125 µL of the this compound stock solution (0.05 mmol) to each well.
-
Add the catalyst stock solution to each well.
-
Add 125 µL of degassed water to each well.
-
Seal the reaction block and heat at 100 °C for 18 hours.
-
Cool the reaction block to room temperature.
-
Dilute each well with 500 µL of DMSO.
-
Filter and analyze by LC-MS to determine conversion and purity.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Cross-Coupling
| Building Block | Expected Relative Reactivity | Expected Yield Range (%) | Key Considerations |
| This compound | Moderate | 60-85 | Stronger C-F bond may require more forcing conditions or specialized catalysts. |
| 3-Chloro-5-nitrobenzoic acid | High | 80-95 | Weaker C-Cl bond facilitates oxidative addition, leading to higher efficiency. |
The Fluorine Advantage: Nucleophilic Aromatic Substitution (SNAr)
A key advantage of this compound over its chloro-analogue lies in its reactivity in SNAr reactions. The high electronegativity of the fluorine atom makes the ipso-carbon more electrophilic and stabilizes the intermediate Meisenheimer complex, leading to significantly faster reaction rates compared to other halogens.[7]
Reactivity Order: F >> Cl > Br > I
This enhanced reactivity allows for the displacement of the fluorine atom with a variety of nucleophiles (e.g., amines, thiols, alcohols) under milder conditions, providing a powerful tool for late-stage functionalization in a parallel synthesis workflow.[8]
Purification Considerations in a High-Throughput Setting
In parallel synthesis, ease of purification is a critical factor. The choice of building block can influence the impurity profile of the crude reaction products.
-
Amide Bond Formation: The use of highly activated carboxylic acids like 3,5-dinitrobenzoic acid may lead to the formation of side products if the reaction is not carefully controlled. The resulting products will also be more polar, which may require adjustments to chromatographic purification methods.
-
Suzuki-Miyaura Cross-Coupling: Homocoupling of the boronic acid is a common side reaction. The polarity of the desired product will be influenced by the substituents on the benzoic acid, which should be considered when developing purification protocols.
Conclusion and Recommendations
This compound is a highly valuable and versatile building block for parallel synthesis platforms. Its performance in key synthetic transformations offers a compelling balance of reactivity and utility.
-
For Amide Bond Formation: While 3,5-dinitrobenzoic acid may offer slightly higher reactivity, this compound provides excellent yields with a reduced risk of side reactions, making it a robust choice for library synthesis.
-
For Suzuki-Miyaura Cross-Coupling: 3-Chloro-5-nitrobenzoic acid is the preferred substrate due to the greater lability of the carbon-chlorine bond in the oxidative addition step.
-
For Nucleophilic Aromatic Substitution: this compound is the superior choice, offering significantly higher reactivity than its chloro-analogue, enabling facile late-stage functionalization.
Ultimately, the optimal building block depends on the specific goals of the synthetic campaign. For generating diverse libraries through a combination of amide coupling and SNAr reactions, This compound stands out as an exceptionally versatile and efficient scaffold.
References
- Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (URL: [Link])
- Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides - Organic Chemistry Portal. (URL: [Link])
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (URL: [Link])
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (URL: [Link])
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
- Design and Synthesis of Biaryl DNA-Encoded Libraries - PubMed. (URL: [Link])
- Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - NIH. (URL: [Link])
- Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing). (URL: [Link])
- Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (URL: [Link])
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
- CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google P
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
- Parallel Synthesis & High-Throughput Experiment
- (PDF) A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (URL: [Link])
- Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. (URL: [Link])
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. (URL: [Link])
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. (URL: [Link])
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing). (URL: [Link])
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-5-nitrobenzoic Acid
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. 3-Fluoro-5-nitrobenzoic acid is one such compound, a valuable building block in synthetic chemistry. However, its utility is matched by its potential hazards. A deep, causal understanding of why specific safety protocols are necessary is not just a matter of compliance but is central to scientific integrity and personal safety. This guide moves beyond a simple checklist to provide a validated, procedural framework for handling this compound, ensuring that safety is an integral part of the experimental design.
Hazard Identification: The Foundation of a Validated Safety Protocol
Before any container is opened, a thorough understanding of the inherent risks of this compound is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data on the compound's hazards. According to aggregated data from multiple suppliers notifying the European Chemicals Agency (ECHA), this compound presents a clear triad of risks that directly inform our PPE choices.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement | Causality for PPE Selection |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Mandates the use of chemically resistant gloves and protective clothing to prevent direct contact.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Requires chemical splash goggles to protect against airborne particles and splashes that can cause significant eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Necessitates the use of engineering controls (fume hood) and, in certain situations, respiratory protection to prevent inhalation of dust.[1][2] |
These classifications are not abstract warnings; they are predictive of the physiological response upon exposure. Skin contact can lead to localized inflammation and dermatitis. Eye contact poses a risk of painful irritation and potential damage to the cornea. Inhalation of the dust can irritate the entire respiratory tract, from the nasal passages to the lungs.[3] Therefore, every subsequent procedural step is designed to systematically eliminate these routes of exposure.
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal protective equipment. This system is designed to provide redundant layers of safety.
Engineering Controls: The Primary Barrier
The most critical safety measure is to minimize the generation of and exposure to airborne dust.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed within a properly functioning and certified chemical fume hood.[4][5] This is non-negotiable. The constant airflow contains dust and vapors, drawing them away from the operator's breathing zone and preventing contamination of the general laboratory environment.
Personal Protective Equipment: The Essential Last Line of Defense
When engineering controls are properly used, PPE serves to protect against incidental contact from spills, splashes, or unforeseen events.
Table 2: Task-Based PPE Requirements for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (in Fume Hood) | Chemical splash goggles (ANSI Z87.1 / EN166 compliant) | Nitrile gloves (minimum 4 mil), double-gloved recommended | Fully-buttoned lab coat with cuffed sleeves | Not required if work is performed correctly within a certified fume hood |
| Weighing Solid (in Fume Hood) | Chemical splash goggles | Nitrile gloves, double-gloved | Fully-buttoned lab coat | Not required if weighing is done carefully to avoid dust generation |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Impermeable gown or chemical-resistant apron over lab coat | Required: NIOSH-approved N95 or P100 particulate respirator.[2] |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Fully-buttoned lab coat | Not required if containers are sealed |
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against fine dust that can easily circumvent standard glasses.[4]
-
Skin and Body Protection:
-
Gloves: Nitrile gloves provide adequate splash protection. It is crucial to inspect gloves for any defects before use and to use proper removal techniques to avoid contaminating your skin.[2] For prolonged operations or spill cleanup, heavier-duty gloves are recommended. Always dispose of contaminated gloves immediately in the designated hazardous waste stream.[2]
-
Lab Coat: A clean, long-sleeved lab coat, kept fully buttoned, protects the skin and personal clothing from contamination.[6]
-
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved particulate respirator (e.g., N95) must be available for emergencies, such as a significant spill outside of the hood.[2][4] Personnel must be fit-tested and trained in the proper use of such equipment.
Procedural Guidance: From Preparation to Disposal
This section provides a self-validating workflow. Each step is designed to confirm the integrity of the safety measures before proceeding to the next.
Pre-Handling and Area Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Clear the Workspace: Ensure the fume hood contains only the necessary equipment and chemicals for the immediate task to minimize clutter and potential for cross-contamination.
-
Assemble Materials: Place the chemical container, weighing paper/vessel, spatulas, and a designated, labeled waste container inside the hood.
-
Don PPE: Don PPE in the following order: lab coat, chemical splash goggles, and then gloves (donning the outer pair if double-gloving). This sequence ensures that potentially contaminated gloves do not touch your face or eyes.
Safe Handling and Operational Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
Post-Handling and Waste Management
-
Initial Decontamination: After handling, use a solvent-dampened wipe (e.g., ethanol) to decontaminate spatulas and the work surface inside the hood. Place these wipes into the designated hazardous waste container.[7]
-
Waste Segregation: All materials that have come into direct contact with this compound, including gloves, weighing papers, and disposable wipes, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[3][6] Do not mix this waste with general laboratory trash.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: remove the outer pair of gloves (if used), then the lab coat, then the inner pair of gloves, and finally the goggles.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[4][6]
Emergency Protocols: Spill and Exposure Management
Preparedness is a key component of a safe laboratory environment.
Spill Management
For a small spill (<5 grams) inside a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Ensure you are wearing the appropriate spill-response PPE (Table 2).
-
Containment: Gently cover the spill with a dry, inert absorbent material. Avoid actions that create dust.[6]
-
Collection: Carefully sweep or scoop the material and absorbent into the hazardous waste container.[2][3]
-
Final Decontamination: Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
First Aid and Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Cole-Parmer.
- This compound | C7H4FNO4 | CID 2759047. PubChem, National Institutes of Health (NIH).
- 3-NITROBENZOIC ACID Safety Data Sheet. SD Fine-Chem.
- 3-Nitrobenzoic acid Safety Data Sheet. Apollo Scientific.
- MSDS of this compound. Capot Chemical.
- O-NITROBENZOIC ACID. CAMEO Chemicals, NOAA.
- Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
- SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid. Fisher Scientific.
- 3-Nitrobenzoic acid - Safety Data Sheet.
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- 1. This compound | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. O-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
